Menthyl valerate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H28O2 |
|---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) pentanoate |
InChI |
InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3 |
InChI Key |
LCJPVSLESAPYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Menthyl valerate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of menthyl valerate (B167501), focusing on its chemical structure, physicochemical properties, synthesis methodologies, analytical protocols, and biological activities. It is intended to serve as a core reference for professionals in research and development.
A Note on Nomenclature: The term "menthyl valerate" is often used in literature to refer to menthyl isovalerate , the ester of menthol (B31143) and isovaleric acid (3-methylbutanoic acid). This compound, also known by the trade name Validol, is the primary subject of most pharmacological and synthesis studies.[1][2] True this compound is the ester of menthol and valeric acid (pentanoic acid). This guide will focus on the more extensively studied menthyl isovalerate and will specify when referring to the straight-chain valerate ester.
Chemical Structure and Identification
Menthyl isovalerate is a monoterpenoid ester.[3] It is structurally composed of a menthol moiety derived from L-menthol and an isovaleric acid acyl group.[2]
References
Menthyl Isovalerate: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid.[1][2] It is a transparent, colorless, oily liquid with a characteristic menthol (B31143) aroma.[1][2] This compound is utilized as a flavoring and fragrance agent in food and cosmetic products.[1][2] In some countries, it is also used as an over-the-counter anxiolytic medication.[1] This technical guide provides an in-depth overview of the physicochemical properties of menthyl isovalerate, along with detailed experimental protocols for their determination, synthesis, and analysis.
Physicochemical Properties
The fundamental physicochemical properties of menthyl isovalerate are summarized in the table below. These properties are crucial for its application in various fields, influencing its behavior in different matrices and its bioavailability.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₈O₂ | [1] |
| Molecular Weight | 240.38 g/mol | [1][3] |
| Appearance | Transparent, colorless, oily liquid with a menthol odor | [1][2] |
| Boiling Point | 260-262 °C @ 750 mmHg | [3] |
| Density | 0.900-0.910 g/mL | [3] |
| Refractive Index | 1.445-1.450 | [3] |
| Solubility | Insoluble in water; 1 mL dissolves in 10 mL of 80% ethanol (B145695) | [1][3] |
| Optical Activity ([α]²⁰/D) | -64° (neat for L-menthyl isovalerate) | [1] |
Experimental Protocols
Synthesis of Menthyl Isovalerate via Fischer Esterification
Menthyl isovalerate is commonly synthesized by the Fischer esterification of menthol and isovaleric acid, using an acid catalyst.[1][4]
Materials:
-
L-menthol
-
Isovaleric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine L-menthol and a slight excess of isovaleric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to 100-110°C using a heating mantle.[1][4]
-
Maintain the reaction under reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography or gas chromatography is recommended).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isovaleric acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude menthyl isovalerate.
-
The crude product can be further purified by vacuum distillation.
Determination of Physicochemical Properties
The following are generalized protocols that can be used to determine the key physicochemical properties of menthyl isovalerate.
a) Boiling Point Determination (Thiele Tube Method)
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or heating mantle), and mineral oil.
-
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Attach a small sample vial containing 0.5-1 mL of menthyl isovalerate to a thermometer using a rubber band.
-
Place a capillary tube (sealed end up) into the sample vial.
-
Immerse the thermometer and sample assembly into the Thiele tube, ensuring the sample is level with the upper arm of the tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
b) Density Measurement
-
Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium. Record the temperature.
-
Record the mass of the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with menthyl isovalerate and allow it to reach thermal equilibrium at the same temperature.
-
Record the mass of the pycnometer filled with menthyl isovalerate (m₃).
-
The density of menthyl isovalerate is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.
-
c) Refractive Index Measurement
-
Apparatus: Abbe refractometer, constant temperature water bath, dropper.
-
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of menthyl isovalerate onto the lower prism using a dropper.
-
Close the prisms and allow the sample to spread evenly.
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the instrument's scale.
-
d) Solubility Determination
-
Apparatus: Test tubes, vortex mixer, graduated pipettes.
-
Procedure (Qualitative):
-
Water: Add 1 mL of menthyl isovalerate to a test tube containing 5 mL of distilled water. Vortex the mixture vigorously for one minute. Observe if a single homogeneous phase is formed or if two distinct layers remain, indicating insolubility.
-
Ethanol: Add 1 mL of menthyl isovalerate to a test tube containing 10 mL of 80% ethanol. Vortex the mixture and observe for the formation of a single homogeneous solution, indicating solubility.
-
Analysis by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of menthyl isovalerate and quantifying it in various matrices.[5][6]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
Injector and data acquisition system.
Chromatographic Conditions (Example):
-
Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-15°C/min.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the menthyl isovalerate sample in a suitable solvent (e.g., ethanol or hexane).
Procedure:
-
Prepare a standard solution of menthyl isovalerate of known concentration.
-
Prepare the sample solution for analysis.
-
Inject the standard solution to determine the retention time and response factor of menthyl isovalerate.
-
Inject the sample solution.
-
Identify the menthyl isovalerate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
The purity of the sample can be determined by calculating the peak area percentage of menthyl isovalerate relative to the total area of all peaks in the chromatogram.
Visualizations
Logical Relationships and Workflows
References
- 1. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 2. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 3. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Menthyl isovalerate synthesis - chemicalbook [chemicalbook.com]
- 5. Validol (Menthyl Isovalerate) [benchchem.com]
- 6. researchgate.net [researchgate.net]
Menthyl valerate CAS number and synonyms
An In-depth Technical Guide to Menthyl Valerate (B167501)
Introduction
Menthyl valerate, also known as menthyl isovalerate or by the trade name Validol, is the menthyl ester of isovaleric acid.[1][2] It is an organic compound recognized for its characteristic menthol (B31143) aroma and a mild, sweet, fruity taste.[3][4] This compound is found naturally in plants such as peppermint and orange mint.[3] In various regions, particularly in Eastern Europe, it is utilized as an anxiolytic and sedative.[1] Beyond its pharmaceutical applications, this compound serves as a flavoring and fragrance agent in the food, cosmetic, and personal care industries.[5][6] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and key applications for researchers and drug development professionals.
Chemical Identity and Synonyms
This compound is classified as a menthane monoterpenoid.[3] Its chemical structure is based on a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring with a methyl group and a (2-methyl)-propyl group.[3] The compound's identity is defined by several identifiers, with the CAS Number being the most critical for database searches and regulatory purposes.
| Identifier Type | Value |
| Primary CAS Number | 89-47-4[7][8][9] |
| Alternate CAS Numbers | 16409-46-4 (for L-Menthyl isovalerate)[4][10], 64129-94-8[11] |
| IUPAC Name | 5-methyl-2-(propan-2-yl)cyclohexyl pentanoate[3] |
| Synonyms | Menthyl isovalerate, Validol, Menthyl pentanoate, Isovaleric acid p-menth-3-yl ester, (5-methyl-2-propan-2-yl)cyclohexyl) pentanoate[7][8][12][13] |
| Molecular Formula | C₁₅H₂₈O₂[7][11][12] |
| Molecular Weight | 240.38 g/mol [7][12] |
Physicochemical Properties
This compound is a colorless to pale yellow, clear liquid with an odor reminiscent of menthol and valerian.[7][8] It is characterized by a cooling and faintly bitter taste.[7] Its properties make it suitable for a range of applications, particularly where solubility in non-aqueous media is required.
| Property | Value |
| Appearance | Colorless to pale yellow clear liquid[8] |
| Density | 0.903 - 0.909 g/mL at 25 °C[4][8] |
| Boiling Point | 261.0 °C at 760 mmHg[8]; 126.0 °C at 10 mmHg[8] |
| Refractive Index | 1.445 - 1.451 at 20 °C[8] |
| Vapor Pressure | 0.004 mmHg at 25 °C[8] |
| Flash Point | > 93.33 °C (> 200 °F)[8] |
| Solubility | Practically insoluble in water; freely soluble in alcohol, chloroform, ether, and oils[3][7] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common industrial method for synthesizing this compound is the direct esterification of menthol with isovaleric acid.[14][15] This acid-catalyzed reaction is a well-established method for producing esters.
Methodology:
-
Reactant Preparation: A mixture of L-menthol and isovaleric acid is prepared.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the mixture.[4][16]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 100 °C and 110 °C.[4][16] The reaction is typically carried out under reflux to prevent the loss of volatile reactants and products.
-
Reaction Time: The process can take up to 48 hours to achieve moderate yields of approximately 75%.[6]
-
Work-up and Purification: Following the reaction, the mixture is cooled. The product is then subjected to neutralization and washing steps to remove the acid catalyst and any unreacted starting materials, which may generate wastewater.[6] Further purification can be achieved through distillation.
A more modern approach involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[6]
Caption: Synthesis workflow for this compound via Fischer Esterification.
Analytical Protocol: Gas Chromatography (GC)
A validated gas chromatography method with flame-ionization detection (GC-FID) is used for the quantitative determination of this compound, particularly in pharmaceutical dosage forms like Validol tablets.[2]
Methodology:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent. An internal standard, such as n-octanol, is added for accurate quantification.[2]
-
GC System: A gas chromatograph equipped with a flame-ionization detector (FID) is used.
-
Column: The separation is achieved on a HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m length x 0.53 mm internal diameter with a 1 µm stationary film thickness).[2]
-
Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary liquid phase.
-
Detection: As this compound and the internal standard elute from the column, they are detected by the FID.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve. The method has established linearity in the range of 1.152 to 5.762 mg/mL for menthyl isovalerate, with a limit of detection (LOD) of 0.5 mg/mL.[2]
Caption: Analytical workflow for this compound using Gas Chromatography.
Applications in Research and Drug Development
This compound's biological activity is primarily as a sedative and anxiolytic, which slows down brain function to induce relaxation and relieve stress.[3] Its applications span several industries.
-
Pharmaceuticals: It is the active ingredient in Validol, a medication used to manage anxiety and neurocirculatory dystonia.[1][6] Its calming effects are leveraged in various sedative preparations.[7]
-
Flavor and Fragrance: Due to its minty and fruity aroma, it is used as a flavoring agent in foods and beverages and as a fragrance component in perfumes, deodorants, and air fresheners.[5][17]
-
Cosmetics and Personal Care: The cooling and refreshing properties of this compound make it a common ingredient in lotions, creams, soaps, and shampoos.[5]
-
Aromatherapy: It is used in aromatherapy for its soothing and calming benefits.[5][6]
Caption: Key applications of this compound across various industries.
Safety and Toxicology
This compound is considered to have low toxicity upon ingestion and skin contact.[4] However, it is classified as a skin and eye irritant and may cause respiratory irritation.[10][18] According to the Globally Harmonized System (GHS), it carries warning labels for these effects.[18] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[18] Standard safety precautions, such as wearing protective gloves and goggles and ensuring adequate ventilation, should be followed when handling the compound.[5]
Conclusion
This compound is a versatile monoterpenoid ester with significant applications in the pharmaceutical, food, and cosmetic industries. Its well-defined physicochemical properties and established synthesis and analytical protocols make it a compound of continued interest for researchers and developers. Its primary role as a sedative and its favorable safety profile as a flavoring agent underscore its importance in both clinical and commercial products.
References
- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]
- 4. Menthyl isovalerate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Menthyl Isovalerate | 28221-20-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 7. This compound [drugfuture.com]
- 8. This compound, 89-47-4 [thegoodscentscompany.com]
- 9. SID 135034801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. This compound [webbook.nist.gov]
- 12. This compound [chemicalbook.com]
- 13. Menthyl Isovalerate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. RU2036897C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 15. RU2059605C1 - Method of synthesis of isovaleric acid methyl ester - Google Patents [patents.google.com]
- 16. Menthyl isovalerate synthesis - chemicalbook [chemicalbook.com]
- 17. sonwuapi.com [sonwuapi.com]
- 18. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Elusive Menthyl Valerate: An In-depth Technical Guide to its Natural Occurrence in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl valerate (B167501), also known as menthyl isovalerate, is a monoterpenoid ester that contributes to the characteristic aroma and flavor profile of various plants within the Mentha genus. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, biosynthesis, and the analytical methodologies used for its detection and quantification. While menthyl valerate itself is a less frequently quantified component compared to other major constituents of mint essential oils, this guide compiles available data and presents a robust framework for its study.
Data Presentation: Quantitative Analysis of Menthyl Esters in Mentha Species
Direct quantitative data for this compound in the essential oils of Mentha species is scarce in publicly available literature. However, data for the closely related ester, menthyl acetate (B1210297), is more prevalent and serves as a valuable proxy for understanding the presence and variability of menthyl esters in mint. The following tables summarize the quantitative data for menthyl acetate and other relevant compounds in the essential oils of various Mentha species.
Table 1: Percentage of Menthyl Acetate in the Essential Oil of Various Mentha Species
| Mentha Species | Plant Part | Percentage of Menthyl Acetate (%) | Reference |
| Mentha piperita | Leaves | 3.5 - 4.5 | [1] |
| Mentha piperita | Aerial Parts | 3.34 | [2] |
| Mentha piperita | - | 0.3 - 9.2 | [3] |
| Mentha arvensis | - | 0.5 - 5.3 | [4] |
| Mentha arvensis | Leaves | 22.19 | [5] |
Table 2: Other Relevant Esters and Precursors in Mentha Essential Oils
| Mentha Species | Compound | Plant Part | Percentage (%) | Reference |
| Mentha piperita | Valeric acid | - | Not specified | [3] |
| Mentha suaveolens | Piperitenone oxide | - | Major component | [6] |
| Mentha longifolia | Menthone | - | 19.31 | [7] |
| Mentha aquatica | Menthofuran | - | 51.26 - 58.59 | [8] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a two-stage process that begins with the formation of its alcohol precursor, (-)-menthol, followed by an esterification step.
Biosynthesis of (-)-Menthol
The biosynthesis of (-)-menthol is a well-characterized pathway that occurs in the glandular trichomes of mint leaves. It proceeds through the methylerythritol phosphate (B84403) (MEP) pathway to generate the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).
Biosynthesis of (-)-Menthol.
Enzymes:
-
GPPS: Geranyl diphosphate synthase
-
LS: (-)-Limonene synthase
-
L3H: (-)-Limonene-3-hydroxylase
-
IPD: (-)-trans-Isopiperitenol dehydrogenase
-
IPR: (-)-Isopiperitenone reductase
-
IPI: (-)-cis-Isopulegone isomerase
-
PR: (+)-Pulegone reductase
-
MMR: (-)-Menthone reductase
Esterification to this compound
The final step in the formation of this compound is the esterification of (-)-menthol with isovaleric acid (or a derivative like isovaleryl-CoA). This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . While the specific AAT responsible for this compound synthesis has not been definitively identified in Mentha species, the presence and activity of AATs that catalyze the formation of other menthyl esters (like menthyl acetate) are well-documented.
Esterification of (-)-Menthol.
Experimental Protocols
Extraction of Essential Oil by Hydrodistillation
This protocol describes a standard laboratory method for extracting essential oils from Mentha plant material.
Workflow:
Hydrodistillation Workflow.
Methodology:
-
Plant Material: Fresh aerial parts (leaves and stems) of the Mentha species are collected.
-
Preparation: The plant material is coarsely ground to increase the surface area for efficient oil extraction.
-
Hydrodistillation: The ground plant material is placed in a round-bottom flask with distilled water. A Clevenger-type apparatus is attached, and the mixture is heated to boiling. The steam and volatile oils are condensed and collected in the separator arm of the Clevenger apparatus. The distillation is typically carried out for 3-4 hours.
-
Separation: The essential oil, being less dense than water, forms a layer on top of the aqueous phase in the separator. The oil is carefully collected.
-
Drying: Any residual water in the essential oil is removed by adding anhydrous sodium sulfate.
-
Storage: The pure essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantitative analysis of this compound in essential oil samples.
Workflow:
GC-MS Analysis Workflow.
Methodology:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration. An internal standard may be added for more accurate quantification.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenes and their esters.
-
Injector: Split/splitless injector, with a typical split ratio of 1:50.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: initial temperature of 60°C for 2 minutes, then ramp at 3°C/minute to 240°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 400.
-
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard or with a library of mass spectra (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of a pure standard. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.
Conclusion
This compound is a naturally occurring ester in plants of the Mentha genus, contributing to their complex aromatic profiles. While direct quantitative data for this specific compound is limited, the presence of its precursors, menthol and valeric acid, along with the enzymatic machinery for ester synthesis, confirms its natural occurrence. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, paving the way for further research into its distribution, biosynthesis, and potential applications in the pharmaceutical and flavor industries. Future research should focus on targeted quantitative analyses across a broader range of Mentha species and cultivars to build a more comprehensive understanding of this elusive but significant flavor compound.
References
- 1. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aensiweb.com [aensiweb.com]
- 3. kirj.ee [kirj.ee]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. ve.scielo.org [ve.scielo.org]
- 8. Composition of volatile compounds and in vitro antimicrobial activity of nine Mentha spp - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of menthyl valerate and its analogs
An In-depth Technical Guide on the Biological Activity of Menthyl Valerate (B167501) and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Menthyl valerate and its isomer, menthyl isovalerate (Validol), are monoterpene esters recognized for their diverse biological activities. This document provides a comprehensive technical overview of their pharmacological effects, with a primary focus on anxiolytic, sedative, and spasmolytic properties. We delve into the underlying mechanisms of action, including the modulation of GABAergic and monoaminergic pathways. Furthermore, this guide presents detailed experimental protocols for assessing these biological activities and summarizes key quantitative data from relevant studies. Synthesis methodologies are also reviewed, offering insights into both traditional and modern approaches. All information is supported by diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Introduction
This compound is the menthyl ester of valeric acid, while its more commonly studied isomer, menthyl isovalerate, is the ester of isovaleric acid.[1] These compounds belong to the menthane monoterpenoids class.[2] Historically, menthyl isovalerate, often in a solution with menthol (B31143) and sold under the trade name Validol, has been utilized in several countries as an over-the-counter sedative and anxiolytic preparation.[1][3] The biological activities of these esters extend beyond sedation to include spasmolytic effects on smooth muscle and potential cardiovascular modulation.[4][5] Their lipophilic nature is thought to facilitate penetration of the blood-brain barrier, enabling direct effects on the central nervous system.[3] This guide synthesizes the current knowledge on these compounds to support further research and drug development efforts.
Biological Activities and Mechanisms of Action
Anxiolytic and Sedative Effects
The primary therapeutic application of menthyl isovalerate is for anxiety relief and sedation.[2][3] The mechanism is believed to be centered on the modulation of the central nervous system.
-
GABAergic Pathway: Studies suggest that menthyl isovalerate potentiates GABAergic signaling by interacting with β3 subunit-containing GABA-A receptors.[3] This interaction enhances the influx of chloride ions, leading to hyperpolarization of neurons and a reduction in anxiety-related neural activity.[3] This mechanism is shared by structural analogs like valerenic acid, found in valerian root.[3]
References
Menthyl Valerate: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl valerate (B167501), also known as menthyl isovalerate or under the trade name Validol, is a compound recognized for its sedative and anxiolytic properties[1]. It is the menthyl ester of isovaleric acid[2]. The primary mechanism of action is believed to be a dual engagement of the transient receptor potential melastatin 8 (TRPM8) channel and the gamma-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive technical overview of the current understanding of menthyl valerate's biological activity, detailing its proposed signaling pathways, summarizing relevant quantitative data from closely related compounds, and outlining key experimental protocols for its investigation.
Core Mechanism of Action
This compound's therapeutic effects are attributed to the synergistic action of its two constituent parts upon hydrolysis: menthol (B31143) and valeric acid. The primary targets are believed to be the TRPM8 ion channel and the GABAA receptor.
TRPM8 Channel Activation and Endogenous Opioid Release
Sublingual administration of this compound is thought to activate TRPM8 channels, which are non-selective cation channels that function as the primary molecular transducer of cold sensation[3]. This activation in the oral mucosa is proposed to trigger a reflex vasodilation and the release of endogenous peptides such as endorphins and enkephalins, contributing to a calming and analgesic effect[2].
GABAA Receptor Modulation
The valeric acid and menthol components are also hypothesized to modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This positive allosteric modulation would enhance the effect of GABA, leading to increased chloride ion influx, hyperpolarization of neurons, and a consequent reduction in neuronal excitability, manifesting as anxiolysis and sedation. While direct evidence for this compound is limited, studies on its constituent, menthol, have shown potentiation of GABAA receptor-mediated currents[4][5][6][7].
Signaling Pathways
The proposed signaling pathways for this compound are depicted below.
Quantitative Data (from related compounds)
Direct quantitative data for this compound is scarce in publicly available literature. The following tables summarize key parameters for its primary active component, (-)-menthol, and other relevant compounds, which can serve as a proxy for estimating the potential activity of this compound.
Table 1: TRPM8 Channel Modulation by Menthol and Derivatives
| Compound | Parameter | Value | Species/Cell Line | Experimental Method | Reference |
| (-)-Menthol | EC50 | 81 ± 17 µM | Human TRPM8 in HEK293 cells | Calcium Imaging | [8] |
| (-)-Menthol | EC50 | 62.64 ± 1.2 µM | Mouse TRPM8 in HEK293T cells | Whole-cell Patch-clamp | [9][10] |
| (-)-Menthyl-1 (Antagonist) | IC50 (vs. menthol) | 805 ± 200 nM | Human TRPM8 in HEK293 cells | Calcium Imaging | [8] |
| (-)-Menthyl-1 (Antagonist) | IC50 (vs. menthol) | 117 ± 18 nM | Rat TRPM8 | Calcium Imaging | [8] |
Table 2: GABAA Receptor Modulation by Menthol
| Compound | Parameter | Value | Receptor Subtype | Experimental Method | Reference |
| (+)-Menthol | EC20 GABA enhancement | 496 ± 113% (at 100 µM) | α1β2γ2s | Electrophysiology (Oocytes) | [6] |
| (+)-Menthol | GABA EC50 Shift | From 82.8 to 25.0 µM (at 100 µM) | α1β2γ2s | Electrophysiology (Oocytes) | [6] |
| Menthol | Concentration for IPSC prolongation | 150-750 µM | Native rat PAG neurons | Whole-cell Patch-clamp | [4][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
TRPM8 Activation: Calcium Imaging Assay
This protocol is designed to measure the influx of calcium ions upon TRPM8 channel activation by this compound in a cell-based assay.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TRPM8 in appropriate culture medium.
-
Plating: Seed cells at a suitable density in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
Baseline Measurement: Use a fluorescence plate reader to measure the baseline fluorescence intensity of each well.
-
Compound Addition: Add varying concentrations of this compound (and appropriate controls, such as menthol as a positive control and vehicle as a negative control) to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to capture the calcium influx kinetics.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value for this compound.
GABAA Receptor Modulation: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the effect of this compound on the ion currents flowing through GABAA receptors.
Methodology:
-
Cell Preparation: Use Xenopus oocytes injected with cRNA for specific GABAA receptor subunits or cultured neurons (e.g., hippocampal or cortical neurons).
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Whole-Cell Recording: Establish a gigaseal and then rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline Current: Perfuse the cell with an external solution containing a low concentration of GABA (e.g., EC10-EC20) to establish a stable baseline current.
-
Compound Application: Co-apply the same concentration of GABA along with varying concentrations of this compound and record the resulting current.
-
Washout: Perfuse with the GABA-containing solution alone to ensure the effect of this compound is reversible.
-
Data Analysis: Measure the peak current in the presence and absence of this compound to quantify the potentiation. Construct a concentration-response curve to determine the EC50 for the modulatory effect.
Conclusion
This compound likely exerts its anxiolytic and sedative effects through a multifaceted mechanism involving the activation of TRPM8 channels, leading to the release of endogenous opioids, and the positive allosteric modulation of GABAA receptors. While direct quantitative data for this compound is limited, the well-documented actions of its primary component, menthol, provide a strong basis for these proposed pathways. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular interactions and pharmacological profile of this compound. Such studies will be crucial for the optimization of its therapeutic applications and the development of novel drugs targeting these pathways.
References
- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 2. Validol (Menthyl Isovalerate) [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 10. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Menthyl Valerate
Introduction: Menthyl valerate (B167501) is an ester known for its mild, fruity aroma, finding applications in the flavor and fragrance industries.[1][2] As with any chemical entity in research and development, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of such compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For menthyl valerate, the most prominent features will be the strong carbonyl (C=O) stretch of the ester and the C-O single bond stretches, in addition to the characteristic C-H stretches of the aliphatic structure.
Data Presentation: Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1750-1735 | Strong |
| C-O Stretch | Ester | 1300-1000 | Medium |
| sp³ C-H Stretch | Alkane | 2960-2850 | Strong |
Note: The expected wavenumbers are based on typical values for aliphatic esters.[3]
Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)
This compound, being a liquid at room temperature, can be analyzed directly as a thin film. This is often referred to as a "neat" sample.[4]
-
Preparation of Salt Plates: Obtain two polished salt plates, typically made of Sodium Chloride (NaCl) or Potassium Bromide (KBr), from a desiccator to ensure they are free of moisture.[4][5] If necessary, clean the plates with a small amount of dry acetone (B3395972) and wipe them dry with a lint-free tissue.
-
Sample Application: Using a Pasteur pipet, place a single drop of this compound onto the center of one salt plate.[4]
-
Creating the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform capillary film between the two plates.[4][5] The plates should be handled by their edges to avoid contaminating the faces.
-
Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty. Perform a background scan to capture the spectrum of the ambient atmosphere (primarily CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.[6]
-
Sample Analysis: Mount the "sandwiched" salt plates in the sample holder within the spectrometer's sample compartment.[4]
-
Spectrum Acquisition: Initiate the sample scan. The instrument will direct a beam of infrared radiation through the sample and record the absorbance at each wavelength, generating the IR spectrum.[7]
-
Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a suitable solvent (like acetone), and return them to the desiccator.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment, number, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Data Presentation: Expected ¹H NMR Chemical Shifts (CDCl₃)
The structure of this compound contains several distinct proton environments. The expected chemical shifts are influenced by the electron-withdrawing ester group and the stereochemistry of the menthyl ring.
| Proton Assignment (See Structure) | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Hα (Valerate) | 2.2 - 2.4 | Triplet (t) | 2H |
| Hβ (Valerate) | 1.5 - 1.7 | Multiplet (m) | 2H |
| Hγ (Valerate) | 1.3 - 1.5 | Multiplet (m) | 2H |
| Hδ (Valerate) | 0.8 - 1.0 | Triplet (t) | 3H |
| H on C attached to O (Menthyl) | 4.5 - 4.8 | Multiplet (m) | 1H |
| Menthyl Ring Protons | 0.8 - 2.2 | Multiplet (m) | 9H |
| Menthyl -CH(CH₃)₂ Protons | 0.7 - 1.0 | Doublet (d) | 6H |
| Menthyl Ring -CH₃ Proton | 0.7 - 1.0 | Doublet (d) | 3H |
Note: These are estimated values based on general data for esters and menthol (B31143) derivatives.[3][8][9]
Data Presentation: Expected ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C=O (Ester Carbonyl) | 172 - 175 |
| C-O (Menthyl C attached to O) | 74 - 78 |
| Cα (Valerate) | 33 - 36 |
| Menthyl Ring Carbons | 20 - 50 |
| Valerate Chain Carbons (β, γ) | 22 - 28 |
| Menthyl and Valerate -CH₃ Carbons | 13 - 23 |
Note: These are estimated values based on data for menthol and other p-menthane (B155814) derivatives.[10][11][12]
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean vial.[8]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference peak at 0 ppm.
-
Transfer to NMR Tube: Transfer the solution into a 5 mm NMR tube. A small plug of glass wool may be pushed down into the tube to ensure a homogeneous solution and improve shimming.[8]
-
Spectrometer Setup: Place the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used for ¹H NMR.[8] The key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans (often 8 or 16 for good signal-to-noise).
-
¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon.[8] Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required to achieve a good signal-to-noise ratio.[8]
-
Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. Processing steps include phasing, baseline correction, and integration of the signals.[8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Data Presentation: Expected EI-MS Fragmentation
Upon electron ionization (EI), this compound (Molecular Weight: 240.38 g/mol ) is expected to produce a molecular ion peak (M⁺˙) and several characteristic fragment ions.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 240 | [C₁₅H₂₈O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 139 | [C₁₀H₁₉]⁺ | Loss of the valerate group (CH₃(CH₂)₃COO˙) from the M⁺˙ |
| 138 | [C₁₀H₁₈]⁺˙ | Loss of valeric acid via hydrogen transfer |
| 102 | [C₅H₉O₂]⁺ | Valeric acid fragment cation |
| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement of the valerate chain |
| 83 | [C₆H₁₁]⁺ | Fragmentation of the menthyl ring |
| 57 | [C₄H₉]⁺ | Butyl cation from the valerate chain |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Propyl cation from the valerate chain or acetyl cation |
Note: Fragmentation patterns are predicted based on common pathways for esters and cyclic alkanes.[13][14] The McLafferty rearrangement is a characteristic fragmentation for esters with a sufficiently long alkyl chain.[13][15]
Experimental Protocol: Acquiring an EI-MS Spectrum
-
Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC-MS). This separates the analyte from any impurities before it enters the ion source.[16]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization). This process ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).[17]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.[17]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[18]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[18]
-
Data Analysis: The resulting spectrum is plotted as relative intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to confirm the structure.[16]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a small molecule liquid sample like this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. pure.mpg.de [pure.mpg.de]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zefsci.com [zefsci.com]
Menthyl Valerate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of menthyl valerate (B167501) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering available solubility data, detailed experimental methodologies, and visual representations of relevant processes.
Introduction to Menthyl Valerate
This compound is the ester formed from the reaction of menthol (B31143) and valeric acid (pentanoic acid). It is a colorless liquid with a characteristic fruity odor. It is important to distinguish it from its isomer, menthyl isovalerate, which is derived from isovaleric acid (3-methylbutanoic acid). While the two are structurally similar and sometimes referred to interchangeably in literature, their physical properties, including solubility, can differ. This guide will focus on this compound while noting data for menthyl isovalerate where relevant, due to the limited availability of specific data for the former.
Solubility of this compound
The solubility of a compound is a critical physicochemical property, influencing its bioavailability, formulation, and potential applications. The solubility of this compound is dictated by its molecular structure, which includes a bulky, nonpolar menthyl group and a moderately polar ester group.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative solubility information for this compound and its isomer, menthyl isovalerate. Researchers are advised to experimentally determine the solubility in their specific solvent systems.
| Solvent | Compound | Temperature (°C) | Solubility | Data Type |
| Water | This compound | 25 | 0.3057 mg/L | Quantitative (Estimated) |
| Water | Menthyl Isovalerate | Not Specified | Practically Insoluble | Qualitative |
| Ethanol (80%) | Menthyl Isovalerate | Not Specified | 1 mL in 10 mL | Quantitative |
| Ethanol | This compound | Not Specified | Freely Soluble | Qualitative |
| Ethanol | Menthyl Isovalerate | Not Specified | Very Slightly Soluble | Qualitative |
| Chloroform | This compound | Not Specified | Freely Soluble | Qualitative |
| Diethyl Ether | This compound | Not Specified | Freely Soluble | Qualitative |
| Oils | This compound | Not Specified | Freely Soluble | Qualitative |
| Dimethyl Sulfoxide (DMSO) | Menthyl Isovalerate | Not Specified | 200 mg/mL | Quantitative |
Experimental Protocols for Solubility Determination
The following section outlines a detailed, representative experimental protocol for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by quantification using gas chromatography (GC).
Shake-Flask Method for Solubility Determination
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Screw-cap vials
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Autosampler vials
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-cap vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved particles.
-
Dilute the filtered solution with the same organic solvent to a concentration suitable for GC analysis.
-
3. Quantification by Gas Chromatography (GC-FID):
-
Instrument Conditions (Example):
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 220 °C at 10 °C/min, hold for 5 minutes.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject the standard solutions into the GC to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the diluted sample solution into the GC.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in g/100 mL or other appropriate units.
-
Visualizations
Factors Influencing this compound Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors influencing its solubility in organic solvents.
Caption: Key factors influencing the solubility of this compound.
Experimental Workflow for this compound Synthesis and Purification
The following diagram outlines a typical laboratory workflow for the synthesis of this compound via Fischer esterification, followed by purification.
An In-depth Technical Guide to the Stereoisomers of Menthyl Valerate and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl valerate (B167501), a significant compound in the flavor, fragrance, and pharmaceutical industries, exists as multiple stereoisomers due to the presence of chiral centers in both its menthol (B31143) and valeric acid moieties. The spatial arrangement of these chiral centers gives rise to diastereomers and enantiomers, each with unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of menthyl valerate, with a primary focus on the more extensively studied menthyl isovalerate. It details synthetic methodologies, protocols for stereoisomer separation and characterization, and summarizes known quantitative properties. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of these chiral molecules.
Introduction: Understanding the Stereochemistry of this compound
This compound is an ester formed from the reaction of menthol and valeric acid. Due to the commercial prevalence and extensive research on the ester derived from isovaleric acid (3-methylbutanoic acid), this guide will primarily focus on menthyl isovalerate, while also acknowledging the principles of stereoisomerism apply to esters of n-valeric acid.
Menthol, a cyclic monoterpene alcohol, possesses three chiral centers, leading to the existence of eight stereoisomers: (±)-menthol, (±)-neomenthol, (±)-isomenthol, and (±)-neoisomenthol. When esterified with a chiral acid, such as a substituted valeric acid, the number of possible stereoisomers of the resulting this compound molecule increases. For instance, the esterification of the eight menthol stereoisomers with racemic 2-methylvaleric acid would result in a complex mixture of sixteen stereoisomers.
The most common and naturally occurring isomer of menthol is (-)-menthol. Consequently, commercial menthyl isovalerate is often l-menthyl isovalerate, derived from (-)-menthol and isovaleric acid.[1] However, the synthesis using different menthol stereoisomers or chiral valeric acid derivatives will produce a range of diastereomers and enantiomers. These stereoisomers, while having the same chemical formula and connectivity, exhibit distinct three-dimensional structures. This structural variance leads to differences in their physical, chemical, and biological properties, including boiling point, optical rotation, and sensory perception (odor and taste).[2]
Synthesis of this compound Stereoisomers
The primary method for synthesizing this compound stereoisomers is through the esterification of a menthol stereoisomer with a valeric acid derivative.
Fischer Esterification
A common laboratory and industrial method is the Fischer esterification, which involves reacting the alcohol (menthol) and the carboxylic acid (valeric or isovaleric acid) in the presence of an acid catalyst.[3]
General Reaction Scheme:
Menthol + Valeric Acid (H⁺ catalyst) ⇌ this compound + H₂O
The specific stereochemistry of the resulting this compound is determined by the stereochemistry of the starting menthol and valeric acid. For example, reacting (-)-menthol with isovaleric acid will yield (-)-menthyl isovalerate.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the esterification process, offering a more energy-efficient and faster alternative to conventional heating.[4]
Logical Workflow for this compound Synthesis
Caption: A logical workflow for the synthesis of this compound.
Properties of this compound Stereoisomers
Quantitative Data
The following table summarizes the known quantitative data for l-menthyl isovalerate and general this compound.
| Property | l-Menthyl Isovalerate | This compound (general) |
| Molecular Formula | C₁₅H₂₈O₂ | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol [3] | 240.38 g/mol [5] |
| Boiling Point | 260-262 °C at 760 mmHg[6][7] | 123 °C at 6 mmHg[3] |
| Density | 0.909 g/mL at 25 °C[7] | 0.906-0.908 g/mL[5] |
| Refractive Index (n_D²⁰) | 1.4480[3] | ~1.445-1.450[6] |
| Optical Rotation ([α]_D²⁰) | -64° (neat) | Not available |
Note: Data for other specific stereoisomers of this compound are not widely reported. The properties of these isomers are expected to differ based on their stereochemistry.
Sensory Properties
The odor and taste of this compound stereoisomers are of significant interest, particularly in the flavor and fragrance industries. l-Menthyl isovalerate is described as having a sweet, herbaceous odor reminiscent of both menthol and isovaleric acid, with a cooling and faintly bitter taste.[5][8]
While specific sensory data for other this compound stereoisomers is scarce, the sensory properties of the parent menthol stereoisomers provide insight into the expected variations.
| Menthol Stereoisomer | Odor Description | Odor Detection Threshold (mg/L) |
| l-menthol (B7771125) | Pleasant, sweet, mint-like, fresh | 5.166[2][9] |
| d-menthol | Similar to l-menthol | 4.734[2][9] |
| l-neomenthol | Musty, herbal | 14.275[2][9] |
| d-neomenthol | Prominent musty, herbal notes | 21.669[2][9] |
| l-isomenthol | Musty, earthy | 30.165[9] |
| d-isomenthol | Musty, earthy | 41.016[9] |
| l-neoisomenthol | Musty, herbal | 14.265[9] |
| d-neoisomenthol | Musty, herbal | 8.972[9] |
The significant differences in odor profiles and detection thresholds among the menthol stereoisomers strongly suggest that the corresponding this compound esters will also exhibit a wide range of sensory properties.
Experimental Protocols
Synthesis of l-Menthyl Isovalerate via Fischer Esterification
This protocol describes a general procedure for the synthesis of l-menthyl isovalerate.
Materials:
-
l-menthol
-
Isovaleric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine l-menthol (1.0 eq), isovaleric acid (1.1-1.5 eq), and a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.01-0.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and unreacted isovaleric acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude l-menthyl isovalerate.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Separation of this compound Diastereomers by HPLC
This protocol provides a general method for the separation of this compound diastereomers using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
UV detector or Refractive Index (RI) detector (as this compound has a weak UV chromophore)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and diastereomers being separated.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Controlled, often near ambient (e.g., 25 °C).
-
Detection: UV at a low wavelength (e.g., 210 nm) or RI detection.
Procedure:
-
Prepare a standard solution of the this compound diastereomeric mixture in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Optimize the mobile phase composition (ratio of non-polar solvent to polar modifier) to achieve baseline separation of the diastereomeric peaks.
-
Once the method is optimized, inject the unknown sample to determine the composition of the diastereomers.
Workflow for HPLC Separation of this compound Diastereomers
References
- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 2. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [drugfuture.com]
- 6. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Menthyl Isovalerate [handomchemicals.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations [mdpi.com]
Thermal Stability and Degradation of Menthyl Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl valerate (B167501), an ester of menthol (B31143) and valeric acid, finds application in various industries, including pharmaceuticals and flavorings. Understanding its thermal stability and degradation profile is crucial for ensuring product quality, safety, and efficacy, particularly in applications involving heat processing or long-term storage at elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of menthyl valerate, including its anticipated degradation pathways and the analytical techniques used for its characterization. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from studies on analogous menthyl esters and general principles of ester pyrolysis to provide a robust predictive framework.
Introduction
The thermal decomposition of esters is a complex process influenced by factors such as temperature, time, and the presence of catalysts or impurities. For this compound, a terpene ester, the degradation process is expected to involve the cleavage of the ester bond, leading to the formation of volatile and non-volatile products. This guide details the probable decomposition mechanisms and outlines the experimental protocols necessary to quantify the thermal stability and identify the degradation products of this compound.
Predicted Thermal Degradation Pathways
The thermal degradation of this compound is anticipated to proceed primarily through a pyrolysis mechanism, similar to that observed for other menthyl esters like menthyl acetate (B1210297) and menthyl stearate (B1226849). This process typically involves a concerted, non-radical elimination reaction.
A likely degradation pathway for this compound involves the formation of p-menthene isomers and valeric acid. The reaction proceeds through a cyclic transition state, a characteristic feature of the pyrolysis of esters containing a β-hydrogen on the alcohol moiety.
In the presence of water, particularly under hydrothermal conditions, another potential degradation route is hydrolysis, which would yield menthol and valeric acid.[1]
The following diagram illustrates the predicted primary thermal degradation pathway of this compound.
Caption: Predicted primary thermal degradation pathway of this compound via pyrolysis.
Quantitative Data Summary
| Compound | Decomposition Temperature (°C) | Primary Degradation Products | Yield of p-menthene (%) |
| (-)-Menthyl acetate (gas phase) | 425 - 450 | (+)-trans-p-menthene-2, (+)-p-menthene-3, Acetic acid | ~88 |
| (-)-Menthyl stearate (liquid phase) | 320 - 330 | (+)-trans-p-menthene-2, (+)-p-menthene-3, Stearic acid | ~85 |
Based on this data, it is reasonable to predict that this compound will also decompose to yield p-menthene isomers and valeric acid, likely within a similar temperature range, although the exact temperatures will depend on the specific experimental conditions.
Experimental Protocols
To definitively determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or ceramic).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 50% mass loss occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
The following diagram outlines the experimental workflow for TGA.
Caption: A simplified workflow for Thermogravimetric Analysis (TGA) of this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, hermetically sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample and reference pans from a sub-ambient temperature (e.g., -50°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) peaks. The peak temperatures and the area under the peaks (enthalpy change) are determined.
Gas Chromatography-Mass Spectrometry (GC-MS) of Degradation Products
Objective: To identify and quantify the volatile and semi-volatile products formed during the thermal degradation of this compound.
Methodology:
-
Sample Degradation: A sample of this compound is heated in a controlled manner (e.g., using a pyrolysis unit coupled to the GC-MS or by collecting the headspace from a heated vial). The heating temperature should be chosen based on the TGA results to ensure significant degradation.
-
GC-MS Analysis:
-
Gas Chromatograph: The volatile degradation products are separated on a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Oven Temperature Program: A programmed temperature ramp is used to elute the separated compounds.
-
Mass Spectrometer: The eluted compounds are ionized (typically by electron ionization) and their mass spectra are recorded.
-
-
Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved by using internal or external standards.
The logical relationship for identifying degradation products is shown below.
Caption: Logical flow for the identification of thermal degradation products of this compound.
Conclusion
The thermal stability and degradation of this compound are critical parameters for its application in various fields. Based on the behavior of analogous menthyl esters, the primary thermal degradation pathway is predicted to be a pyrolysis reaction yielding p-menthene isomers and valeric acid. To confirm this and to obtain specific quantitative data for this compound, a systematic study employing TGA, DSC, and GC-MS is essential. The detailed experimental protocols provided in this guide offer a framework for conducting such an investigation, which will ultimately contribute to a better understanding of the thermal properties of this important compound and ensure its safe and effective use.
References
A Technical Guide to the Synthesis of Menthyl Valerate from Menthol and Isovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl valerate (B167501), a significant ester with applications in the pharmaceutical and flavor industries, is primarily synthesized through the esterification of menthol (B31143) and isovaleric acid. This technical guide provides an in-depth overview of the primary synthesis methodologies, including classical acid-catalyzed esterification, modern microwave-assisted techniques, and advanced palladium-catalyzed processes. Additionally, it explores the potential of enzymatic synthesis as a green alternative. This document presents a comprehensive compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers and professionals in the development and optimization of menthyl valerate synthesis.
Introduction
This compound, also known as menthyl isovalerate, is the ester formed from menthol and isovaleric acid. It is a colorless, oily liquid with a characteristic menthol-like odor.[1] This compound is a key component in certain pharmaceutical preparations, most notably as the active ingredient in some anxiolytic medications.[1] The synthesis of this compound is a straightforward esterification reaction, yet the optimization of reaction conditions, catalyst selection, and purification methods are critical for achieving high yields and purity, which are essential for its end applications. This guide will delve into the technical details of the most relevant synthetic routes.
Synthesis Methodologies
The synthesis of this compound from menthol and isovaleric acid can be broadly categorized into chemical and enzymatic methods. Chemical methods are well-established and include conventional heating with an acid catalyst, microwave-assisted synthesis for accelerated reaction times, and palladium-catalyzed carbonylation routes. Enzymatic synthesis, while less documented for this specific ester, presents a promising, environmentally benign alternative.
Chemical Synthesis
The most traditional and widely used method for producing this compound is the direct esterification of menthol with isovaleric acid in the presence of a strong acid catalyst.[2] Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the product side.[4]
Table 1: Summary of Conventional Acid-Catalyzed Synthesis of this compound
| Catalyst | Reactant Molar Ratio (Menthol:Isovaleric Acid:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | - | 100-110 | up to 48 | ~75 | [2][3] |
| HCl | - | 100 | - | - | [3] |
| p-TsOH | 1.0:1.08-1.1:0.015-0.03 | 105-125 | - | 92 | [4] |
| H₂SO₄ + NaCl | - | 80±2 | 20 | ~79.5 | [4] |
Experimental Protocol: Synthesis of this compound using p-Toluenesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine l-menthol (B7771125), isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1.0:1.1:0.02, respectively.[4] A solvent such as toluene (B28343) can be used to facilitate the azeotropic removal of water.
-
Heating: Heat the reaction mixture to a temperature of 105-125°C.[4]
-
Reaction Monitoring: Continuously remove the water generated during the reaction using the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.[1]
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[2] In the synthesis of this compound, microwave heating can significantly reduce the reaction time compared to conventional heating methods.[5]
Table 2: Summary of Microwave-Assisted Synthesis of this compound
| Catalyst | Reactant Molar Ratio (Isovaleric Acid:Menthol:Catalyst) | Microwave Power (W) | Reaction Time (min) | Yield (%) | Reference |
| H₂SO₄ | 1:1:4.8x10⁻⁵ | 560 | 2 | 17.4 | [5] |
| H₂SO₄ | 1:1:9.6x10⁻⁵ | 560 | 12 | 59 | [5] |
| p-TsOH | 1:1.2:8.51x10⁻⁵ | 560 | 12 | 89 | [5] |
Experimental Protocol: Microwave-Assisted Synthesis of this compound
-
Reaction Mixture: In a dedicated microwave process vial, combine isovaleric acid, l-menthol, and the acid catalyst (e.g., p-toluenesulfonic acid) in the desired molar ratio.[5]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant power of 560 W for 12 minutes.[5]
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to a safe temperature. The work-up procedure is similar to the conventional method, involving neutralization, washing, and drying of the product.
-
Purification: Purify the crude product by vacuum distillation.
An alternative route to this compound involves the palladium-catalyzed hydrocarboxylation of isobutylene (B52900) in the presence of menthol.[6] This method avoids the direct use of isovaleric acid.
Table 3: Summary of Palladium-Catalyzed Synthesis of this compound
| Catalytic System | Molar Ratio (Pd(OAc)₂:PPh₃:p-TsOH) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/PPh₃/n-CH₃C₆H₄SO₃H | 1:8:4 | 100 | 18 | 3.5 | 99.7 | [6] |
| Pd(OAc)₂/PPh₃/n-CH₃C₆H₄SO₃H | 1:6:6 | 100 | 18 | - | 99.0 | [6] |
| PdCl₂(PPh₃)₂/PPh₃ | - | 130 | 44 | 22 | 62 | [6] |
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
-
Catalyst Preparation: In a suitable pressure reactor, charge the palladium catalyst precursor (e.g., Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., PPh₃), and the acid co-catalyst (e.g., p-toluenesulfonic acid) in the specified molar ratio.[6]
-
Reaction Setup: Add menthol and a solvent such as p-xylene (B151628) to the reactor.[6]
-
Reaction Conditions: Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen (synthesis gas) to the desired pressure (e.g., 18 atm). Heat the mixture to the reaction temperature (e.g., 100°C) with stirring.[6]
-
Reactant Addition: Introduce isobutylene into the reactor.[6]
-
Reaction Monitoring and Work-up: Maintain the reaction under the specified conditions for the required duration. After cooling and depressurizing the reactor, the product can be isolated by filtration to remove the catalyst, followed by solvent evaporation and purification of the residue by distillation.
Enzymatic Synthesis
The use of lipases for the esterification of menthol offers a green and highly selective alternative to chemical methods.[7] Lipases can operate under mild reaction conditions, often without the need for organic solvents. Candida rugosa lipase (B570770) has been shown to be effective in the esterification of menthol with various fatty acids.[7] While specific data for isovaleric acid is limited, the general principles can be applied.
Table 4: Summary of Enzymatic Esterification of L-Menthol with Fatty Acids
| Lipase Source | Acyl Donor | Molar Ratio (Menthol:Fatty Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Candida rugosa | Oleic Acid | 1:3 | 30 | 24 | 96 (Extent of Esterification) | [7] |
| Candida rugosa | Linoleic Acid | 1:3 | 30 | 24 | 88 (Extent of Esterification) | [7] |
| Candida rugosa | α-Linolenic Acid | 1:3 | 30 | 24 | 95 (Extent of Esterification) | [7] |
Conceptual Experimental Protocol: Enzymatic Synthesis of this compound
-
Reaction Mixture: In a temperature-controlled vessel, combine l-menthol and isovaleric acid, potentially in a solvent-free system or a non-polar organic solvent.
-
Enzyme Addition: Add a commercially available lipase, such as immobilized Candida antarctica lipase B (Novozym 435) or Candida rugosa lipase. The enzyme loading will need to be optimized.
-
Incubation: Incubate the mixture at a mild temperature (e.g., 30-50°C) with constant stirring.
-
Reaction Monitoring: Monitor the formation of this compound using GC.
-
Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the enzyme can be removed by filtration (especially if immobilized). The product can then be purified from the unreacted substrates, potentially by vacuum distillation.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general experimental workflows for the different synthetic methodologies described.
Caption: Workflow for Conventional Acid-Catalyzed Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Enzymatic Synthesis.
Conclusion
The synthesis of this compound from menthol and isovaleric acid can be achieved through several effective methods. Conventional acid-catalyzed esterification remains a robust and scalable option, with p-toluenesulfonic acid offering high yields.[4] Microwave-assisted synthesis provides a significant acceleration of the reaction, making it an attractive option for rapid, small-scale preparations.[5] Palladium-catalyzed carbonylation represents a more complex but highly efficient alternative route.[6] Enzymatic synthesis, while requiring further specific optimization for isovaleric acid, holds great promise for the development of a more sustainable and environmentally friendly process. The choice of method will depend on the specific requirements of the researcher or manufacturer, considering factors such as scale, desired purity, available equipment, and environmental considerations. This guide provides the foundational technical information to make an informed decision and to proceed with the implementation of the chosen synthetic route.
References
Enantioselective Synthesis of L-Menthyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enantioselective synthesis of L-menthyl isovalerate, a chiral ester with applications in the pharmaceutical and flavor industries. The document details both chemical and biocatalytic methodologies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic routes are provided, alongside mandatory visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding of the processes involved.
Introduction
L-menthyl isovalerate is a key chiral molecule, and its enantioselective synthesis is of significant interest to ensure the production of the desired stereoisomer, which is crucial for its biological activity and sensory properties. The primary strategies for its synthesis involve the direct esterification of L-menthol (B7771125) with isovaleric acid or its derivatives, or the kinetic resolution of a racemic mixture of menthol (B31143) followed by esterification. This guide will explore both acid-catalyzed chemical synthesis, including microwave-assisted methods, and enzyme-catalyzed biocatalytic approaches, which offer a greener and more selective alternative.
Chemical Synthesis of L-Menthyl Isovalerate
Traditional chemical synthesis of L-menthyl isovalerate relies on the Fischer-Speier esterification of L-menthol with isovaleric acid, typically using a strong acid catalyst. Modern variations of this method often employ microwave irradiation to significantly reduce reaction times and improve yields.
Acid-Catalyzed Esterification (Microwave-Assisted)
Microwave-assisted organic synthesis provides a rapid and efficient method for the esterification of L-menthol.[1] The use of microwave irradiation can dramatically accelerate the reaction compared to conventional heating methods.[2] Two common acid catalysts for this reaction are concentrated sulfuric acid and p-toluenesulfonic acid.
Experimental Protocol:
Materials:
-
L-menthol
-
Isovaleric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine L-menthol and isovaleric acid. The molar ratio can be varied, but a common starting point is a 1:1 or 1:1.2 ratio of L-menthol to isovaleric acid.
-
Add a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid.
-
Place the sealed vessel in a microwave reactor and irradiate at a specified power and for a specific duration. Optimal conditions depend on the catalyst used (see Table 1).
-
After the reaction is complete and the mixture has cooled, dilute it with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-menthyl isovalerate.
-
The crude product can be further purified by fractional distillation under reduced pressure.[3]
Table 1: Quantitative Data for Microwave-Assisted Synthesis of L-Menthyl Isovalerate
| Catalyst | Molar Ratio (Menthol:Isovaleric Acid:Catalyst) | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| H₂SO₄ | 1 : 1 : 4.8 x 10⁻⁵ | 560 | 2 | 59 | [1] |
| p-TsOH | 1 : 1.2 : 8.51 x 10⁻⁵ | 560 | 12 | 89 | [1] |
Logical Relationship: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of L-menthyl isovalerate.
Biocatalytic Synthesis of L-Menthyl Isovalerate
Biocatalytic methods for the synthesis of L-menthyl isovalerate primarily utilize lipases to catalyze the enantioselective esterification of L-menthol. This approach is often employed in the kinetic resolution of racemic menthol, where the lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomer. The same principle is applied in the direct, highly selective esterification of L-menthol.
Lipases from Candida rugosa and Candida antarctica (often immobilized, such as Novozym 435) are commonly used for this transformation.[4][5] The reactions can be carried out in organic solvents, ionic liquids, or in some cases, solvent-free systems.[4]
Lipase-Catalyzed Kinetic Resolution of DL-Menthol
This method involves the selective esterification of L-menthol from a racemic mixture of DL-menthol using a lipase and an acyl donor.
Experimental Protocol:
Materials:
-
DL-menthol (racemic mixture)
-
Acyl donor (e.g., isovaleric acid, isovaleric anhydride, or an isovalerate ester for transesterification)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)
-
Organic solvent (e.g., n-hexane, isooctane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a reaction vessel, add the organic solvent, DL-menthol, and the acyl donor.
-
Add the immobilized lipase to the mixture. The amount of lipase will depend on its activity and the scale of the reaction.
-
If required, add activated molecular sieves to control the water content, which can affect enzyme activity and reaction equilibrium.
-
The reaction mixture is then incubated at a specific temperature with agitation (e.g., shaking or stirring).
-
The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess (ee) of the product and the remaining substrate.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the L-menthyl isovalerate and the unreacted D-menthol.
-
The immobilized enzyme is removed by filtration.
-
The filtrate, containing L-menthyl isovalerate and unreacted D-menthol, is then subjected to purification, typically by column chromatography, to separate the ester from the unreacted alcohol.
Table 2: Quantitative Data for Lipase-Catalyzed Synthesis of Menthyl Esters
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee%) of Ester | Reference |
| Candida rugosa | Oleic Acid | Solvent-free | 30 | 96 (for L-menthol) | 88 | [6] |
| Candida antarctica B (Immobilized) | Methyl Lauric Ester | Deep Eutectic Solvent | 40 | 95 | Not Specified | [3][7] |
| Candida rugosa | Lauric Acid | Isooctane | 35 | 93 | Not Specified | [8] |
Signaling Pathway: Lipase Catalytic Mechanism (Ping-Pong Bi-Bi)
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Workflow: Biocatalytic Synthesis
Caption: Experimental workflow for the biocatalytic kinetic resolution of DL-menthol.
Conclusion
The enantioselective synthesis of L-menthyl isovalerate can be effectively achieved through both chemical and biocatalytic routes. While microwave-assisted acid-catalyzed esterification offers a rapid synthesis with high yields, biocatalytic methods employing lipases provide a highly selective and environmentally benign alternative, particularly for the production of enantiomerically pure compounds via kinetic resolution. The choice of method will depend on the specific requirements of the application, including scalability, cost, and the desired level of enantiopurity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of chiral synthesis and drug development.
References
- 1. DES-Based Biocatalysis as a Green Alternative for the l-menthyl Ester Production Based on l-menthol Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Configurational analysis of chiral acids as O-trifluoroacetylated (-)-menthyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of lipase-catalyzed enantioselective esterification of (±)-menthol in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Gas Chromatography Method for the Analysis of Menthyl Valerate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of menthyl valerate (B167501) using gas chromatography with flame ionization detection (GC-FID). The protocol is intended for use in research, quality control, and drug development settings.
Introduction
Menthyl valerate, also known as menthyl isovalerate, is an ester widely used in pharmaceutical and cosmetic industries for its sedative and flavoring properties.[1][2] Accurate and precise quantification of this compound is crucial for ensuring product quality and efficacy. Gas chromatography (GC) with a flame ionization detector (FID) is a robust and sensitive technique for the analysis of volatile compounds like this compound.[3] This application note details a validated GC-FID method for the determination of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to GC analysis is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₈O₂ | [1][4][5] |
| Molecular Weight | 240.38 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [1] |
| Odor | Menthol and valerian-like | [1] |
| Solubility | Insoluble in water; freely soluble in alcohol, chloroform, ether, and oils. | [1] |
Experimental Protocol
This section outlines the detailed experimental procedure for the analysis of this compound by GC-FID.
-
This compound reference standard (≥98% purity)
-
Ethanol (B145695) (ACS or HPLC grade)
-
n-Octanol (Internal Standard, ≥99% purity)
-
Helium (Carrier Gas, ≥99.999% purity)
-
Hydrogen (FID fuel, ≥99.999% purity)
-
Air (FID oxidizer, zero grade)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with septa
A gas chromatograph equipped with a flame ionization detector and a split/splitless injector is required. The recommended chromatographic conditions are detailed in Table 2.
Table 2: Recommended GC-FID Chromatographic Conditions
| Parameter | Condition |
| Column | HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol), 30 m x 0.53 mm i.d., 1.0 µm film thickness[6] |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 min; ramp at 5 °C/min to 230 °C, hold for 2 min[7] |
| Injection Mode | Split (15:1 split ratio)[7] |
| Injection Volume | 1.0 µL[6] |
| Flow Rate | 1 mL/min (Constant Flow) |
Internal Standard (IS) Stock Solution (1 mg/mL n-Octanol): Accurately weigh approximately 100 mg of n-octanol and dissolve it in ethanol in a 100 mL volumetric flask.
This compound Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in ethanol in a 100 mL volumetric flask.
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the this compound standard stock solution with ethanol to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL. Spike each calibration standard with the internal standard solution to a final concentration of 0.2 mg/mL of n-octanol.
Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of ethanol.[8][9] The target concentration of this compound in the final solution should fall within the calibration range. Spike the sample solution with the internal standard to a final concentration of 0.2 mg/mL of n-octanol. Filter the sample solution through a 0.45 µm filter if particulate matter is present.[7]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10] Key validation parameters are summarized in Table 3.
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components, with no interference at its retention time. |
| Linearity (r²) | ≥ 0.999 for the calibration curve (peak area ratio of analyte to IS vs. concentration).[10] |
| Accuracy (% Recovery) | Typically within 98-102%.[10][11] |
| Precision (% RSD) | Repeatability (intra-day): < 2%; Intermediate precision (inter-day): < 3%.[10] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically 10:1). |
A study on a similar compound, menthol, reported a Limit of Detection of 0.1 mg/ml.[6]
Data Analysis
Identify the peaks corresponding to n-octanol (IS) and this compound based on their retention times. A previously reported method showed a retention time of 8.4-8.8 minutes for menthyl isovalerate.[6] Calculate the peak area ratio of this compound to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the GC analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-FID.
Conclusion
The described gas chromatography method provides a reliable and robust approach for the quantitative analysis of this compound. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results for research, quality control, and drug development applications.
References
- 1. This compound [drugfuture.com]
- 2. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]
- 3. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of menthyl valerate (B167501) and its primary related compounds, menthol (B31143) and valeric acid. Menthyl valerate, an ester of menthol and valeric acid, is used in flavorings, fragrances, and pharmaceutical preparations. This method is crucial for quality control, stability testing, and formulation development, allowing for the accurate separation and quantification of the active ingredient from its potential hydrolysis degradants.
The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and a dilute acid mobile phase, with UV detection at a low wavelength (210 nm) to ensure sensitivity for compounds lacking strong chromophores. This document provides a comprehensive protocol, including system parameters, sample and standard preparation, and method validation parameters presented in tabular format. Additionally, diagrams illustrating the experimental workflow and the chemical degradation pathway are included to provide a clear and thorough guide for laboratory implementation.
Chromatographic Conditions
A gradient elution is employed to ensure adequate retention of the polar valeric acid while providing efficient elution and sharp peaks for the less polar menthol and this compound.
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 40% B, 2-10 min: 40% to 90% B, 10-12 min: 90% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Absorbance at 210 nm |
| Run Time | 15 minutes |
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the HPLC method for the analysis of this compound, menthol, and valeric acid. These values are typical for a validated method and serve as a benchmark for performance.
Table 1: Retention Times and System Suitability
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Valeric Acid | ~ 3.5 | 1.2 | > 2000 |
| Menthol | ~ 7.8 | 1.1 | > 5000 |
| This compound | ~ 11.2 | 1.1 | > 8000 |
Table 2: Method Validation Parameters
| Parameter | Valeric Acid | Menthol | This compound |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 | 5 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.3 | 0.3 | 1.5 |
| LOQ (µg/mL) | 1.0 | 1.0 | 5.0 |
| Precision (%RSD, n=6) | < 2.0% | < 1.5% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Menthol Reference Standard
-
Valeric Acid Reference Standard
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC Grade)
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Accurately weigh 25 mg of Menthol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Accurately weigh 25 mg of Valeric Acid Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
-
Working Standard Solution:
-
Prepare a mixed working standard by diluting the stock solutions with a 50:50 mixture of Methanol and Water. A typical concentration might be 100 µg/mL for this compound and 20 µg/mL for Menthol and Valeric Acid.
-
Sample Preparation
-
Accurately weigh a portion of the sample matrix (e.g., cream, oil, or other formulation) expected to contain approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of Methanol.
-
Sonicate for 15 minutes to ensure complete dissolution and extraction of the analytes.
-
Centrifuge the solution at 4000 RPM for 10 minutes to precipitate any excipients.
-
Transfer the supernatant to a 100 mL volumetric flask and dilute to volume with a 50:50 Methanol/Water mixture. This yields a theoretical concentration of 100 µg/mL of this compound.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution to verify system suitability parameters (retention time, peak shape, and resolution).
-
Inject the prepared sample solutions.
-
Quantify the amounts of this compound, menthol, and valeric acid in the samples by comparing the peak areas to those of the working standard.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of this compound and its related compounds.
Caption: HPLC analysis workflow from sample preparation to final report.
Logical Relationship: Degradation Pathway
This diagram shows the chemical relationship between this compound and its primary degradation products. A stability-indicating method must be able to resolve these three components.
Caption: Hydrolysis degradation pathway of this compound.
Application Note: Structural Elucidation of Menthyl Valerate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of small molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive guide to the structural characterization of menthyl valerate (B167501), an ester of menthol (B31143) and valeric acid, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Menthyl valerate is used in flavorings, fragrances, and pharmaceutical preparations, making its structural integrity crucial.
This document outlines the detailed protocols for sample preparation and the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Furthermore, it presents a complete, predicted NMR dataset for this compound, organized into clear, tabular formats for easy reference. The interpretation of these spectra is supported by diagrams generated using Graphviz to visualize the experimental workflow and the key correlations that lead to the complete structural assignment of the molecule.
Predicted NMR Data for this compound
Due to the unavailability of a complete, published experimental NMR dataset for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on known chemical shifts of the menthyl and valerate moieties and established principles of NMR spectroscopy.
¹H NMR Data (Predicted)
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
| 1' | 4.65 | dt | 10.9, 4.4 |
| 2' | 1.65 | m | |
| 3' | 1.05 | m | |
| 4' | 1.38 | m | |
| 5'a | 0.95 | m | |
| 5'b | 1.60 | m | |
| 6'a | 0.85 | m | |
| 6'b | 1.95 | m | |
| 7' | 0.88 | d | 6.5 |
| 8' | 1.88 | m | |
| 9' | 0.75 | d | 7.0 |
| 10' | 0.90 | d | 7.0 |
| 2 | 2.25 | t | 7.5 |
| 3 | 1.60 | sextet | 7.5 |
| 4 | 1.35 | sextet | 7.5 |
| 5 | 0.92 | t | 7.3 |
¹³C NMR Data (Predicted)
| Atom Number | Predicted Chemical Shift (ppm) |
| 1' | 74.5 |
| 2' | 47.5 |
| 3' | 34.2 |
| 4' | 41.0 |
| 5' | 26.5 |
| 6' | 23.5 |
| 7' | 22.0 |
| 8' | 31.4 |
| 9' | 16.5 |
| 10' | 20.8 |
| 1 | 173.0 |
| 2 | 34.5 |
| 3 | 27.2 |
| 4 | 22.4 |
| 5 | 13.8 |
Experimental Protocols
Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.
-
Solvent Addition : Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar small molecules.
-
Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution; filter if necessary.
-
Homogenization : Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
1D ¹H NMR
-
Pulse Program : zg30
-
Number of Scans (NS) : 16
-
Acquisition Time (AQ) : 3.28 s
-
Recycle Delay (D1) : 2.0 s
-
Spectral Width (SW) : 20 ppm
1D ¹³C NMR
-
Pulse Program : zgpg30
-
Number of Scans (NS) : 1024
-
Acquisition Time (AQ) : 1.09 s
-
Recycle Delay (D1) : 2.0 s
-
Spectral Width (SW) : 240 ppm
2D COSY (Correlation Spectroscopy)
-
Pulse Program : cosygpqf
-
Number of Scans (NS) : 2
-
Increments in F1 : 256
-
Recycle Delay (D1) : 2.0 s
-
Spectral Width (F1 and F2) : 12 ppm
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program : hsqcedetgpsp
-
Number of Scans (NS) : 2
-
Increments in F1 : 256
-
Recycle Delay (D1) : 1.5 s
-
Spectral Width (F2) : 12 ppm
-
Spectral Width (F1) : 165 ppm
-
¹J(C,H) Coupling Constant : 145 Hz
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program : hmbcgplpndqf
-
Number of Scans (NS) : 4
-
Increments in F1 : 256
-
Recycle Delay (D1) : 2.0 s
-
Spectral Width (F2) : 12 ppm
-
Spectral Width (F1) : 200 ppm
-
Long-range J(C,H) Coupling Constant : 8 Hz
Data Interpretation and Visualization
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression, starting from simple 1D experiments and moving to more complex 2D correlation experiments to piece together the molecular structure.
Caption: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations
COSY Correlations
The COSY spectrum reveals proton-proton couplings within the same spin system. For this compound, key correlations are expected within the menthyl group and within the valerate chain.
Caption: Key predicted COSY correlations for this compound.
HSQC Correlations
The HSQC spectrum correlates protons with their directly attached carbons. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.
Caption: Key predicted HSQC correlations for this compound.
HMBC Correlations
The HMBC spectrum reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different spin systems and identifying quaternary carbons. The key HMBC correlation for this compound is from the proton at position 1' of the menthyl group to the carbonyl carbon (C-1) of the valerate moiety, which confirms the ester linkage.
Caption: Key predicted HMBC correlations for this compound.
Conclusion
This application note provides a framework for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques. The provided protocols offer a starting point for acquiring high-quality NMR data, and the tabulated predicted chemical shifts serve as a reference for spectral assignment. The visualization of the experimental workflow and key 2D correlations aids in understanding the logic of NMR-based structure determination. By following this comprehensive approach, researchers can confidently determine and verify the structure of this compound and other similar small molecules.
Application Note: Analysis of Menthyl Valerate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Menthyl valerate (B167501) is an ester formed from menthol (B31143) and valeric acid, contributing to the fruity and minty aromas of various products.[1][2] Its analysis is crucial for quality control in the food, fragrance, and pharmaceutical industries. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the separation and identification of volatile and semi-volatile compounds like menthyl valerate. Understanding its fragmentation pattern under electron ionization is essential for unambiguous identification.
The fragmentation of esters in EI-MS is well-characterized and typically involves alpha-cleavages adjacent to the carbonyl group and McLafferty rearrangements.[3] For this compound, with a molecular formula of C15H28O2 and a molecular weight of 240.38 g/mol , we can predict a fragmentation pattern by considering the cleavage of both the menthyl and valerate moieties.[2][4]
Predicted Mass Spectrometry Fragmentation Pattern
The electron ionization mass spectrum of this compound is expected to show a series of characteristic fragment ions. The molecular ion peak ([M]•+) at m/z 240 would likely be of low abundance due to the facile fragmentation of the ester linkage and the bulky menthyl group.
Key fragmentation pathways are predicted to be:
-
McLafferty Rearrangement: A characteristic fragmentation of esters with a sufficiently long alkyl chain on the acyl side. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For this compound, this would lead to the formation of a prominent ion at m/z 156 , corresponding to the protonated menthyl ester of vinyl alcohol.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for esters.
-
Loss of the butoxy radical (•OC4H9) from the valerate side is unlikely.
-
Cleavage of the C-O bond between the carbonyl carbon and the menthyl oxygen would result in the formation of the valeryl cation at m/z 85 (C5H9O+).
-
Loss of the valeryloxy group (•OCOC4H9) would produce the menthyl cation at m/z 139 (C10H19+).
-
-
Fragmentation of the Menthyl Group: The menthyl group itself can undergo characteristic fragmentation, primarily through the loss of its isopropyl group (C3H7), leading to a fragment at m/z 95 . Further fragmentation of the menthyl ring structure can produce smaller terpene-related ions.
-
Fragmentation of the Valerate Chain: The valerate acyl chain can fragment to produce smaller alkyl ions, such as m/z 57 (C4H9+) and m/z 43 (C3H7+).
Predicted Quantitative Fragmentation Data
| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |
| 240 | [C15H28O2]•+ | Molecular Ion | Low |
| 156 | [C10H18O2]•+ | McLafferty Rearrangement | High |
| 139 | [C10H19]+ | Cleavage of the ester bond (loss of valeryloxy group) | Moderate |
| 138 | [C10H18]•+ | Loss of valeric acid | Moderate to High |
| 95 | [C7H11]+ | Fragmentation of the menthyl group (loss of isopropyl) | Moderate to High |
| 85 | [C5H9O]+ | Alpha-cleavage (valeryl cation) | Moderate |
| 81 | [C6H9]+ | Fragmentation of the menthyl ring | Moderate |
| 69 | [C5H9]+ | Fragmentation of the menthyl ring | Moderate |
| 57 | [C4H9]+ | Fragmentation of the valerate chain | Moderate |
| 43 | [C3H7]+ | Fragmentation of the valerate chain (isopropyl cation) | High |
| 41 | [C3H5]+ | Fragmentation of the menthyl ring | Moderate |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Liquid Samples (e.g., essential oils, flavor concentrates): Dilute the sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a final concentration of approximately 10-100 µg/mL.
-
Solid Samples (e.g., food products, pharmaceuticals): Perform a solvent extraction using hexane or ethyl acetate. Sonication or vortexing can enhance extraction efficiency. Filter the extract and dilute as necessary.
2. Gas Chromatography (GC) Conditions:
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: ≥ 2 scans/second.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library (e.g., NIST, Wiley).
Logical Workflow for this compound Identification
Caption: Experimental workflow for the identification of this compound.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the primary predicted fragmentation pathways of this compound under electron ionization.
References
- 1. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]
- 2. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound [webbook.nist.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Menthyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of menthyl isovalerate, a compound of interest in the pharmaceutical and fragrance industries, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for Fischer esterification. The protocols and data presented herein are designed to guide researchers in achieving high yields of menthyl isovalerate in significantly reduced reaction times.
Introduction
Menthyl isovalerate, the ester of menthol (B31143) and isovaleric acid, is a key component in various pharmaceutical formulations and is also utilized in the fragrance industry. Traditional synthesis methods often involve prolonged reaction times and high temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations.[1] By directly coupling microwave energy with the polar molecules in the reaction mixture, rapid and uniform heating is achieved, leading to dramatic acceleration of reaction rates and often improved product yields.[1] This application note details the optimized conditions and a step-by-step protocol for the microwave-assisted synthesis of menthyl isovalerate.
Data Presentation
The following table summarizes the quantitative data from studies on the microwave-assisted synthesis of menthyl isovalerate, highlighting the effects of different catalysts and reaction conditions on the product yield.
| Catalyst | Molar Ratio (Menthol:Isovaleric Acid:Catalyst) | Microwave Power (W) | Reaction Time (min) | Yield (%) | Reference |
| H₂SO₄ | 1:1:4.8x10⁻⁵ | 560 | 2 | 17.4 | [2] |
| H₂SO₄ | 1:1:9.6x10⁻⁵ | 560 | 12 | 59 | [2] |
| p-TsOH | 1:1.2:8.51x10⁻⁵ | 560 | 12 | 89 | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of menthyl isovalerate.
Caption: Experimental workflow for menthyl isovalerate synthesis.
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of menthyl isovalerate. The following protocol is a composite based on established procedures for microwave-assisted Fischer esterification and the specific conditions reported for menthyl isovalerate synthesis.
Materials:
-
L-Menthol
-
Isovaleric acid
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Microwave reactor (e.g., Biotage Initiator+, CEM Discover)
-
Microwave process vials (10-20 mL) with caps (B75204) and septa
-
Magnetic stir bars
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Procedure:
-
Reactant Preparation:
-
In a dedicated microwave process vial (10-20 mL) equipped with a magnetic stir bar, add L-menthol and isovaleric acid.
-
Carefully add the acid catalyst (p-TsOH or concentrated H₂SO₄) to the reaction mixture.
-
Securely cap the vial.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the microwave parameters according to the desired conditions (e.g., power, temperature, and time as indicated in the data table).
-
Initiate the microwave irradiation sequence.
-
-
Cooling:
-
After the irradiation is complete, allow the reaction vial to cool to room temperature (typically below 50°C) before carefully opening it.
-
-
Work-up:
-
Dilute the reaction mixture with diethyl ether (or another suitable organic solvent).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)
-
Brine
-
-
Separate the organic layer after each wash.
-
-
Drying:
-
Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification and Analysis:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude menthyl isovalerate.
-
Characterize the final product using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm its identity and purity.
-
Safety Precautions:
-
Always conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Microwave reactions are conducted in sealed vessels at elevated temperatures and pressures. Use only microwave-safe vials and operate the microwave reactor according to the manufacturer's instructions.
-
Handle concentrated acids with extreme care.
References
Application Note and Protocol: Esterification of Menthol with Isovaleric Acid to Synthesize Menthyl Isovalerate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menthyl isovalerate, the ester formed from the reaction of menthol (B31143) and isovaleric acid, is a compound of significant interest in the pharmaceutical and fragrance industries. It is the primary active component in some medications with calming effects. This document provides detailed protocols for the synthesis of menthyl isovalerate via three different methods: conventional acid-catalyzed Fischer esterification, microwave-assisted synthesis, and enzymatic esterification. The protocols are designed to be reproducible and scalable for research and development purposes.
Data Presentation
The following tables summarize the quantitative data associated with the different synthesis methods for menthyl isovalerate.
Table 1: Comparison of Synthesis Methods for Menthyl Isovalerate
| Parameter | Conventional Fischer Esterification | Microwave-Assisted Synthesis | Enzymatic Esterification |
| Catalyst | Concentrated H₂SO₄, HCl, or p-Toluenesulfonic acid[1][2] | Concentrated H₂SO₄ or p-Toluenesulfonic acid[3] | Lipase (B570770) (e.g., from Candida rugosa)[4][5] |
| Temperature | 80 - 125 °C[1][2] | Not explicitly controlled, depends on microwave power | ~30 - 35 °C[4][5] |
| Reaction Time | 1 - 48 hours[1] | 2 - 12 minutes[3] | 24 - 72 hours[4][5] |
| Reported Yield | ~75% - 99%[1][2] | 59% - 89%[3] | Up to 96% conversion[4] |
Table 2: Specific Conditions for Microwave-Assisted Synthesis of Menthyl Isovalerate[3]
| Catalyst | Molar Ratio (Isovaleric Acid:Menthol:Catalyst) | Microwave Power | Irradiation Time | Yield |
| H₂SO₄ | 1:1:9.6×10⁻⁵ | 560 W | 12 min | 59% |
| p-Toluenesulfonic acid | 1:1.2:8.51×10⁻⁵ | 560 W | 12 min | 89% |
Experimental Protocols
Protocol 1: Conventional Fischer Esterification
This protocol describes the synthesis of menthyl isovalerate using a traditional acid catalyst and heat.[6][7]
Materials:
-
Isovaleric acid[8]
-
p-Toluenesulfonic acid (catalyst)[2]
-
Toluene (B28343) (or other suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine l-menthol and isovaleric acid in a molar ratio of 1:1.08 - 1.1.[2] Add p-toluenesulfonic acid as a catalyst, with a molar ratio of 0.015 - 0.03 relative to menthol.[2] Add a suitable volume of toluene to facilitate azeotropic removal of water.
-
Esterification: Assemble a Dean-Stark apparatus and a condenser with the reaction flask. Heat the mixture to reflux at a temperature of 105 - 125 °C.[2] The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with purified water, a 3% sodium hydroxide (B78521) solution, and a 25% sodium chloride solution.[9] The aqueous washes help to remove the acid catalyst and any unreacted isovaleric acid.[10]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the toluene using a rotary evaporator.
-
Purification: The crude menthyl isovalerate can be purified by vacuum distillation.[9]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significantly faster method for the synthesis of menthyl isovalerate.[3]
Materials:
-
l-Menthol
-
Isovaleric acid
-
p-Toluenesulfonic acid (catalyst)
-
Microwave reactor
-
Glass beaker suitable for microwave synthesis
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe glass beaker, mix l-menthol and isovaleric acid. For optimal yield with p-toluenesulfonic acid, a molar ratio of 1.2:1 (menthol to isovaleric acid) is recommended.[3] Add p-toluenesulfonic acid as the catalyst.
-
Microwave Irradiation: Place the beaker in the microwave reactor. Irradiate the mixture at a power of 560 W for 12 minutes.[3]
-
Work-up and Purification: After the reaction is complete and the mixture has cooled, proceed with the same work-up and purification steps as described in Protocol 1 (steps 3-5).
Protocol 3: Enzymatic Esterification
This protocol utilizes a lipase for a milder and more selective synthesis of menthyl isovalerate.[4][11]
Materials:
-
l-Menthol
-
Isovaleric acid (or other fatty acids)
-
Immobilized Candida rugosa lipase
-
Organic solvent (e.g., isooctane, or solvent-free conditions can be used)[5]
-
Molecular sieves (optional, to remove water)
-
Incubator shaker
-
Centrifuge or filtration setup
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine l-menthol and isovaleric acid. An excess of the acid (e.g., a 1:2 molar ratio of menthol to acid) can be used to drive the reaction towards the product.[5] If using a solvent, add it to the mixture.
-
Enzymatic Reaction: Add the immobilized Candida rugosa lipase to the mixture. The reaction can be carried out at a controlled temperature, typically around 35°C, in an incubator shaker for 24 to 72 hours.[5]
-
Enzyme Removal: After the reaction, the immobilized enzyme can be removed by filtration or centrifugation.
-
Purification: The resulting mixture can be purified by vacuum distillation to isolate the menthyl isovalerate.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for the synthesis of menthyl isovalerate.
Caption: Simplified reaction pathway for Fischer esterification.
References
- 1. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 2. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 9. RU2626978C1 - Method of producing validol - Google Patents [patents.google.com]
- 10. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 11. [PDF] Enzymatic synthesis of l-menthyl esters in organic solvent-free system | Semantic Scholar [semanticscholar.org]
Menthyl Valerate as a Sedative in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl valerate (B167501), also known as menthyl isovalerate or Validol in combination with menthol (B31143), is a compound that has been traditionally used in some regions for its sedative and anxiolytic properties.[1][2] It is the ester of menthol and isovaleric acid.[2] While its use is established in certain markets, detailed preclinical and mechanistic studies on menthyl valerate as a standalone sedative agent are limited. These application notes provide an overview of its potential mechanism of action based on related compounds and propose standardized experimental protocols for its evaluation as a sedative in a research setting.
The sedative effects of this compound are thought to be mediated, at least in part, by the menthol moiety, which has been shown to act as a positive allosteric modulator of GABA-A receptors.[3][4][5][6][7] This modulation enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a calming effect on the central nervous system. Additionally, when administered sublingually, as is common for products containing this compound, a reflexogenic mechanism involving stimulation of sensory nerve endings in the oral mucosa may contribute to its overall sedative and mild vasodilatory effects.[1]
Quantitative Data Summary
Currently, there is a paucity of publicly available, peer-reviewed quantitative data specifically detailing the sedative and anxiolytic efficacy of this compound as a single agent in preclinical models. Research has more commonly focused on the combination product, Validol, or on the pharmacological effects of menthol. The following table is a template for researchers to populate with their own experimental data when evaluating this compound.
Table 1: Template for Summarizing Preclinical Sedative and Anxiolytic Activity of this compound
| Experimental Model | Species/Strain | Dose (mg/kg) | Route of Administration | Key Parameter Measured | Result (Mean ± SEM) | Positive Control (e.g., Diazepam) |
| Elevated Plus Maze | Mouse (e.g., C57BL/6) | Oral (p.o.) / Intraperitoneal (i.p.) | Time spent in open arms (%) | |||
| Number of open arm entries | ||||||
| Open Field Test | Mouse (e.g., BALB/c) | Oral (p.o.) / Intraperitoneal (i.p.) | Time spent in center (%) | |||
| Total distance traveled (cm) | ||||||
| Thiopental (B1682321) Sodium-Induced Sleeping Time | Mouse (e.g., ICR) | Oral (p.o.) / Intraperitoneal (i.p.) | Latency to sleep (min) | |||
| Duration of sleep (min) | ||||||
| Rota-rod Test | Mouse (e.g., Swiss Albino) | Oral (p.o.) / Intraperitoneal (i.p.) | Latency to fall (sec) |
Signaling Pathway
The primary hypothesized mechanism for the sedative action of the menthyl component of this compound is its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.
Caption: Hypothesized signaling pathway for the sedative action of this compound.
Experimental Protocols
The following are detailed protocols for assessing the sedative and anxiolytic-like effects of this compound in rodent models. These are standard, validated behavioral assays.
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[8][9] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[8][9]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle control (e.g., saline with 0.5% Tween 80).
-
Positive control (e.g., Diazepam, 1-2 mg/kg).
-
Experimental animals (mice or rats).
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (specify doses), vehicle, or positive control via the desired route (e.g., i.p. 30 minutes before the test, or p.o. 60 minutes before).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Record the animal's behavior for a 5-minute session using a video tracking system.
-
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as an indicator of locomotor activity).
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Open Field Test (OFT) for Sedative and Anxiolytic-like Activity
The OFT is used to assess general locomotor activity and anxiety-like behavior.[10] Reduced locomotion can indicate a sedative effect, while an increased preference for the center of the arena suggests anxiolytic properties.
Materials:
-
Open field apparatus (a square or circular arena with walls).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Diazepam, 1-2 mg/kg).
-
Experimental animals (mice or rats).
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour.
-
Drug Administration: Administer the test compounds as described for the EPM test.
-
Test Initiation: Place the animal in the center of the open field.
-
Data Recording: Record the animal's activity for a 5-10 minute period.
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center of the arena.
-
Number of entries into the center.
-
Rearing frequency.
-
-
Data Analysis: A significant decrease in the total distance traveled suggests a sedative effect. An increase in the time spent in the center is indicative of an anxiolytic effect.
Caption: Experimental workflow for the Open Field Test (OFT).
Thiopental Sodium-Induced Sleeping Time for Hypnotic Activity
This test is used to evaluate the hypnotic (sleep-inducing) potential of a compound.[11][12] A sedative compound will potentiate the hypnotic effect of a sub-hypnotic dose of a barbiturate (B1230296) like thiopental sodium.
Materials:
-
Thiopental sodium solution.
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Diazepam, 1 mg/kg).
-
Experimental animals (mice).
-
Heating pad or lamp to maintain body temperature.
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room.
-
Drug Administration: Administer this compound, vehicle, or positive control (e.g., p.o. 60 minutes prior to thiopental).
-
Hypnotic Induction: Administer a sub-hypnotic dose of thiopental sodium (e.g., 40-50 mg/kg, i.p.).
-
Observation: Immediately after thiopental injection, place the animal in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
Parameters to Measure:
-
Latency to sleep: Time from thiopental injection to the loss of the righting reflex.
-
Duration of sleep: Time from the loss to the recovery of the righting reflex.
-
-
Data Analysis: A decrease in the latency to sleep and an increase in the duration of sleep compared to the vehicle control group indicates a hypnotic or sedative effect.
Caption: Workflow for Thiopental Sodium-Induced Sleeping Time test.
Conclusion
While this compound has a history of use as a sedative, rigorous scientific investigation into its specific mechanisms and efficacy is still needed. The protocols and information provided here offer a framework for researchers to systematically evaluate its sedative and anxiolytic properties. Future research should focus on dose-response studies, pharmacokinetic profiling, and direct investigation of its effects on GABA-A receptor subtypes to fully characterize its potential as a therapeutic agent.
References
- 1. pillintrip.com [pillintrip.com]
- 2. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 3. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of human GABAA and glycine receptor currents by menthol and related monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sedative effects of l-menthol, d-camphor, phenylethyl alcohol, and geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sedative and Anxiolytic-Like Actions of Ethanol Extract of Leaves of Glinus oppositifolius (Linn.) Aug. DC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Menthyl Valerate in Flavor and Fragrance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of menthyl valerate (B167501), a versatile compound utilized in the flavor, fragrance, and pharmaceutical industries. This document details its chemical properties, sensory characteristics, synthesis protocols, and the likely physiological mechanism behind its characteristic cooling sensation.
Chemical and Physical Properties
Menthyl valerate, and its closely related isomer menthyl isovalerate, are esters that combine the characteristic cooling and minty aroma of menthol (B31143) with fruity and sweet notes. While often used interchangeably in commercial applications, they are distinct chemical entities with unique CAS numbers and slightly different sensory profiles. For clarity, this document will focus on this compound (CAS 89-47-4) and its isomer menthyl isovalerate (CAS 16409-46-4), as much of the available literature discusses the latter.
Table 1: Chemical Identification of this compound and Menthyl Isovalerate
| Property | This compound | Menthyl Isovalerate |
| CAS Number | 89-47-4[1][2] | 16409-46-4[3][4] |
| Synonyms | (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl pentanoate | Menthyl 3-methylbutanoate, Validol[2][3] |
| Molecular Formula | C₁₅H₂₈O₂[1][] | C₁₅H₂₈O₂[3][6] |
| Molecular Weight | 240.38 g/mol [1][2][] | 240.38 g/mol [3][6] |
Table 2: Physical and Chemical Properties
| Property | This compound | Menthyl Isovalerate |
| Appearance | Colorless to pale yellow clear liquid[7] | Transparent, colorless oily liquid[8][9] |
| Odor | Menthol and valerian odor[2] | Fruity, cooling, sweet, woody, slightly balsamic[10] |
| Taste | Cooling, faintly bitter[2] | Fruity, sweet, with a tutti-frutti background at 80 ppm |
| Boiling Point | 278.7°C at 760 mmHg[1] | 260-262°C at 750 mmHg[3] |
| Density | 0.906-0.908 g/cm³[2] | 0.909 g/mL at 25°C[3] |
| Refractive Index | 1.454[1] | 1.445-1.451[7] |
| Solubility | Insoluble in water; soluble in alcohol, chloroform, ether, oils[2] | Practically insoluble in water; slightly soluble in ethanol[8][9] |
Applications in Flavor and Fragrance
This compound and its isomer are valued for their dual sensory properties: a refreshing, cooling effect and a pleasant fruity aroma.
-
Flavor Industry : It is used as a flavoring agent in a variety of products, including chewing gum, confectionery, and beverages, to impart a minty and fruity taste.[8] Its cooling properties enhance the perception of freshness.
-
Fragrance Industry : In fragrances, it contributes a fresh, minty, and slightly fruity note to perfumes, lotions, and other personal care products.[11][12]
-
Pharmaceutical and Therapeutic Uses : Menthyl isovalerate is the primary component of "Validol," a medication used in some countries as a mild sedative and anxiolytic.[9][13] Its calming effects are also utilized in aromatherapy.[8]
Experimental Protocols
Synthesis of Menthyl Isovalerate
Several methods have been reported for the synthesis of menthyl isovalerate. Below are protocols for conventional esterification and a more modern microwave-assisted method.
Protocol 1: Conventional Acid-Catalyzed Esterification
This traditional method involves the direct esterification of L-menthol with isovaleric acid using a strong acid catalyst.
Materials:
-
L-Menthol
-
Isovaleric acid
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Heating mantle, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, combine L-menthol and a slight excess of isovaleric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to 100-110°C under reflux for several hours (reaction time can be up to 48 hours).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isovaleric acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure menthyl isovalerate.
Protocol 2: Microwave-Assisted Esterification
This method significantly reduces the reaction time and can improve yields compared to conventional heating.
Materials:
-
L-Menthol
-
Isovaleric acid
-
p-Toluenesulfonic acid (TsOH) or concentrated H₂SO₄
-
Microwave reactor
-
Standard workup reagents as in Protocol 1.
Procedure:
-
In a microwave-safe reaction vessel, mix L-menthol, isovaleric acid, and a catalytic amount of p-toluenesulfonic acid or concentrated H₂SO₄.
-
Place the vessel in the microwave reactor and irradiate at a set power and for a specific duration. Optimal conditions reported are a microwave power of 560 W for 12 minutes with a molar ratio of L-menthol to isovaleric acid to TsOH of 1:1.2:8.51x10⁻⁵, which can yield up to 89% of the product.[3]
-
After irradiation, cool the reaction mixture to room temperature.
-
Follow the same workup and purification procedure as described in Protocol 1 (steps 6-9).
Caption: Workflow for the synthesis of menthyl isovalerate.
Sensory Evaluation Protocol
A trained sensory panel can be used to characterize the flavor and aroma profile of this compound.
Objective: To determine the odor and taste profile of this compound at different concentrations.
Materials:
-
This compound
-
Odorless and tasteless solvent (e.g., mineral oil for olfaction, deionized water with a suitable food-grade solvent for gustation)
-
Odor-free sample containers
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection software or forms
Panelists:
-
A panel of 10-15 trained assessors with demonstrated ability to discriminate and scale the intensity of minty, fruity, and cooling attributes.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. Concentrations should span the expected sub-threshold to supra-threshold range. A common starting point for taste evaluation is around 80 ppm.
-
Odor Profile:
-
Present the samples in coded, randomized order to the panelists.
-
Panelists will sniff the headspace of each sample and rate the intensity of predefined aroma attributes (e.g., minty, fruity, sweet, woody, valerian) on a labeled magnitude scale (LMS) or a 0-10 intensity scale.
-
Panelists should also provide descriptive terms for the perceived aroma.
-
-
Flavor Profile (Taste and Aroma):
-
Present the samples for tasting in coded, randomized order.
-
Panelists will take a small amount of the sample into their mouths, evaluate it for a set time (e.g., 15 seconds), and then expectorate.
-
Rate the intensity of taste and flavor attributes (e.g., sweet, bitter, minty, fruity, cooling sensation).
-
Rinse with deionized water and wait for a specified period between samples to avoid sensory fatigue.
-
-
Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences between concentrations and to generate a sensory profile of this compound.
Caption: General workflow for sensory evaluation.
Signaling Pathway for Cooling Sensation
The characteristic cooling sensation of this compound is likely mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While direct studies on this compound are limited, its structural similarity to menthol, a known TRPM8 agonist, provides a strong basis for this proposed mechanism.[14][15]
TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons.[14] It is activated by cold temperatures (below ~26°C) and by cooling compounds like menthol.[14]
Proposed Mechanism of Action:
-
Binding: this compound is thought to bind to the TRPM8 receptor on the cell membrane of sensory neurons.
-
Channel Opening: This binding induces a conformational change in the TRPM8 channel, causing it to open.
-
Cation Influx: The opening of the channel allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.
-
Depolarization: The influx of positive ions leads to the depolarization of the neuron's membrane.
-
Action Potential: This depolarization generates an action potential that travels along the sensory nerve to the brain.
-
Sensation of Cold: The brain interprets this signal as a sensation of cold, even in the absence of an actual temperature change.
Caption: Proposed TRPM8 signaling pathway for this compound.
Conclusion
This compound is a valuable ingredient in the flavor and fragrance industry due to its unique combination of cooling and fruity sensory characteristics. The protocols provided herein offer a starting point for its synthesis and sensory evaluation. Further research into its specific interactions with sensory receptors, such as TRPM8, will continue to elucidate its mechanism of action and potentially broaden its applications in various fields, including pharmaceuticals and consumer products.
References
- 1. This compound | 89-47-4 [chemnet.com]
- 2. This compound [drugfuture.com]
- 3. Menthyl isovalerate = 98 , FG 16409-46-4 [sigmaaldrich.com]
- 4. Menthyl Isovalerate(P) | CAS 16409-46-4 | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 89-47-4 [thegoodscentscompany.com]
- 8. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 9. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 10. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. sonwuapi.com [sonwuapi.com]
- 13. pillintrip.com [pillintrip.com]
- 14. TRPM8 - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Menthyl Valerate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl valerate (B167501), also known as menthyl isovalerate or Validol, is the menthyl ester of isovaleric acid.[1] It is a colorless, oily liquid with a characteristic menthol (B31143) odor.[1] Found naturally in peppermint and orange mint, it is recognized for its mild, sweet, and fruity taste.[2] In the pharmaceutical industry, it has been utilized as a sedative.[3][4] Its well-defined chemical structure and physical properties make menthyl valerate a suitable candidate for use as an analytical standard in the development and validation of analytical methods, particularly for chromatographic techniques.[1]
These application notes provide detailed protocols for the use of this compound as a standard in analytical method development, with a primary focus on gas chromatography.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is crucial for method development. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C15H28O2 | [3] |
| Molecular Weight | 240.38 g/mol | [3][5] |
| Appearance | Colorless to pale yellow clear liquid | [6] |
| Odor | Menthol and valerian odor | [3] |
| Solubility | Practically insoluble in water; freely soluble in alcohol, chloroform, ether, and oils. | [2][3] |
| Boiling Point | 126 °C @ 10 mmHg; 261 °C @ 760 mmHg | [6] |
| Specific Gravity | 0.903–0.909 @ 25 °C | [6] |
| Refractive Index | 1.445–1.451 @ 20 °C | [6] |
Analytical Method Development: Gas Chromatography (GC)
Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound.[1] A validated GC method with flame-ionization detection (FID) has been successfully developed for the determination of this compound in pharmaceutical dosage forms.[1][4]
Experimental Workflow for GC Analysis
The general workflow for analyzing a sample using this compound as a standard is depicted below.
Caption: Workflow for GC-FID analysis using a standard.
Detailed Experimental Protocol: GC-FID Method
This protocol is based on a validated method for the determination of this compound.[1][4]
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)[7]
-
n-Octanol (internal standard)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample containing this compound
2. Instrumentation:
-
Gas chromatograph equipped with a flame-ionization detector (FID)
-
Capillary column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol), 30 m x 0.53 mm i.d., 1 µm film thickness[1][4]
-
Autosampler or manual injection system
3. Preparation of Standard Solutions:
-
Internal Standard (IS) Stock Solution: Prepare a solution of n-octanol in a suitable solvent.
-
This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a volumetric flask with an appropriate solvent to create a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to different concentrations.[4] A typical linearity range is from 1.152 to 5.762 mg/ml.[1][4] Add a fixed amount of the internal standard solution to each calibration standard.
4. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a volumetric flask with the same solvent used for the standard solutions.
-
Add the same fixed amount of the internal standard solution as used in the calibration standards.
-
Filter the solution if necessary to remove any particulate matter.
5. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Nitrogen or Helium at a constant flow rate[8]
-
Oven Temperature Program:
-
Initial temperature: 60 °C
-
Ramp rate and final temperature should be optimized to achieve good separation between this compound, the internal standard, and any other components in the sample matrix.
-
-
Injection Volume: 1 µL (splitless)[8]
6. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
Method Validation Parameters
For an analytical method to be considered reliable, it must be validated. The key parameters for validation are outlined below, in accordance with ICH guidelines.[9][10]
Caption: Key parameters for analytical method validation.
Quantitative Data Summary
The following table summarizes typical validation parameters for a GC-FID method for this compound analysis.
| Validation Parameter | Typical Value/Range | Reference |
| Linearity Range | 1.152 - 5.762 mg/mL | [1][4] |
| Correlation Coefficient (R²) | ≥ 0.99 | [9] |
| Accuracy (% Recovery) | 98 - 102% | [9] |
| Precision (%RSD) | ≤ 2.0% | [9] |
| Limit of Detection (LOD) | 0.5 mg/mL | [1][4] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | [11] |
Alternative Analytical Techniques
While GC-FID is a robust method for this compound, other techniques can also be employed depending on the analytical requirements.
-
High-Performance Liquid Chromatography (HPLC): For compounds lacking a strong chromophore like this compound, HPLC with a refractive index (RI) detector can be used.[12][13] Chiral HPLC is particularly useful for assessing enantiomeric purity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers higher specificity compared to GC-FID and can be used for identification and quantification, especially in complex matrices.[9]
Conclusion
This compound serves as a reliable analytical standard for the development and validation of chromatographic methods, particularly GC-FID. Its well-characterized properties and the availability of validated analytical procedures make it a valuable tool for quality control and research in the pharmaceutical and related industries. The protocols and data presented here provide a solid foundation for implementing this compound as a standard in your laboratory.
References
- 1. Validol (Menthyl Isovalerate) [benchchem.com]
- 2. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 6. This compound, 89-47-4 [thegoodscentscompany.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. benchchem.com [benchchem.com]
- 10. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 11. mdpi.com [mdpi.com]
- 12. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Determination of Menthyl Valerate in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menthyl valerate (B167501), an ester of menthol (B31143) and valeric acid, is a compound of interest in various fields, including pharmaceuticals and consumer products, for its potential therapeutic and sensory properties. Accurate quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and exposure assessment studies. This document provides a detailed protocol for the determination of menthyl valerate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on this compound analysis in biological samples is limited, this protocol has been adapted from well-established methods for the analysis of menthol and other terpenes.[1][2][3][4][5]
Principle
This method involves the extraction of this compound from a biological matrix, followed by separation and quantification using GC-MS. The sample preparation step is designed to isolate the analyte from interfering matrix components. Gas chromatography separates the analyte based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies the analyte based on its unique mass-to-charge ratio. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample preparation and analysis.
Experimental Protocols
1. Reagents and Materials
-
This compound analytical standard
-
Internal Standard (IS), e.g., Menthol-d4 or a structurally similar, stable isotope-labeled compound[2][3]
-
Solvents (HPLC or GC grade): Hexane (B92381), Ethyl Acetate (B1210297), Methanol (B129727), Methyl tert-butyl ether (MTBE)[6][7]
-
Deionized Water
-
Sodium Sulfate (B86663) (anhydrous)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) supplies
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for menthol extraction from plasma and urine.[2]
-
Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma or urine) into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and quality control sample.
-
Extraction: Add 5.0 mL of an extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to the tube.
-
Mixing: Vortex the tube for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. Sample Preparation: Solid-Phase Extraction (SPE)
SPE can offer a cleaner extract compared to LLE.[8][9]
-
Column Conditioning: Condition an SPE cartridge (e.g., C18) by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated biological sample (1.0 mL) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture to remove polar interferences.
-
Elution: Elute the this compound and the internal standard from the cartridge with 3 mL of an appropriate organic solvent (e.g., ethyl acetate or MTBE).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
4. GC-MS Analysis
The following are general GC-MS conditions that should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
5. Calibration and Quantification
Prepare calibration standards by spiking blank biological matrix with known concentrations of this compound. The concentration range should encompass the expected analyte concentrations in the unknown samples. Analyze the calibration standards along with the samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of this compound in the samples from this calibration curve.
Data Presentation
The following table summarizes typical performance data for the analysis of menthol in biological samples, which can serve as a benchmark for the adapted this compound method.
| Parameter | Urine (Menthol) | Plasma (Menthol) | Reference(s) |
| Linear Range | 0.01 – 10 µg/mL (Total) 0.002 – 0.5 µg/mL (Free) | 5 – 1000 ng/mL | [2][3][5] |
| Limit of Detection (LOD) | 0.0017 µg/mL | Not Reported | [3][5] |
| Precision (%RSD) | 7.6% | <10% | [2][3] |
| Accuracy/Recovery | 88.5% | Not explicitly stated, but method validated | [3] |
Mandatory Visualization
Caption: Experimental workflow for the determination of this compound in biological samples.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. lcms.cz [lcms.cz]
- 7. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
Application Note: Chiral Separation of Menthyl Valerate Enantiomers by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chiral separation of menthyl valerate (B167501) enantiomers using gas chromatography (GC). Menthyl valerate, an ester with applications in flavor, fragrance, and pharmaceutical industries, possesses multiple chiral centers, leading to the existence of stereoisomers. The ability to separate and quantify these enantiomers is crucial for quality control, stereoselective synthesis, and understanding their distinct biological activities. This protocol focuses on the use of a cyclodextrin-based chiral stationary phase, a widely adopted and effective technology for the separation of terpene and menthol-related compounds.[1][2][3] Detailed experimental parameters, sample preparation guidelines, and data presentation formats are provided to assist researchers in developing and validating a robust analytical method.
Introduction
Chiral compounds are molecules that are non-superimposable mirror images of each other, known as enantiomers.[1] While sharing identical physical properties in an achiral environment, enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties.[4] this compound is a chiral ester derived from menthol (B31143) and valeric acid, and its sensory and biological effects can be dependent on its stereoisomeric composition.
Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective analysis of volatile compounds like this compound.[5] Derivatized cyclodextrin-based columns, in particular, have demonstrated broad applicability and high efficiency in separating a wide range of chiral molecules, including terpenes, esters, and alcohols.[1][2][6] These CSPs create a chiral environment within the column where transient diastereomeric complexes are formed with the enantiomers, leading to different retention times and enabling their separation.[5][6] This application note outlines a recommended starting methodology for the successful chiral separation of this compound enantiomers.
Experimental Workflow
The overall workflow for the chiral GC analysis of this compound is depicted below. The process begins with the preparation of a dilute sample solution, followed by injection into the GC system equipped with a chiral column. The separated enantiomers are then detected, and the resulting data is integrated and analyzed to determine retention times and peak areas for quantification.
Caption: Figure 1. Experimental Workflow for Chiral GC Analysis
Recommended Protocol
This protocol provides a robust starting point for the method development of chiral this compound separation. Optimization of parameters, particularly the oven temperature program, may be required to achieve baseline resolution.
Materials and Equipment
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID), split/splitless injector, and electronic pressure control.
-
Chiral GC Column: A derivatized cyclodextrin column is recommended. A strong candidate is a column with a stationary phase of 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin or similar.
-
Example: Rt-βDEXsa or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
-
Carrier Gas: Hydrogen or Helium, high purity (99.999% or higher).
-
Data Acquisition System: Chromatography software for instrument control and data analysis.
-
Sample Solvent: Hexane, Ethanol, or other suitable low-boiling, high-purity solvent.[7]
-
Standard: Racemic this compound.
Sample Preparation
Proper sample preparation is critical to avoid column overloading and ensure reproducible results.[2]
-
Stock Solution: Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., hexane).[7]
-
Working Standard: Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL. The optimal concentration should result in sharp, symmetrical peaks without overloading the column.
-
Filtration (if necessary): If the sample contains particulates, filter it through a 0.2 µm syringe filter before transferring it to a GC autosampler vial.
Gas Chromatography (GC) Conditions
The following parameters are a recommended starting point. The temperature program is a critical parameter for achieving optimal separation and should be optimized as needed.[2]
| Parameter | Recommended Setting |
| Column | Rt-βDEXsa (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Injector | Split/Splitless |
| Injector Temperature | 220 °C |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 200 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Table 1: Recommended GC operating parameters.
Data Analysis and Presentation
Upon analysis, the chromatogram should display two separated peaks corresponding to the this compound enantiomers. The following quantitative data should be extracted and tabulated for clear reporting and comparison.
Key Performance Metrics
-
Retention Time (t_R): The time taken for each enantiomer to elute from the column.
-
Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A resolution of ≥ 1.5 indicates baseline separation. It is calculated as:
-
R_s = 2(t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.
-
-
Separation Factor (α): The ratio of the adjusted retention times of the two enantiomers. It must be > 1 for any separation to occur.
-
Enantiomeric Ratio (% Area): The relative percentage of each enantiomer, calculated from the peak areas.
Example Data Table
The following table illustrates how to present the results. Note: These values are for illustrative purposes only and must be determined experimentally.
| Enantiomer | Retention Time (min) | Peak Area | Area % |
| Enantiomer 1 | 45.32 | 150,450 | 50.1 |
| Enantiomer 2 | 46.15 | 149,890 | 49.9 |
Table 2: Example chromatographic data for a racemic this compound sample.
| Parameter | Value |
| Resolution (R_s) | 1.75 |
| Separation Factor (α) | 1.02 |
Table 3: Example separation performance metrics.
Method Optimization
If the initial separation is not optimal, consider the following adjustments:
-
Temperature Program: Lowering the ramp rate (e.g., to 1 °C/min) or using a lower initial oven temperature can significantly improve resolution for closely eluting peaks.[2]
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and, consequently, resolution.
-
Column Choice: If adequate separation cannot be achieved, screening other derivatized cyclodextrin columns (e.g., with different substitutions) may be necessary, as selectivity is highly dependent on the specific interactions between the analyte and the chiral stationary phase.[1]
Conclusion
This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers by gas chromatography. By employing a cyclodextrin-based chiral stationary phase and systematically optimizing key chromatographic parameters, researchers can achieve robust and reproducible separation. This method is essential for the accurate stereoisomeric analysis of this compound in various applications, ensuring product quality, efficacy, and safety.
References
Troubleshooting & Optimization
Technical Support Center: Menthyl Valerate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of menthyl valerate (B167501) and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing menthyl valerate?
A1: this compound is typically synthesized through the esterification of menthol (B31143) with isovaleric acid.[1][2][3] Common methods include:
-
Conventional Fischer Esterification: This classic method involves heating menthol and isovaleric acid with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][4]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate the reaction and improve yields.[2][5][6]
-
Palladium-Catalyzed Synthesis: More complex methods involve catalysts like palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands.[1][2]
Q2: Why is my this compound yield low?
A2: Low yields in this compound synthesis can be attributed to several factors:
-
Reversible Reaction: The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the ester yield.[7]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and catalyst concentration are crucial. For instance, in microwave-assisted synthesis, excessively high power can lead to a sharp reduction in yield.[5]
-
Catalyst Deactivation: In some catalytic systems, the catalyst may become unstable and deactivate during the reaction, leading to incomplete conversion.[1]
-
Impure Reactants: The purity of menthol and isovaleric acid can affect the reaction outcome. Impurities in isovaleric acid, which is sometimes derived from fusel oils, can impact the quality and yield of the final product.[1]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, consider the following strategies based on Le Chatelier's principle:[7]
-
Use an Excess of One Reactant: Using a large excess of the alcohol (menthol) can drive the equilibrium towards the product side.[7]
-
Remove Water: Actively removing water as it forms is a highly effective method. This can be achieved by:
-
Optimize Catalyst and Conditions: Selecting the right catalyst and optimizing its concentration, along with temperature and reaction time, is critical. For example, p-toluenesulfonic acid has been shown to give high yields in microwave-assisted synthesis.[5]
Q4: What are the typical reaction times and temperatures?
A4: Reaction times and temperatures vary significantly depending on the chosen method:
-
Conventional Heating: Traditional methods can be slow, with reaction times up to 20-48 hours at temperatures around 80-125°C.[2][8]
-
Microwave-Assisted: This method is much faster, with optimal reaction times as short as 2-12 minutes.[5]
-
Palladium-Catalyzed: These reactions are also relatively fast, with high yields achieved in 3.5 to 8 hours at temperatures of 90-120°C.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | The esterification reaction is reversible, and the presence of water shifts the equilibrium to the reactants.[7] | Remove water as it is formed using a Dean-Stark apparatus or a dehydrating agent.[7] Alternatively, use a large excess of one reactant (typically the alcohol).[7] |
| Suboptimal reaction temperature or time. | Optimize the reaction conditions. For microwave synthesis, an irradiation power of 560W has been found to be effective, while higher power can decrease the yield.[5] For conventional heating, temperatures between 105-125°C are often used.[8] | |
| Inefficient catalyst or incorrect catalyst concentration. | For microwave synthesis, p-toluenesulfonic acid can provide yields up to 89%.[5] In conventional methods, catalysts like H₂SO₄ or p-toluenesulfonic acid are used.[4][8] Ensure the correct molar ratio of the catalyst is used. | |
| Slow Reaction Rate | Insufficient heating or low catalyst activity. | Consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes.[5][6] Ensure the catalyst is active and used in the proper concentration. |
| Product Contamination | Incomplete reaction, leading to residual starting materials (menthol, isovaleric acid). | Purify the product through distillation after washing the reaction mixture.[3] Washing with aqueous sodium bicarbonate can help remove unreacted acid and the acid catalyst.[3] |
| Formation of byproducts due to side reactions. | Use milder reaction conditions if possible. The use of p-toluenesulfonic acid as a catalyst is reported to produce a high-quality final product.[8] | |
| Catalyst Instability | In palladium-catalyzed reactions, the catalyst can sometimes be unstable and precipitate as metallic palladium.[1] | Adjust the ratio of the catalyst components and the reaction pressure. For the Pd(OAc)₂/PPh₃/n-CH₃C₆H₄SO₃H system, a pressure of 18 atm was found to be optimal.[1] |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional | H₂SO₄ / HCl | 100 - 110 | Long | ~75 | [2][4] |
| Conventional | NaHSO₄ / HCl | 80 | 20 hours | Not specified | [8] |
| Conventional | p-Toluenesulfonic acid | 105 - 125 | Not specified | ~79.5 | [8] |
| Microwave-Assisted | H₂SO₄ | Not specified (560W) | 2 minutes | 59 | [5] |
| Microwave-Assisted | p-Toluenesulfonic acid | Not specified (560W) | 12 minutes | 89 | [5] |
| Palladium-Catalyzed | Pd(OAc)₂/PPh₃/p-CH₃C₆H₄SO₃H | 100 | 3.5 hours | 99.7 | [1] |
| Palladium-Catalyzed | PdCl₂(PPh₃)₂/PPh₃/p-TsOH | 105 - 120 | 3 - 8 hours | 99 | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid
This protocol is based on a high-yield microwave-assisted method.[5]
-
Reactant Mixture: In a suitable microwave reactor vessel, combine L-menthol and isovaleric acid in a 1:1.2 molar ratio.
-
Catalyst Addition: Add p-toluenesulfonic acid (TsOH) to the mixture. The optimal molar ratio of L-menthol:isovaleric acid:TsOH is 1:1.2:8.51 x 10⁻⁵.
-
Microwave Irradiation: Secure the vessel in a microwave reactor and irradiate at a power of 560 W for 12 minutes.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted isovaleric acid.
-
Extraction: Extract the organic layer with a suitable solvent like diethyl ether.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation if necessary.
Protocol 2: High-Yield Palladium-Catalyzed Synthesis
This protocol describes a method achieving a near-quantitative yield.[1]
-
Catalyst Preparation: In a suitable pressure reactor, dissolve palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (B44618) (PPh₃), and p-toluenesulfonic acid (n-CH₃C₆H₄SO₃H) in p-xylene. The optimal molar ratio is 1:8:4.
-
Reactant Addition: Add L-menthol to the catalyst solution.
-
Reaction Conditions: Seal the reactor and introduce isobutylene (B52900) and synthesis gas (CO:H₂ = 1:1) to a pressure of 18 atm. Heat the reaction mixture to 100°C.
-
Reaction Time: Maintain these conditions for 3.5 hours.
-
Work-up and Purification: After cooling and releasing the pressure, the product can be isolated. The catalyst may be stable for reuse. Further purification can be achieved through distillation.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key factors that influence the final product yield.
References
- 1. RU2036897C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 2. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 3. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 4. Menthyl isovalerate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ester - Wikipedia [en.wikipedia.org]
- 8. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]
Technical Support Center: Esterification of Menthol and Isovaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of menthol (B31143) and isovaleric acid to synthesize menthyl isovalerate.
Troubleshooting Guides
Issue 1: Low Yield of Menthyl Isovalerate
Question: We are experiencing a significantly lower than expected yield of menthyl isovalerate. What are the potential causes and how can we improve it?
Answer:
Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction and the presence of side reactions. Here are the primary factors and troubleshooting steps:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process. To drive the reaction towards the product (menthyl isovalerate), you can:
-
Use an Excess of One Reactant: Employing a molar excess of either menthol or isovaleric acid can shift the equilibrium to the right. Using the less expensive reactant in excess is generally preferred.
-
Remove Water: The formation of water as a byproduct can push the equilibrium back towards the reactants. Removing water as it forms is a highly effective method to improve yield. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically.
-
Drying Agents: Adding molecular sieves to the reaction mixture to absorb water.
-
-
-
Side Reactions: The most significant side reaction is the acid-catalyzed dehydration of menthol. Elevated temperatures and high acid concentrations can promote the formation of menthene isomers, consuming your starting material. To mitigate this:
-
Optimize Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate. For conventional heating, temperatures are often in the range of 100-125°C.[1][2]
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst. High concentrations of strong acids like sulfuric acid can accelerate dehydration. Consider using a milder catalyst like p-toluenesulfonic acid.[2]
-
-
Sub-optimal Reaction Conditions:
-
Reaction Time: Ensure the reaction is running for a sufficient duration to reach equilibrium or completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Choice: While sulfuric acid is a common catalyst, p-toluenesulfonic acid can sometimes offer better yields by minimizing charring and other side reactions.[2]
-
-
Workup Losses: Product can be lost during the purification process. Ensure efficient extraction and minimize transfers. Washing the organic layer with a saturated sodium bicarbonate solution is crucial to neutralize the acid catalyst and any unreacted isovaleric acid.[3]
Issue 2: Presence of Impurities in the Final Product
Question: Our final product, menthyl isovalerate, is showing significant impurities upon analysis (GC-MS). What are these impurities likely to be and how can we remove them?
Answer:
The primary impurities are typically unreacted starting materials and byproducts from side reactions.
-
Common Impurities:
-
Unreacted Menthol and Isovaleric Acid: Due to the equilibrium nature of the reaction, some starting materials will likely remain.
-
Menthene Isomers: These are the products of menthol dehydration. The main isomers are 1-menthene (B224986), 2-menthene (B1252811), and 3-menthene.[4][5] The formation of the most substituted alkene (1-menthene and 3-menthene after a potential hydride shift) is favored according to Zaitsev's rule.[4][6]
-
Dimenthyl Ether: Under slightly lower temperatures and acidic conditions, two molecules of menthol can react to form a dimenthyl ether.[5][7]
-
-
Purification Strategies:
-
Neutralization and Washing: During the workup, a thorough wash with a weak base like sodium bicarbonate solution is essential to remove the acid catalyst and any remaining isovaleric acid.[3] Subsequent washes with water and brine will help remove water-soluble impurities.
-
Distillation: Fractional distillation is an effective method to separate the desired menthyl isovalerate from the more volatile menthene byproducts and the less volatile unreacted menthol.[4]
-
Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed to separate the ester from the non-polar menthenes and the more polar menthol.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the esterification of menthol and isovaleric acid?
A1: The most significant side reaction is the acid-catalyzed dehydration of menthol, which is an E1 elimination reaction.[4] This reaction is promoted by strong acids and high temperatures and results in the formation of a mixture of menthene isomers.[4][8]
Q2: Can you explain the mechanism of menthol dehydration?
A2: The mechanism proceeds as follows:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of menthol, making it a good leaving group (water).[4][5]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation.[4]
-
Deprotonation to Form Alkenes: A base (such as water or another alcohol molecule) removes a proton from an adjacent carbon, leading to the formation of a double bond. This can result in the formation of 1-menthene and 2-menthene.[4]
-
Carbocation Rearrangement (Hydride Shift): The secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, which can then be deprotonated to form 3-menthene.[4]
Q3: How does Zaitsev's rule apply to the dehydration of menthol?
A3: Zaitsev's rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product.[6] In the dehydration of menthol, this means that the formation of 1-menthene (a trisubstituted alkene) is generally favored over 2-menthene (a disubstituted alkene).[4]
Q4: Are there any other potential side reactions I should be aware of?
A4: Besides menthol dehydration, another possible side reaction is the formation of dimenthyl ether through the reaction of two menthol molecules, particularly if the reaction is underheated.[5] Transesterification can also occur if other alcohols are present as impurities.
Q5: What are the recommended catalysts for this esterification?
A5: Commonly used catalysts include strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2] Lewis acids can also be employed. The choice of catalyst can influence the reaction rate and the extent of side reactions.
Q6: Can microwave irradiation be used for this synthesis?
A6: Yes, microwave-assisted synthesis has been shown to be an effective method for the esterification of menthol and isovaleric acid, often leading to shorter reaction times and good yields.[9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Menthyl Isovalerate Synthesis
| Catalyst | Reaction Conditions | Reactant Ratio (Isovaleric Acid:Menthol:Catalyst) | Yield | Reference |
| Conc. H₂SO₄ | Microwave, 560 W, 2 min | 1:1:4.8x10⁻⁵ | 17.4% | [9] |
| Conc. H₂SO₄ | Microwave, 560 W, 6 min | 1:1.2:4.8x10⁻⁵ | 59% | [9] |
| p-TsOH | Microwave, 560 W, 12 min | 1:1.2:8.51x10⁻⁵ | 89% | [9] |
| p-TsOH | 105-125°C, with azeotropic removal of water | 1:1.08-1.1:0.015-0.03 | High (not quantified) | [2] |
| Conc. H₂SO₄ or HCl | 100-110°C, up to 48 hours | Not specified | ~75% | [1] |
Experimental Protocols
Protocol 1: Conventional Fischer Esterification with Azeotropic Water Removal
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reactant Charging: To the round-bottom flask, add menthol (1.0 eq), isovaleric acid (1.1 eq), p-toluenesulfonic acid (0.02 eq), and toluene (B28343) (as the solvent).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by analyzing aliquots using TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (until no more gas evolves), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under vacuum to obtain pure menthyl isovalerate.
-
Protocol 2: Microwave-Assisted Esterification
-
Reactant Mixture: In a microwave-safe reaction vessel, combine menthol (1.0 eq), isovaleric acid (1.2 eq), and p-toluenesulfonic acid (8.51x10⁻⁵ eq).[9]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a constant power of 560 W for 12 minutes.[9]
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Visualizations
Caption: The acid-catalyzed Fischer esterification of menthol and isovaleric acid.
Caption: The E1 mechanism for the acid-catalyzed dehydration of menthol.
Caption: A general experimental workflow for the synthesis and purification of menthyl isovalerate.
References
- 1. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 2. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]
- 3. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journals.uc.edu [journals.uc.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Menthyl Valerate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude menthyl valerate (B167501).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude menthyl valerate after synthesis?
A1: The most common impurities found in crude this compound after synthesis via esterification are unreacted starting materials, specifically L-menthol and isovaleric acid.[1][2] Residual acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and by-products from side reactions at elevated temperatures can also be present.[2][3]
Q2: What is the primary purification strategy for crude this compound?
A2: The standard purification strategy involves a two-step process. First, a neutralization wash is performed to remove the acidic catalyst and unreacted isovaleric acid. This is typically followed by fractional distillation under vacuum to separate the this compound from the less volatile, unreacted menthol (B31143) and other non-volatile impurities.[1][4]
Q3: Why is vacuum distillation recommended over atmospheric distillation?
A3: this compound has a high boiling point at atmospheric pressure (approximately 260-262 °C at 750 mmHg).[4] Distillation at such high temperatures can lead to the formation of degradation by-products, reducing the quality and yield of the final product.[2] Vacuum distillation allows for the boiling point to be significantly lowered (e.g., 135 °C at 15 mmHg), enabling a safer and more efficient purification with minimal product degradation.[4]
Q4: How can I confirm the purity of my final this compound product?
A4: Gas Chromatography (GC) is the most common and effective method for assessing the purity of this compound.[5][6] It allows for the separation and quantification of the main product from volatile impurities. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the ester.[3]
Q5: Is crystallization a viable method for purifying this compound?
A5: While crystallization is a common technique for purifying solid compounds like menthol,[8][9] this compound is an oily liquid at room temperature, making crystallization challenging.[1] Fractional distillation is the more practical and widely used method for achieving high purity.
Troubleshooting Guides
Issue 1: Low Purity After Distillation (Presence of Starting Materials)
| Symptom | Possible Cause | Troubleshooting Steps |
| GC analysis shows significant peaks for menthol and/or isovaleric acid. | 1. Incomplete Reaction: The initial esterification reaction did not go to completion. | - Optimize reaction conditions (time, temperature, catalyst amount) to drive the equilibrium towards the product.[2][3] |
| 2. Inefficient Fractional Distillation: The distillation column has poor separation efficiency (too few theoretical plates), or the distillation was performed too quickly. | - Use a longer fractionating column or one with a more efficient packing material. - Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established at each theoretical plate.[10] - Ensure the column is well-insulated to maintain a proper temperature gradient. | |
| Final product is acidic (low pH). | Incomplete Neutralization: The initial washing step was insufficient to remove all residual acid catalyst and unreacted isovaleric acid. | - Perform additional washes with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).[1] - Follow with a water wash to remove any remaining salts before distillation. |
Issue 2: Low Yield of Purified this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The amount of recovered pure product is significantly lower than expected. | 1. Product Loss During Washing: Emulsion formation during the aqueous wash can lead to loss of product in the aqueous layer. | - To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the layers to separate for a longer period. - Back-extract the aqueous washes with a small amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover dissolved product. |
| 2. Decomposition During Distillation: The distillation temperature was too high, causing the product to degrade. | - Ensure a stable and sufficiently low vacuum is maintained throughout the distillation.[4] - Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating. | |
| 3. Mechanical Losses: Product held up in the distillation column or transfer losses. | - Allow the distillation apparatus to cool completely before dismantling to recover as much condensed liquid as possible. - Minimize the number of transfer steps. |
Issue 3: Product Discoloration
| Symptom | Possible Cause | Troubleshooting Steps |
| The purified this compound has a yellow or brown tint. | Thermal Decomposition: Impurities or the product itself may have decomposed at high temperatures. | - This is a strong indication that the distillation temperature was too high. Improve the vacuum to further lower the boiling point.[2] - Ensure all starting materials are of high quality, as certain impurities can promote degradation. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₅H₂₈O₂ | 240.38 | 260-262 (at 750 mmHg)[4] 135 (at 15 mmHg)[4] |
| L-Menthol | C₁₀H₂₀O | 156.27 | 212 (at 760 mmHg) |
| Isovaleric Acid | C₅H₁₀O₂ | 102.13 | 176 (at 760 mmHg) |
Table 2: Comparison of Synthesis and Purification Outcomes
| Method | Catalyst | Reaction Conditions | Yield | Purity | Reference |
| Microwave-Assisted Esterification | p-Toluenesulfonic acid | 560 W, 12 min | 89% | Not specified | [3] |
| Microwave-Assisted Esterification | H₂SO₄ | 560 W, 12 min | 59% | Not specified | [3] |
| Catalytic Esterification | p-Toluenesulfonic acid | 105-125 °C, 8 hours | 92% | 99.7% | [2] |
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Stopper the funnel and shake gently, periodically venting to release any pressure generated from CO₂ evolution.
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Allow the layers to separate. Drain and discard the lower aqueous layer.
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Repeat the sodium bicarbonate wash (steps 2-4) until no more gas evolves upon addition of the bicarbonate solution.
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Wash the organic layer with an equal volume of water to remove any residual salts.
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Finally, wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
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Drain the organic layer (this compound) into a clean, dry flask.
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Dry the product over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter or decant the dried product to remove the drying agent. The crude, neutralized product is now ready for distillation.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed with vacuum grease.
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Charging the Flask: Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
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Applying Vacuum: Slowly and carefully apply the vacuum. A typical target pressure is 15 mmHg or lower.
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Heating: Begin gently heating the distillation flask using a heating mantle.
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Collecting Fractions:
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Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or highly volatile impurities. The temperature at the still head will be low and unstable.
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Main Fraction: As the temperature at the still head stabilizes, this indicates that a pure component is distilling. Collect the main fraction of this compound at its boiling point corresponding to the system pressure (e.g., ~135 °C at 15 mmHg).[4]
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Final Fraction: A sharp drop or a rapid rise in temperature after the main fraction has been collected indicates that the desired product has been distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 2. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. RU2036897C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 5. EP2925716A1 - Composition of menthol and menthyl lactate, its preparation and its use as a cooling, flavouring and/or fragrance agent - Google Patents [patents.google.com]
- 6. gcms.cz [gcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. US7459587B2 - Process for purifying menthol - Google Patents [patents.google.com]
- 9. Development of Methodology for molecular crystallization of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Peak Tailing in GC Analysis of Menthyl Valerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing in the Gas Chromatography (GC) analysis of menthyl valerate (B167501) and related ester compounds.
Troubleshooting Guides
Peak tailing in GC can be a frustrating issue that compromises the accuracy and precision of your results. This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for analytes like menthyl valerate.
Guide 1: Initial Checks and Basic Maintenance
Q1: My this compound peak is tailing. What are the first things I should check?
A1: Start with the simplest and most common causes of peak tailing. These often relate to the GC inlet system, which is a primary source of contamination and activity.
Troubleshooting Steps:
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Inlet Maintenance: The inlet is the most frequent source of problems. Routinely replacing the septum and liner is crucial for maintaining good peak shape.[1][2] Non-volatile residues from your sample matrix can accumulate in the liner, creating active sites that interact with your analyte, leading to peak tailing.[3]
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Column Installation: An improperly installed column can create dead volume or turbulence in the flow path, causing peaks to tail.[4][5] Ensure the column is cut squarely and inserted to the correct depth in both the inlet and detector.
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Sample Concentration: Overloading the column can lead to peak distortion, including tailing.[2] If you suspect this, try diluting your sample.
| Parameter | Before Maintenance | After Maintenance |
| Peak Asymmetry Factor (for a similar active analyte) | 2.1 | 1.1 |
| Visual Peak Shape | Pronounced Tailing | Symmetrical |
This table illustrates the typical improvement in peak shape after performing basic inlet maintenance. A lower asymmetry factor indicates a more symmetrical peak.
Guide 2: Investigating and Resolving Column-Related Issues
Q2: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?
A2: Yes, the column itself is another major contributor to peak tailing. Issues can arise from contamination, degradation of the stationary phase, or an unsuitable column choice.
Troubleshooting Steps:
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Column Trimming: The front end of the column can accumulate non-volatile residues and damaged stationary phase. Trimming 15-20 cm from the inlet end of the column can often restore peak shape.[1]
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Column Conditioning (Bake-out): Contaminants can be removed by baking out the column at a high temperature. Be sure not to exceed the column's maximum temperature limit. Regular bake-outs are good preventive maintenance.[1]
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Column Selection: this compound is a moderately polar ester. Using a column with an appropriate stationary phase is crucial. A mid-polarity phase like a 5% phenyl-methylpolysiloxane is a good starting point. For more polar compounds, a polyethylene (B3416737) glycol (WAX) phase may be suitable.
| Action | Peak Tailing Factor (Illustrative) |
| Before Column Trimming | 1.8 |
| After Trimming 20 cm from Inlet | 1.2 |
This table shows the potential improvement in peak shape after trimming the column to remove contamination.
Guide 3: Optimizing GC Method Parameters
Q3: My inlet and column seem to be in good condition, but I'm still seeing peak tailing. What method parameters can I adjust?
A3: Sub-optimal GC method parameters can significantly impact peak shape. Fine-tuning your method can often resolve persistent tailing issues.
Troubleshooting Steps:
-
Inlet Temperature: A low inlet temperature can cause slow or incomplete vaporization of your analyte, leading to tailing. For a compound like this compound, an inlet temperature of 250 °C is a reasonable starting point.
-
Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Increasing the ramp rate can result in sharper peaks.[6] However, a ramp that is too fast can decrease resolution. Experiment with different ramp rates to find the optimal balance.
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A flow rate that is too low can increase the time the analyte spends in the system, potentially leading to broader, tailing peaks.
-
Injection Technique: For trace analysis, a splitless injection is often used. However, if not optimized, it can lead to solvent tailing, which may obscure early eluting peaks. Ensure your splitless hold time is appropriate and that the purge valve opens at the correct time to vent the remaining solvent.[1]
| Oven Ramp Rate | Peak Asymmetry Factor (Illustrative) |
| 5 °C/min | 1.7 |
| 10 °C/min | 1.4 |
| 20 °C/min | 1.2 |
This table illustrates how increasing the oven temperature ramp rate can improve peak symmetry.
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)
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Cool Down: Cool the GC inlet and oven to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Remove Septum Retaining Nut: Unscrew the septum retaining nut from the top of the inlet.
-
Replace Septum: Use tweezers to remove the old septum and replace it with a new one. Avoid touching the new septum with your bare hands. Do not overtighten the nut.
-
Remove Liner: Carefully remove the inlet liner using tweezers.
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Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated. Using a liner with glass wool can help trap non-volatile residues.
-
Reassemble: Reassemble the inlet.
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Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.
Protocol 2: GC Column Trimming
-
Cool Down and Power Off: Cool the GC oven and turn off the instrument.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Score the Column: Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square score on the polyimide coating of the column, about 15-20 cm from the inlet end.
-
Break the Column: Gently flick the column at the score mark to create a clean break.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a right angle to the column wall. A poor cut can itself be a cause of peak tailing.[5]
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Reinstall Column: Reinstall the column into the inlet, ensuring it is at the correct depth.
-
Update Method: Update the column length in your chromatography data system software to ensure accurate flow and pressure calculations.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.
Caption: Logical relationships between causes and solutions for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a "tail" extending from the peak maximum towards longer retention times. This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the quantitative accuracy of your analysis.[2]
Q2: Can the choice of inlet liner affect peak tailing for this compound?
A2: Absolutely. The inlet liner is the first surface your sample encounters. An active or contaminated liner can cause adsorption of polar analytes like esters, leading to peak tailing. Using a deactivated liner, especially one with deactivated glass wool, is highly recommended to ensure an inert flow path.[3] The deactivation process minimizes active silanol (B1196071) groups on the glass surface that can interact with your analyte.
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices, you may need to change the septum and liner weekly or even daily. For cleaner samples, monthly maintenance might be sufficient. It's good practice to monitor your peak shapes and establish a preventive maintenance schedule.
Q4: Can the injection solvent cause peak tailing?
A4: Yes, a mismatch between the polarity of your injection solvent and your stationary phase can sometimes cause peak shape issues.[4] Additionally, in splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor focusing of the analyte band at the head of the column, resulting in peak distortion.
Q5: What are "active sites" in a GC system?
A5: Active sites are locations within the GC flow path that can interact with and adsorb active compounds. These are often exposed silanol groups (Si-OH) on glass surfaces (liner, column) or metal surfaces. These sites can cause peak tailing, especially for polar compounds or those with lone pairs of electrons, like esters. Deactivation of these surfaces is crucial for good chromatography.
References
Optimizing GC-MS Parameters for Menthyl Valerate Detection: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of menthyl valerate (B167501).
Frequently Asked Questions (FAQs)
Q1: What is the ideal GC column for menthyl valerate analysis?
A1: The choice of a GC column is critical for good separation. For a compound like this compound, which is a terpene ester, the polarity of the stationary phase is a key consideration. A mid-polarity column is often a good compromise for a broad screen of both nonpolar and polar terpenoids.[1] However, the optimal choice depends on the specific sample matrix and other target analytes.
-
Non-polar columns: Phases like 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5) are a good starting point for general terpene analysis.[1]
-
Polar columns: Polyethylene glycol (PEG) phases (e.g., DB-HeavyWAX or Carbowax) are effective for improving the separation of more polar compounds and can be beneficial for resolving this compound from other polar components in a mixture.[1]
Q2: What are the key GC-MS parameters to optimize for this compound detection?
A2: Several key parameters should be optimized to achieve the best results:
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Inlet Temperature: The temperature must be high enough to ensure complete vaporization of this compound without causing thermal degradation.
-
Oven Temperature Program: A well-designed temperature ramp is crucial for separating compounds with different boiling points. A slow initial ramp can improve the resolution of more volatile compounds.[1]
-
Carrier Gas Flow Rate: The flow rate of the carrier gas, typically helium or hydrogen, affects separation efficiency.
-
Injection Technique: The choice between split, splitless, and headspace injection depends on the concentration of this compound in the sample.[1] Splitless injection is generally preferred for trace-level analysis to maximize the amount of sample reaching the column.[2]
Q3: What are the expected mass fragments for this compound in MS detection?
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Peak Tailing)
Peak tailing, where the peak is asymmetrical with a "tail," is a common problem, especially for polar compounds.[1]
Table 1: Troubleshooting Peak Tailing
| Potential Cause | Diagnostic Clue | Recommended Action |
| Active Sites in the Inlet | Tailing is more pronounced for polar compounds. | Perform inlet maintenance: replace the liner, O-ring, and septum. Use a deactivated liner.[5][6] |
| Column Contamination | Sudden onset of tailing, often after injecting a "dirty" sample. | Trim the first 10-20 cm from the column inlet.[7] If the problem persists, the column may need replacement.[5] |
| Improper Column Installation | Tailing appears for most or all peaks. | Re-install the column, ensuring proper ferrule placement and a clean, square cut on the column ends.[5][6] |
| Solvent/Stationary Phase Mismatch | Peak tailing is observed for the analyte peak. | Consider a different solvent or a column with a different stationary phase polarity.[5] |
| Column Overload | All peaks in the chromatogram exhibit tailing. | Dilute the sample and re-inject. Consider using a column with a higher capacity.[8] |
Issue 2: Low Sensitivity/Poor Signal-to-Noise Ratio
Low sensitivity can hinder the detection and accurate quantification of trace amounts of this compound.
Table 2: Troubleshooting Low Sensitivity
| Potential Cause | Recommended Action |
| Inappropriate Injection Mode | For trace analysis, switch from split to splitless injection to introduce more of the sample onto the column.[2] A pulsed split injection can also improve response.[9] |
| Suboptimal Inlet Temperature | Ensure the inlet temperature is sufficient for complete vaporization without causing degradation. |
| Non-optimized MS Parameters | Tune the MS detector, particularly the multiplier voltage and ion source temperature, to ensure optimal response.[2] |
| Contaminated Ion Source | A dirty ion source can significantly reduce sensitivity. |
| Sample Preparation Issues | The analyte may not be efficiently extracted or may be too dilute. |
Experimental Protocols
General GC-MS Method for this compound Analysis
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
Table 3: Starting GC-MS Parameters for this compound
| Parameter | Value | Notes |
| GC Column | Mid-polarity column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) | A non-polar DB-5 or a polar PEG column could also be suitable depending on the sample matrix.[1][10] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium | Constant flow rate of 1.0 mL/min. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | |
| Injection Volume | 1 µL | |
| Split Ratio | 10:1 (for screening) or Splitless (for trace analysis) | For splitless, a purge at 30 mL/min after 1 min can improve peak shape.[7] |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 230 °C, hold for 2 min | Adjust ramp rate to optimize separation.[11] |
| MS Transfer Line Temp | 280 °C | [12] |
| Ion Source Temp | 230 °C | [12] |
| Ionization Mode | Electron Ionization (EI) | 70 eV. |
| Scan Range | m/z 40-400 |
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. restek.com [restek.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. agilent.com [agilent.com]
- 10. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low recovery of menthyl valerate during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of menthyl valerate (B167501) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of menthyl valerate that influence its extraction?
This compound is the ester of menthol (B31143) and isovaleric acid. Its key properties relevant to extraction include:
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Low Water Solubility: It is practically insoluble in water, which is the fundamental principle allowing for its separation from aqueous solutions using a water-immiscible organic solvent.[1][2][3]
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Good Solubility in Organic Solvents: this compound is freely soluble in common organic solvents such as ethanol, chloroform, ether, and ethyl acetate (B1210297).[4][5] This allows for a range of solvent choices for extraction.
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Moderate Volatility: With a boiling point between 260-262 °C at atmospheric pressure, it is not highly volatile, but losses can occur during solvent evaporation under high vacuum or at elevated temperatures.[4]
-
Neutral Compound: As an ester, it is an essentially neutral compound.[1]
Q2: Which organic solvent is best for extracting this compound?
The choice of solvent depends on several factors including solubility of this compound, solvent volatility, and ease of separation from the aqueous phase. Based on available data, several solvents are effective. The following table summarizes the solubility of this compound in common organic solvents.
| Solvent | Solubility of this compound | Key Considerations |
| Chloroform | Soluble[4][5] | Good solvent, but denser than water. Forms the lower layer in a separatory funnel. |
| Ethyl Acetate | Soluble[4] | Good solvent, less dense than water. Forms the upper layer. Generally considered a "greener" solvent than chlorinated hydrocarbons. |
| Diethyl Ether | Freely Soluble[5] | Excellent solvent, but highly volatile and flammable. Forms the upper layer. |
| Hexane | Likely soluble (as a nonpolar compound) | A nonpolar solvent suitable for extracting nonpolar compounds. Less dense than water. |
| Ethanol | Very slightly soluble to freely soluble[2][6][7] | Miscible with water, so not suitable for liquid-liquid extraction from aqueous solutions. |
| DMSO | Soluble (55 mg/mL)[8] | Miscible with water, so not suitable for liquid-liquid extraction from aqueous solutions. |
For most applications, ethyl acetate or diethyl ether are excellent choices due to their high solvency for this compound and immiscibility with water.
Q3: I am observing a stable emulsion at the interface of the aqueous and organic layers. How can I break it?
Emulsion formation is a common issue in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactants.[9] Here are several techniques to break an emulsion:
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[9]
-
Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[9]
-
Filtration: Pass the mixture through a glass wool plug or phase separation filter paper.[9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Allow it to Stand: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.
Q4: My final yield of this compound is consistently low. What are the potential causes and solutions?
Low recovery can stem from several stages of the extraction process. Consider the following:
-
Incomplete Extraction:
-
Insufficient Solvent Volume: Use an adequate volume of extraction solvent. A general guideline is to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).
-
Poor Partitioning: this compound is nonpolar. If your aqueous phase is significantly altering its solubility, consider adjusting the pH. Since this compound is neutral, pH adjustments primarily help by neutralizing acidic or basic impurities that might be affecting the extraction.
-
-
Product Loss During Workup:
-
Premature Discarding of Layers: Do not discard any aqueous layer until you have confirmed that your product is not in it. You can test a small amount of the aqueous layer to see if any product precipitates upon addition of more organic solvent.
-
Volatility: Although moderately volatile, some this compound can be lost during solvent removal. Use a rotary evaporator with controlled temperature and vacuum. Avoid using a high-vacuum line to remove the solvent.
-
-
Incomplete Reaction (if applicable): If the extraction is part of a synthesis workup, low yield might be due to an incomplete esterification reaction. Ensure your reaction has gone to completion before starting the extraction.
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to troubleshooting low recovery during the extraction of this compound.
Detailed Experimental Protocol: Extraction of this compound from a Reaction Mixture
This protocol describes a standard liquid-liquid extraction procedure for isolating this compound following its synthesis via Fischer esterification.
1. Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing an equal volume of deionized water.
2. Liquid-Liquid Extraction:
-
Transfer the diluted reaction mixture to a separatory funnel of appropriate size.
-
Add a volume of ethyl acetate (or another suitable water-immiscible organic solvent) approximately equal to the volume of the aqueous mixture.
-
Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The organic layer (containing the this compound) will be the top layer if using ethyl acetate or diethyl ether, and the bottom layer if using a chlorinated solvent like dichloromethane (B109758) or chloroform.
-
Drain the aqueous layer into a separate flask.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent, combining all organic extracts in a separate flask.
3. Washing the Organic Layer:
-
Return the combined organic extracts to the separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and unreacted isovaleric acid. You may observe gas evolution (CO₂); vent the funnel frequently. Continue washing until the gas evolution ceases.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer.
-
Separate the aqueous layer.
4. Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept moderate (e.g., 40°C) to minimize the loss of the moderately volatile this compound.
5. Final Product:
-
The remaining oil is your crude this compound. Further purification can be achieved by distillation or chromatography if necessary.
Process Logic and Troubleshooting Workflow
The following diagram illustrates the logical flow of the extraction process and the key troubleshooting decision points.
References
- 1. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]
- 2. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 3. ddescholar.acemap.info [ddescholar.acemap.info]
- 4. Menthyl Isovalerate | 28221-20-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. This compound [drugfuture.com]
- 6. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Validol (Menthyl Isovalerate) [benchchem.com]
- 8. Menthyl isovalerate | TargetMol [targetmol.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Catalyst Selection for Menthyl Valerate Esterification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of menthyl valerate (B167501) through esterification. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Q1: My menthyl valerate esterification reaction is showing very low or no yield. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in this compound esterification is a common issue that can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and reaction conditions.
Potential Causes & Solutions:
-
Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (menthol and valeric acid), thus limiting the yield.[1][2]
-
Solution: Employ methods to remove water as it is formed. A Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is highly effective.[1] Alternatively, adding a drying agent such as molecular sieves to the reaction mixture can also sequester water.[1]
-
-
Catalyst Inactivity or Insufficiency: The acid or enzyme catalyst may be inactive, poisoned, or used in an insufficient amount.
-
Solution (Acid Catalysts): Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous.[1] Increase the catalyst loading if necessary, but be mindful of potential side reactions at higher concentrations. For solid catalysts like Amberlyst-15, ensure it has been properly activated and is not spent from previous use.[3][4]
-
Solution (Enzyme Catalysts): Verify the activity of the lipase (B570770). Ensure the reaction conditions (temperature, pH, water activity) are optimal for the specific lipase being used.[5][6][7] For instance, the water activity (aw) is a critical parameter affecting the performance of lipase-catalyzed esterification.[5][7]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.[1][8]
-
Improper Molar Ratio of Reactants: An incorrect ratio of menthol (B31143) to valeric acid can limit the conversion of the limiting reagent.
-
Solution: Using an excess of one reactant, typically the less expensive one, can drive the equilibrium towards product formation.[1] Experiment with different molar ratios to find the optimal balance for your specific conditions.
-
Formation of Impurities and Side Products
Q2: I am observing significant impurity peaks in my product analysis (GC/HPLC). What are the likely side reactions and how can I minimize them?
A2: The formation of impurities is often linked to the type of catalyst used and the reaction conditions, particularly temperature.
Common Side Reactions & Prevention:
-
Dehydration of Menthol (with strong acid catalysts): Strong acids like sulfuric acid can catalyze the dehydration of menthol, especially at higher temperatures, leading to the formation of menthenes.[8]
-
Ether Formation: At high temperatures, the alcohol (menthol) can undergo self-condensation to form ethers, particularly in the presence of a strong acid catalyst.[1]
-
Solution: Careful control of the reaction temperature is crucial. Using a milder catalyst can also reduce the likelihood of this side reaction.
-
-
By-products from Catalyst-Substrate Interactions: Some catalysts may lead to specific by-products. For instance, with certain zeolite catalysts, side products from electrophilic aromatic substitution or the formation of dimers can be observed.[1]
-
Solution: Thoroughly research the chosen catalyst for known side reactions with your specific substrates. Catalyst screening experiments may be necessary to identify the most selective catalyst for your application.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common catalysts used for this compound esterification?
A3: A range of catalysts can be employed, each with its own advantages and disadvantages:
-
Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[9][10][11] However, they can be corrosive, difficult to separate from the reaction mixture, and may lead to side reactions if not used carefully.[8][12][13]
-
Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin, offer advantages such as ease of separation, reusability, and often higher selectivity, minimizing by-product formation.[3][4][14][15]
-
Enzyme Catalysts (Lipases): Lipases, such as those from Candida rugosa, are used for "green" and highly selective esterifications under mild conditions.[5][6] They are particularly useful for synthesizing chiral esters with high enantiomeric excess.[16] However, they can be more expensive and sensitive to reaction conditions like temperature and water content.[5][7][17]
-
Palladium-Based Catalysts: Certain palladium complexes have been used for the synthesis of menthyl isovalerate from isobutylene, carbon monoxide, and menthol.[10][18] These methods can achieve high yields but often require specialized equipment to handle reactions under pressure.[8][18]
Q4: How do I choose the best catalyst for my specific application?
A4: The choice of catalyst depends on several factors:
-
Scale of Reaction: For large-scale industrial production, heterogeneous catalysts like Amberlyst-15 are often preferred due to their ease of separation and reusability.[4][19]
-
Desired Purity and Selectivity: If high purity and minimization of side products are critical, a milder heterogeneous catalyst or an enzyme catalyst may be the best choice.[3][16]
-
Environmental Considerations: Enzymatic catalysis and the use of recyclable solid acid catalysts are considered more environmentally friendly ("green chemistry") approaches.[4][10]
-
Cost: Homogeneous acid catalysts are generally less expensive than enzymes or specialized metal catalysts.
-
Equipment Availability: Some catalytic systems, like those involving palladium catalysts, may require high-pressure reactors.[8][18]
Q5: What is the importance of water removal in this esterification?
A5: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, its presence will shift the reaction equilibrium back towards the starting materials, thereby reducing the final yield of the this compound ester.[1][2] Therefore, continuous removal of water is one of the most effective strategies to drive the reaction to completion and maximize the product yield.[1]
Q6: Can microwave irradiation be used to accelerate the reaction?
A6: Yes, microwave irradiation has been shown to significantly accelerate the esterification of menthol with isovaleric acid, reducing reaction times from hours to minutes.[10][11] Optimal microwave power and irradiation time need to be determined to maximize yield and avoid decomposition.[11] For example, one study found that with p-toluenesulfonic acid as a catalyst, a yield of 89% could be achieved in 12 minutes under microwave irradiation.[11]
Quantitative Data Summary
Table 1: Comparison of Different Catalytic Systems for this compound/Isovalerate Synthesis
| Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ (conc.) | Isovaleric acid, Menthol | 80 ± 2 | 20 hours | Not specified | [8] |
| H₂SO₄ (conc.) + MW | Isovaleric acid, Menthol | Not specified | 2 minutes | 59 | [10][11] |
| p-Toluenesulfonic acid | Isovaleric acid, Menthol | 105 - 125 | < 8 hours | 92 | [8] |
| p-Toluenesulfonic acid + MW | Isovaleric acid, Menthol | Not specified | 12 minutes | 89 | [11] |
| Pd(OAc)₂:PPh₃:p-TsOH | Isobutylene, CO, H₂, Menthol | 90 - 100 | 5.5 hours | 98.7 | [18] |
| Candida rugosa lipase | Lauric acid, (-)-Menthol | 35 | 48 hours | 93 (molar conversion) | [6] |
| Candida rugosa lipase | Lauric acid, (-)-Menthol | 45 | 24 hours | 95 (conversion) | [5][7] |
Experimental Protocols
Protocol 1: Esterification using p-Toluenesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine menthol (1.0 molar equivalent), isovaleric acid (1.08-1.1 molar equivalents), and p-toluenesulfonic acid (0.015-0.03 molar equivalents).[8] A solvent that forms an azeotrope with water, such as toluene, should be added.
-
Heating: Heat the reaction mixture to a gentle reflux at a temperature between 105-125°C.[8]
-
Water Removal: Continuously remove the water that collects in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8 hours.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Enzymatic Esterification using Candida rugosa Lipase
-
Reaction Setup: In a screw-capped vial, combine (-)-menthol (e.g., 200 mM), a fatty acid (e.g., lauric acid, 1:1 molar ratio with menthol), and the commercial Candida rugosa lipase powder (e.g., 1.5 g enzyme/g of menthol) in a suitable organic solvent like isooctane.[6] Add molecular sieves (e.g., 0.1 g) to control the water activity.[6]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 35°C) in a shaker for a specified period (e.g., 48 hours).[6]
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of menthol by GC or HPLC.
-
Work-up: After the desired conversion is reached, separate the enzyme and molecular sieves by filtration or centrifugation.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude menthyl ester. Further purification can be achieved by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for this compound esterification.
Caption: Decision tree for selecting a catalyst for this compound esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]
- 9. Validol (Menthyl Isovalerate) [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CCOHS: Sulfuric Acid [ccohs.ca]
- 13. nj.gov [nj.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benthamopen.com [benthamopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RU2036897C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 19. Esterification [chemra.com]
Menthyl Isovalerate Synthesis: Technical Support Center
Welcome to the Technical Support Center for the synthesis of menthyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you reduce impurities and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in menthyl isovalerate synthesized via Fischer esterification?
A1: The most common impurities include unreacted starting materials such as menthol (B31143) and isovaleric acid, the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), water produced during the reaction, and potential byproducts from side reactions.[1][2] The initial purity of the isovaleric acid, which can contain byproducts from its own synthesis, can also affect the final product's quality.[2]
Q2: How can I remove the acid catalyst after the reaction is complete?
A2: The acid catalyst can be effectively removed by washing the crude product with a dilute basic solution.[1][3] Common choices include 2N sodium carbonate or sodium hydroxide (B78521) solution.[1] This process neutralizes the acid, converting it into a salt that is soluble in the aqueous phase and can be separated. A patent for a similar process describes washing sequentially with purified water, a 3% sodium hydroxide solution, and then a 25% sodium chloride solution.[4]
Q3: My reaction seems to stall and does not go to completion. What can I do to improve the yield?
A3: Fischer esterification is an equilibrium reaction.[5][6][7] To drive the reaction towards the product (menthyl isovalerate), you can either use a large excess of one of the reactants (usually the less expensive one) or remove water as it is formed.[5][6] One effective method for water removal is azeotropic distillation, for instance, using a Dean-Stark apparatus.[5][8] A Russian patent suggests that simultaneous distillation of the reaction water as an azeotropic mixture with isovaleric acid allows the reaction to proceed to completion with nearly stoichiometric amounts of reactants.[8]
Q4: What are the optimal conditions for traditional vs. microwave-assisted synthesis of menthyl isovalerate?
A4: Traditional methods often involve heating menthol and isovaleric acid at 100-110°C with an acid catalyst like sulfuric acid or HCl, which can take up to 48 hours and yield around 75%.[9] Microwave-assisted synthesis can significantly shorten the reaction time. For example, using p-toluenesulfonic acid as a catalyst with microwave irradiation can yield up to 89% in just 12 minutes.[10]
Troubleshooting Guide
Issue 1: High Levels of Unreacted Starting Materials in the Final Product
-
Possible Cause 1: Incomplete Reaction. The Fischer esterification is a reversible reaction.
-
Solution: To drive the equilibrium towards the formation of the ester, consider the following:
-
Increase Reactant Excess: Use a larger excess of either menthol or isovaleric acid.
-
Remove Water: Employ a Dean-Stark trap or molecular sieves to remove the water byproduct as it forms.[5][6] A patented method describes the simultaneous distillation of water as an azeotropic mixture with isovaleric acid at 105-125°C.[8]
-
-
-
Possible Cause 2: Insufficient Catalyst. The amount of acid catalyst can be crucial for the reaction rate.
-
Solution: Ensure the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is added in an appropriate catalytic amount. However, be aware that excess catalyst can lead to side reactions and purification challenges.[8]
-
Issue 2: Presence of Acidic Impurities in the Purified Product
-
Possible Cause: Ineffective Neutralization and Washing. The workup procedure may not be sufficient to remove all acidic components.
-
Solution: Implement a thorough washing protocol.
-
Wash the crude ester with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst.[1][3]
-
Follow with one or more washes with purified water to remove any remaining salts and base.[4]
-
A final wash with a saturated sodium chloride solution (brine) can help to break any emulsions and further dry the organic layer.[4]
-
-
Issue 3: Product Degradation or Formation of Byproducts
-
Possible Cause 1: High Reaction Temperature. Excessive heat can lead to side reactions, such as the dehydration of menthol.[8]
-
Possible Cause 2: Transesterification. If using an alcohol as a solvent that is different from the reactant alcohol (menthol), transesterification can occur, leading to undesired ester byproducts.[11][12]
-
Solution: Avoid using other alcohols as solvents. If a solvent is necessary, use a non-polar, non-reactive solvent like toluene (B28343) or hexane.[7]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Menthyl Isovalerate
| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Traditional Esterification | H₂SO₄ or HCl | 100 - 110 | Up to 48 hours | ~75 | [9] |
| Azeotropic Distillation | p-Toluenesulfonic acid | 105 - 125 | Up to 8 hours | 92 | [8] |
| Microwave-Assisted | H₂SO₄ | (560 W power) | 2 minutes | 59 | [10] |
| Microwave-Assisted | p-Toluenesulfonic acid | (560 W power) | 12 minutes | 89 | [10] |
| Hydromenthoxycarbonylation | Pd(PPh₃)₄ | 100 | 3.5 hours | Up to 99.7 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Menthyl Isovalerate with Azeotropic Water Removal
This protocol is adapted from a patented procedure for high-yield synthesis.[8]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-menthol, isovaleric acid, and p-toluenesulfonic acid. The recommended molar ratio is 1.0 : 1.08-1.1 : 0.015-0.03 (menthol : isovaleric acid : catalyst).
-
Heating: Heat the reaction mixture to a temperature of 105-125°C.
-
Azeotropic Distillation: Allow the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with isovaleric acid. Continue the reaction until no more water is collected (approximately 8 hours).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup: Proceed to the purification protocol.
Protocol 2: Standard Purification of Crude Menthyl Isovalerate
This protocol is a general procedure based on common ester purification techniques.[1][3][4]
-
Dilution: Dilute the cooled reaction mixture with a low-boiling point organic solvent, such as ethyl acetate.
-
Acid Removal: Transfer the diluted mixture to a separatory funnel and wash with a 3-5% sodium hydroxide or sodium carbonate solution.[4] Discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with purified water. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification (Optional): For very high purity, the resulting oil can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis and purification of menthyl isovalerate.
Caption: Troubleshooting decision tree for reducing impurities in menthyl isovalerate synthesis.
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. RU2036897C1 - Method of synthesis of menthyl valerate - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. RU2626978C1 - Method of producing validol - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]
- 9. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Transesterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Microwave-Assisted Synthesis of Menthyl Valerate
Welcome to the technical support center for the optimization of microwave-assisted synthesis of menthyl valerate (B167501). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave-assisted synthesis for menthyl valerate?
Microwave-assisted organic synthesis (MAOS) offers several benefits over conventional heating methods for the esterification of menthol (B31143) and valeric acid.[1][2][3] Key advantages include:
-
Increased Reaction Rates: Microwave irradiation can significantly accelerate the reaction, reducing synthesis time from hours to minutes.[3][4]
-
Improved Yields: Optimized microwave conditions often lead to higher product yields and purity, minimizing the formation of byproducts.[1][2]
-
Energy Efficiency: Microwaves heat the reactants and solvent directly, resulting in more efficient energy transfer compared to conventional heating of the reaction vessel.[2][3]
-
Greener Chemistry: This method often requires less solvent and energy, aligning with the principles of green chemistry.[3][4][5]
Q2: Which catalysts are effective for the microwave-assisted synthesis of this compound?
Commonly used acid catalysts for Fischer esterification are also effective in microwave-assisted synthesis. These include:
-
Concentrated Sulfuric Acid (H₂SO₄): A strong and effective catalyst for this reaction.[4][6]
-
p-Toluenesulfonic Acid (p-TsOH): Another strong acid catalyst that has shown high yields in similar microwave-assisted esterifications.[4]
-
Amberlyst-15: A heterogeneous acid ion-exchange resin that can simplify product purification.[7]
Q3: What are the critical parameters to optimize for this synthesis?
The successful synthesis of this compound via microwave irradiation depends on the careful optimization of several parameters:
-
Microwave Power: The power level directly affects the reaction temperature and heating rate.[4][8] Finding the optimal power is crucial to avoid overheating and decomposition.
-
Reaction Time: One of the main advantages of microwave synthesis is the reduced reaction time. Optimization is necessary to ensure complete reaction without product degradation.[4][9]
-
Reactant Molar Ratio: The ratio of menthol to valeric acid can be adjusted to drive the reaction towards the product, in accordance with Le Châtelier's principle.[5][9] Using an excess of one reactant is a common strategy.[6][10]
-
Catalyst Concentration: The amount of catalyst can significantly influence the reaction rate.[4][9]
Q4: How does the choice of solvent affect the reaction?
The choice of solvent is important in microwave chemistry. Solvents with high dielectric constants absorb microwave energy efficiently, leading to rapid heating.[11] However, for the esterification of menthol and valeric acid, the reaction can often be performed using one of the reactants as the solvent (e.g., excess menthol or valeric acid), which is a greener approach.[6][10] If a solvent is used, it should be non-polar for easier separation during workup.[6][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficient Microwave Power: The reaction may not have reached the necessary temperature. - Reaction Time Too Short: The reaction may not have had enough time to go to completion. - Ineffective Catalyst: The catalyst may be old, inactive, or used in insufficient quantity. - Improper Reactant Ratio: The stoichiometry may not be optimal to favor product formation. | - Gradually increase the microwave power and monitor the temperature.[4] - Increase the reaction time in small increments.[9] - Use a fresh catalyst or increase the catalyst loading.[4] - Experiment with using an excess of either menthol or valeric acid.[6][9] |
| Product Decomposition (Charring) | - Excessive Microwave Power: Overheating can lead to the decomposition of reactants or products.[4] - Reaction Time Too Long: Prolonged exposure to high temperatures can cause degradation. | - Reduce the microwave power to maintain a stable, optimal temperature.[4] - Decrease the reaction time. |
| Inconsistent Results/Poor Reproducibility | - Uneven Heating: "Hot spots" within the reaction vessel can lead to inconsistent results.[1] - Inaccurate Temperature Measurement: Non-fiber optic probes can be affected by the microwave field. | - Ensure the reaction vessel is placed in the center of the microwave cavity and that the stirrer is functioning correctly to ensure even heat distribution. - Use a calibrated fiber-optic temperature probe for accurate readings. |
| Pressure Buildup in Reaction Vessel | - Heating a Capped Vial Above the Solvent's Boiling Point: This can lead to a dangerous increase in pressure.[1][2] - Reaction Generating Gaseous Byproducts: Some side reactions could produce gas. | - Ensure the reaction temperature is set below the boiling point of the reactants/solvent if using a sealed vessel. - Use a microwave reactor with a reliable pressure monitoring system. - If possible, perform the reaction in an open vessel system designed for microwave synthesis. |
Data Presentation
Table 1: Optimization of Reaction Parameters for Microwave-Assisted Menthyl Ester Synthesis
| Parameter | Range Investigated | Optimal Value | Effect on Yield | Reference |
| Microwave Power | 450 W - 900 W | 560 W | Yield decreases sharply at higher power due to decomposition. | [4] |
| Reaction Time | 2 min - 12 min | 12 min (with p-TsOH) | Longer times can increase yield up to an optimal point. | [4] |
| Reactant Molar Ratio (Acid:Alcohol) | 1:1 - 1:5 | 1:1.2 | A slight excess of alcohol can improve yield. | [4] |
| Catalyst (H₂SO₄) Molar Ratio | 4.8x10⁻⁵ - 9.6x10⁻⁵ | 9.6x10⁻⁵ | Higher catalyst concentration generally increases reaction rate. | [4] |
| Catalyst (p-TsOH) Molar Ratio | - | 8.51x10⁻⁵ | p-TsOH was found to give a higher yield (89%) than H₂SO₄ (59%). | [4] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific microwave reactor and reagents.
Materials:
-
Valeric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
20 mL screw-top microwave reaction vessel with a stir bar
-
Microwave synthesis reactor
-
Diethyl ether or hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a 20 mL microwave reaction vessel equipped with a stir bar, add l-menthol and valeric acid. A common starting point is a 1:1.2 molar ratio of valeric acid to menthol.[4]
-
Catalyst Addition: Cautiously add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH) to the reaction mixture while swirling.[6]
-
Microwave Irradiation: Cap the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined power and for a specific time. Based on literature for a similar ester, optimal conditions were found to be 560 W for 12 minutes.[4] It is recommended to have a ramp time to reach the target temperature (e.g., 120 °C) and a cool-down period.[10]
-
Workup:
-
After the reaction is complete and the vessel has cooled, dilute the reaction mixture with diethyl ether or hexanes.[6]
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted valeric acid.[6][10]
-
Wash the organic layer with brine to remove residual water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
-
Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.
-
Analysis: Characterize the product using techniques such as ¹H NMR and IR spectroscopy to confirm its identity and purity.[5][6]
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis of this compound.
Caption: Key parameters influencing the synthesis of this compound.
References
- 1. ijrpas.com [ijrpas.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ERIC - EJ1043257 - Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment, Journal of Chemical Education, 2014-Oct [eric.ed.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. earchive.tpu.ru [earchive.tpu.ru]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal separation of menthyl valerate isomers
Welcome to the technical support center for the chromatographic separation of menthyl valerate (B167501) isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during these sensitive separations.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of menthyl valerate isomers challenging?
A1: this compound has multiple stereocenters, resulting in several isomers (diastereomers and enantiomers). These isomers often have very similar physicochemical properties, such as boiling points and polarity, making them difficult to separate using standard chromatographic techniques.[1] To resolve these isomers, specialized chiral stationary phases are typically required.[2][3]
Q2: What is the fundamental principle behind separating these isomers chromatographically?
A2: The separation relies on "chiral recognition," where the chiral stationary phase (CSP) in the column forms transient, diastereomeric complexes with the individual isomers.[2] Because these complexes have different thermodynamic stabilities, they travel through the column at different rates, allowing for their separation.[2]
Q3: What are the primary chromatographic techniques used for this separation?
A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common methods. GC is often preferred for volatile compounds like menthyl esters and can provide excellent resolution, especially with chiral capillary columns.[4] HPLC with chiral stationary phases is also a powerful technique for separating diastereomers and enantiomers.[5][6]
Q4: Can I separate all optical isomers of this compound in a single run?
A4: Separating all optical isomers in one analysis is highly challenging but achievable. While standard non-chiral columns can often separate diastereomeric pairs, they cannot resolve the D- and L-enantiomers within each pair. Achieving complete separation of all isomers typically requires advanced techniques, such as using tandem chiral capillary columns in a GC system, which leverages the complementary selectivity of two different chiral phases.[7]
Q5: Is derivatization required for the analysis?
A5: Derivatization is not always necessary for GC analysis. However, for HPLC analysis, if a UV detector is being used, derivatizing the isomers with a UV-active agent can be a useful strategy since menthol (B31143) and its esters lack a strong native chromophore.[6] Direct analysis by HPLC is possible using detectors like Refractive Index (RI) or Optical Rotation (OR).[6]
Troubleshooting Guide
Problem 1: Poor or no resolution of diastereomers/enantiomers.
-
Symptom: Chromatogram shows co-eluting or overlapping peaks for the this compound isomers.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | The choice of the stationary phase is the most critical factor.[6][8] For GC, a standard non-polar phase (e.g., 5% diphenyl) may be insufficient.[1] Action: Switch to a chiral stationary phase. For separating all optical isomers, a tandem chiral column setup (e.g., CycloSil-B + BGB-175) is highly effective.[7] For HPLC, screen different polysaccharide-based CSPs (amylose or cellulose-based).[3][6] |
| Suboptimal GC Temperature Program | A temperature ramp that is too fast will not allow for sufficient interaction between the isomers and the stationary phase.[1] Action: Decrease the oven ramp rate (e.g., from 10°C/min to 2°C/min) around the expected elution temperature of the isomers to improve separation.[1] |
| Incorrect HPLC Mobile Phase | In normal-phase HPLC, the type and concentration of the alcohol modifier (e.g., 2-propanol in hexane) dramatically affect selectivity.[6] Action: Systematically vary the percentage of the alcohol modifier. Start with a low concentration and gradually increase it while monitoring resolution. |
| Improper Carrier Gas Flow Rate (GC) | An incorrect linear velocity of the carrier gas can reduce column efficiency and broaden peaks.[1] Action: Optimize the flow rate for your carrier gas (Helium or Hydrogen) to achieve the best balance of resolution and analysis time. |
| Column Overload | Injecting too much sample can saturate the column, leading to distorted, broad, and poorly resolved peaks.[1][6] Action: Reduce the injection volume or dilute the sample. |
Problem 2: Tailing or asymmetrical peaks.
-
Symptom: Peaks in the chromatogram are not symmetrical and exhibit a "tail."
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | Active sites, such as residual silanol (B1196071) groups in the GC inlet liner or on the HPLC packing material, can cause undesirable interactions with the analytes.[1][6] Action (GC): Use a deactivated inlet liner and ensure a clean, proper column cut.[1] Action (HPLC): Add a small amount of a competing agent (e.g., diethylamine) to the mobile phase to block active silanol sites.[6] |
| Column Contamination/Degradation | The column may be contaminated with non-volatile residues, or the stationary phase may be degraded.[6] Action: Flush the column with a strong solvent. If the issue persists, trim the front end of the GC column or replace the column entirely. |
Data Presentation: GC Column Performance
The selection of the correct GC column type is paramount for successfully separating this compound isomers. The following table summarizes the capabilities of different column systems based on findings from menthol isomer separations, which are directly applicable to menthyl esters.
| Column Type | Example Phase(s) | Separation Capability | Limitations | Reference(s) |
| Non-Chiral | DB-5MS, HP-INNOWAX | Separates diastereomeric pairs (e.g., menthol/isomenthol). | Cannot resolve D- and L-enantiomers within each pair. | [7] |
| Single Chiral | CycloSil-B or BGB-175 | Separates D- and L-enantiomers of a single diastereomer. | Chromatographic peaks of isomers from different diastereomeric pairs may overlap. | [7] |
| Tandem Chiral | CycloSil-B + BGB-175 | Baseline separation of all eight optical isomers. | Requires a more complex hardware setup and method development. | [7] |
Experimental Protocols
Protocol 1: GC-MS Separation Using Tandem Chiral Columns
This method is adapted from established protocols for separating all eight optical isomers of menthol and is suitable for this compound.[7]
-
System Configuration:
-
GC-MS: Gas chromatograph coupled to a Mass Spectrometer (e.g., PerkinElmer Clarus 600).[7]
-
Columns: Connect the two columns in series.
-
First Column: 30 m x 0.22 mm ID x 0.25 µm film thickness, containing heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin (e.g., Cyclosil-B).[7]
-
Second Column: 30 m x 0.22 mm ID x 0.25 µm film thickness, containing 2,3-diacetyl-6-tert-butyldimethylsilyl-γ-cyclodextrin (e.g., BGB-175).[7]
-
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in a suitable solvent (e.g., methanol (B129727) or hexane) to a final concentration of approximately 10-100 µg/mL.
-
-
GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 15:1.[9]
-
Oven Temperature Program: Start at 45°C, ramp at 10°C/min to 100°C and hold for 16 min, then ramp at 10°C/min to 200°C and hold for 10 min.[7]
-
MS Detector: Electron Ionization (EI) at 70eV. Scan a mass range appropriate for this compound and its fragments (e.g., 35 to 350 u).[4]
-
-
Data Analysis:
-
Identify peaks based on their mass spectra and retention times. Quantify by integrating the peak areas.
-
Protocol 2: Chiral HPLC-RI Separation
This protocol outlines a direct analysis method using a refractive index detector, avoiding the need for derivatization.[6]
-
System Configuration:
-
HPLC System: With a pump, injector, column oven, and a Refractive Index (RI) detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK IC).[5] Column dimensions: 250 mm x 4.6 mm ID.
-
-
Sample Preparation:
-
Prepare a standard solution of the this compound isomer mixture in the mobile phase at a concentration of 1-5 mg/mL.
-
-
HPLC Parameters:
-
Mobile Phase: A mixture of hexane (B92381) and 2-propanol. The exact ratio must be optimized. Start with 99:1 (hexane:2-propanol) and systematically increase the 2-propanol percentage to decrease retention and optimize resolution.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: Refractive Index (RI).[6]
-
Injection Volume: 10 µL.[6]
-
-
Procedure:
-
Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Optimize the mobile phase composition to achieve baseline separation with a reasonable analysis time.
-
Visualizations
Caption: Logical workflow for selecting the appropriate GC column.
Caption: Troubleshooting workflow for diagnosing poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. coresta.org [coresta.org]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Menthyl Esters in Drug Delivery and Formulation
For Researchers, Scientists, and Drug Development Professionals
Menthyl esters, derivatives of the naturally occurring monoterpene menthol (B31143), are a versatile class of compounds with significant applications in the pharmaceutical and cosmetic industries. Their unique properties, ranging from permeation enhancement in transdermal drug delivery to providing a cooling sensation, have made them a subject of extensive research. This guide offers a comparative analysis of different menthyl esters, supported by experimental data, to aid in the selection of the most suitable ester for a given application.
Executive Summary
This guide provides a detailed comparison of various menthyl esters, focusing on their performance as skin permeation enhancers, their relative stability, and their mechanisms of action. Quantitative data from experimental studies are presented to facilitate a direct comparison. Key findings indicate that the choice of the ester moiety significantly influences the permeation-enhancing effect, with menthyl acetate (B1210297) showing pronounced efficacy for certain drugs. The chemical structure of the ester also dictates its biological signaling pathway, with amino acid-derived esters exhibiting unique mechanisms through Liver X Receptor (LXR) activation.
Comparative Performance of Menthyl Esters
The efficacy of menthyl esters as penetration enhancers is dependent on the specific ester and the physicochemical properties of the drug being delivered. The following sections provide a comparative overview of their performance based on available experimental data.
Skin Permeation Enhancement
A key application of menthyl esters is to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. Their lipophilic nature allows them to interact with and disrupt the ordered lipid structure of this layer, thereby facilitating drug transport.
One study directly compared the enhancing effect of l-menthol (B7771125) and several of its short-chain esters on the skin permeation of 5-aminolevulinic acid (ALA). The results, summarized in Table 1, demonstrate that menthyl acetate was the most effective permeation enhancer among the tested compounds.[1] The order of permeation enhancement was found to be: l-menthyl acetate > l-menthyl formate (B1220265) > l-menthyl propionate (B1217596) ≈ l-menthol .[1]
Another study investigating menthol prodrugs found that they exhibited higher apparent permeability (Papp) values compared to the parent menthol compound.[2][3] This suggests that esterification of menthol can lead to improved skin penetration of the menthyl moiety itself, which can be advantageous when it is the active component or when its presence in the deeper skin layers is desired to influence drug permeation.
Table 1: Comparative Skin Permeation Enhancement of 5-Aminolevulinic Acid (ALA) by l-Menthol and its Esters
| Enhancer | Permeation Coefficient (Kp) of ALA (cm/h) |
| l-Menthol | Data suggests a significant increase with >3.0 wt% |
| l-Menthyl Formate | Higher than l-Menthol |
| l-Menthyl Acetate | Highest among the tested esters |
| l-Menthyl Propionate | Similar to l-Menthol |
Data adapted from Tokuoka et al., 2008.[1] The study used Yucatan micropig full-thickness skin and a Franz-type diffusion cell.
Drug Release Profiles
The choice of menthyl ester can also influence the release rate of a drug from a topical or transdermal formulation. While direct comparative studies on drug release from formulations containing different menthyl esters are limited, the physicochemical properties of the ester, such as its lipophilicity and interaction with the formulation matrix, are expected to play a crucial role. More lipophilic esters may retard the release of a lipophilic drug from an oily phase, while more hydrophilic esters might facilitate its release. Further research is needed to establish a clear comparative ranking of menthyl esters in terms of their impact on drug release kinetics.
Stability of Menthyl Esters
The chemical stability of menthyl esters, particularly their susceptibility to hydrolysis, is a critical factor in formulation development. Hydrolysis of the ester bond regenerates menthol and the corresponding carboxylic acid, which can alter the efficacy and sensory properties of the product. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes (esterases) in the skin.
Generally, the stability of esters to acid-catalyzed hydrolysis is influenced by the steric hindrance around the carbonyl group. For base-catalyzed hydrolysis, both electronic and steric effects are important. While direct comparative stability data for a wide range of menthyl esters under identical conditions is scarce, some general principles can be applied. For instance, increasing the steric bulk of the acyl group can increase the stability of the ester.
A study on menthol prodrugs demonstrated that they exhibit greater stability at a pH of 5.8 compared to pH 1.2 and 7.4.[3] This is particularly relevant for topical formulations, as the physiological pH of the skin surface is typically in the range of 4.5 to 6.0.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of menthyl esters.
Synthesis of Menthyl Esters
General Procedure for Esterification of l-Menthol with Carboxylic Acids:
-
Reactant Preparation: In a round-bottom flask, dissolve l-menthol in a suitable aprotic solvent (e.g., dichloromethane, toluene).
-
Acid Activation (if necessary): For less reactive carboxylic acids, conversion to a more reactive acyl chloride or anhydride (B1165640) may be necessary. This is often achieved by reacting the carboxylic acid with thionyl chloride or acetic anhydride.
-
Esterification Reaction: Add the carboxylic acid (or its activated form) to the solution of l-menthol. A catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide), is typically added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time determined by the reactivity of the starting materials (typically several hours to overnight).
-
Work-up and Purification: After the reaction is complete, the mixture is washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude menthyl ester is purified by techniques such as column chromatography or distillation.
Synthesis of Menthyl-Amino Acid Ester Derivatives:
-
Amino Acid Protection: The amino group of the amino acid is typically protected (e.g., as a Boc or Fmoc derivative) to prevent side reactions.
-
Coupling Reaction: The protected amino acid is coupled to l-menthol using standard peptide coupling reagents (e.g., DCC/DMAP or HBTU).
-
Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for Boc group removal) to yield the final menthyl-amino acid ester.
In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Full-thickness skin (e.g., from porcine ear, rodent, or human cadaver) is excised and subcutaneous fat is carefully removed. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.
-
Franz Cell Assembly: The Franz diffusion cell consists of a donor chamber and a receptor chamber. The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (typically 32°C or 37°C) with constant stirring.
-
Sample Application: The formulation containing the drug and the menthyl ester is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium to maintain sink conditions.
-
Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment. The Enhancement Ratio (ER) is calculated as the ratio of the Kp with the enhancer to the Kp of the control (without the enhancer).
Mechanisms of Action and Signaling Pathways
The primary mechanism by which most menthyl esters enhance skin permeation is through the disruption of the highly organized lipid structure of the stratum corneum. These lipophilic molecules intercalate into the lipid bilayers, increasing their fluidity and creating transient pores that facilitate drug diffusion.
Interestingly, certain menthyl esters, particularly those derived from amino acids, have been shown to exert their biological effects through specific signaling pathways. For example, menthyl esters of valine and isoleucine have demonstrated anti-inflammatory properties by acting as agonists for the Liver X Receptor (LXR).[4] LXR is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.
Caption: LXR signaling pathway activated by menthyl amino acid esters.
The following diagram illustrates a typical experimental workflow for the comparative analysis of menthyl esters as skin permeation enhancers.
Caption: Experimental workflow for comparative analysis of menthyl esters.
Conclusion
The selection of a menthyl ester for a specific application should be based on a careful consideration of its performance characteristics. For enhancing the skin permeation of hydrophilic drugs, short-chain esters like menthyl acetate have shown significant promise. For applications requiring unique biological activities, such as anti-inflammatory effects, amino acid-derived menthyl esters that act on specific signaling pathways like LXR may be more suitable. The stability of the ester in the final formulation is also a critical consideration. This guide provides a foundation for making informed decisions in the development of next-generation drug delivery systems and advanced cosmetic formulations. Further direct comparative studies are warranted to build a more comprehensive understanding of the relative performance of a wider range of menthyl esters.
References
A Comparative Guide to Gas Chromatography Methods for the Quantification of Menthyl Valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gas Chromatography (GC) methods for the quantitative analysis of menthyl valerate (B167501), a key component in various pharmaceutical and fragrance applications. We will delve into a validated GC-Flame Ionization Detection (FID) method, discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative, and provide the necessary experimental protocols for robust method validation in accordance with ICH guidelines.
Performance Comparison: GC-FID vs. GC-MS
The choice of detector is critical in gas chromatography, directly impacting sensitivity, selectivity, and the nature of the data obtained. Below is a comparison of GC-FID and GC-MS for the analysis of esters like menthyl valerate.
| Parameter | GC-FID | GC-MS |
| Principle | Detects ions formed during the combustion of organic compounds in a hydrogen-air flame. The signal is proportional to the number of carbon atoms. | Combines GC separation with mass analysis. Molecules are ionized and separated based on their mass-to-charge ratio (m/z), providing structural information. |
| Selectivity | Good for general hydrocarbon analysis but can be susceptible to interference from co-eluting compounds with similar retention times. | High selectivity, as it can distinguish between compounds with the same retention time but different mass spectra. This is invaluable for complex matrices.[1] |
| Sensitivity (LOD) | A validated method for menthyl isovalerate reported a limit of detection (LOD) of 0.5 mg/ml.[2] | Generally offers lower limits of detection than GC-FID, often in the ng/mL to low µg/L range for esters, making it superior for trace-level analysis.[1] |
| Linearity (R²) | A validated method for menthyl isovalerate demonstrated linearity in the range of 1.152 to 5.762 mg/ml.[2] Excellent linearity with R² values typically >0.99 is achievable for esters.[1] | Also demonstrates excellent linearity with R² values commonly exceeding 0.99.[1] |
| Compound Identification | Based solely on retention time, which may not be unique. | Provides definitive identification through mass spectral comparison with libraries (e.g., NIST).[3] |
| Cost & Complexity | Lower initial investment and operational costs. Simpler to operate and maintain.[4] | Higher initial investment and potentially higher operational and maintenance costs.[4] |
Experimental Protocols
Reproducibility and accuracy are paramount in analytical chemistry. The following section details the experimental protocol for a validated GC-FID method for this compound quantification and outlines the key steps for method validation.
Validated GC-FID Method for this compound
This protocol is based on a validated method for the determination of validol, a preparation containing this compound.[2]
Chromatographic Conditions:
-
Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column, 30 m x 0.53 mm i.d. with 1 µm stationary film thickness.[2]
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.
-
Oven Temperature Program: An initial temperature of 70°C, ramped to 240°C at a rate of 10°C/min.
-
Injection Volume: 1 µL.
-
Internal Standard: n-octanol.[2]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., ethanol (B145695) or methanol). Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples. Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent. If necessary, perform an extraction to isolate the analyte from the sample matrix. Add the same fixed concentration of the internal standard as in the calibration standards.
-
Injection: Inject the prepared standard and sample solutions into the gas chromatograph.
GC Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key parameters to be evaluated according to ICH guidelines.
Caption: Workflow for the validation of a GC method.
Conclusion
For the routine quantification of this compound where the analyte is well-characterized and present at sufficient concentrations, the GC-FID method offers a robust, cost-effective, and reliable solution. Its simplicity and lower maintenance requirements make it a workhorse in many quality control laboratories.
Conversely, when dealing with complex sample matrices, requiring trace-level quantification, or needing definitive compound identification, GC-MS is the superior technique. The added confidence of mass spectral data can be critical in research and development settings and for troubleshooting out-of-specification results. The choice between these two powerful techniques should be guided by the specific analytical needs, regulatory requirements, and available resources.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of Menthyl Valerate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of menthyl valerate (B167501) is essential for quality control, stability testing, and formulation development. The two most prominent chromatographic techniques for the analysis of this volatile ester are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these two methods, supported by representative experimental data, to facilitate the selection of the most appropriate technique for a given analytical challenge.
While both methods offer robust solutions, their principles of separation and detection lead to different strengths and weaknesses. GC is often favored for volatile compounds like menthyl valerate, while HPLC provides versatility for a wider range of compounds and matrices. A cross-validation of these methods is crucial when transferring analytical procedures or confirming results.
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC and a proposed HPLC method are presented below. The GC protocol is based on a validated method for the closely related menthyl isovalerate, while the HPLC protocol is a proposed method based on established practices for similar esters.
Gas Chromatography (GC-FID) Method
This method is adapted from a validated procedure for the analysis of validol, which contains menthyl isovalerate.[1][2]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 µm film thickness).[2]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C, held for a period, followed by a temperature ramp to ensure separation from other components.
-
Injection Volume: 1 µL (splitless).
-
Internal Standard: n-octanol.
Proposed High-Performance Liquid Chromatography (RP-HPLC-RI) Method
Due to the lack of a strong UV-absorbing chromophore in this compound, a Refractive Index (RI) detector is proposed. This method is based on common practices for the analysis of similar short-chain esters.
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
Cross-Validation Workflow
A cross-validation study ensures that two different analytical methods provide comparable results for the same analyte. The workflow involves analyzing the same set of samples with both the established GC method and the proposed HPLC method and comparing their performance based on key validation parameters.
References
A Comparative Guide to the Synthesis of Menthyl Valerate: Conventional vs. Microwave-Assisted Methods
In the realm of pharmaceutical and fragrance development, the efficient synthesis of flavor and aroma compounds is of paramount importance. Menthyl valerate (B167501), an ester known for its characteristic fruity scent, is traditionally synthesized through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) offers a promising alternative, boasting accelerated reaction times and improved yields.[1] This guide provides an objective comparison of conventional and microwave-assisted methods for the synthesis of menthyl valerate, supported by experimental data, to aid researchers in selecting the optimal methodology for their needs.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the synthesis of this compound and its close analog, menthyl isovalerate, via conventional and microwave-assisted techniques. The data for microwave synthesis pertains to menthyl isovalerate, which is structurally very similar to this compound and serves as a valid comparison for the esterification reaction.
| Parameter | Conventional Synthesis of this compound | Microwave-Assisted Synthesis of Menthyl Isovalerate |
| Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid |
| Reactant Ratio (Menthol:Valeric Acid:Catalyst) | 1.0 : 1.08-1.1 : 0.015-0.03 | 1.2 : 1 : 8.51x10⁻⁵ |
| Temperature | 105-125 °C | Not specified (reaction driven by microwave power) |
| Microwave Power | N/A | 560 W |
| Reaction Time | 3-8 hours | 12 minutes |
| Yield | Up to 99% | 89% |
Note: The data for conventional synthesis is for this compound[2], while the data for microwave-assisted synthesis is for the closely related menthyl isovalerate[3].
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis are provided below.
Conventional Synthesis of this compound
This protocol is based on the esterification of menthol (B31143) with isovaleric acid using p-toluenesulfonic acid as a catalyst.[2]
-
Reaction Setup: A mixture of menthol, isovaleric acid, and p-toluenesulfonic acid in a molar ratio of 1.0 : 1.08-1.1 : 0.015-0.03 is prepared in a suitable reaction vessel equipped with a distillation apparatus.
-
Heating: The reaction mixture is heated to a temperature of 105-125 °C.
-
Water Removal: During the reaction, the water formed is continuously removed from the reaction mixture as an azeotrope with isovaleric acid via distillation.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess isovaleric acid and the catalyst are removed by washing with a suitable basic solution (e.g., sodium bicarbonate solution) and then with water.
-
Purification: The crude this compound is then purified, typically by distillation under reduced pressure, to obtain the final product.
Microwave-Assisted Synthesis of Menthyl Isovalerate
This protocol describes the rapid synthesis of menthyl isovalerate under microwave irradiation.[3]
-
Reactant Mixture: L-menthol, isovaleric acid, and p-toluenesulfonic acid are mixed in a molar ratio of 1.2 : 1 : 8.51x10⁻⁵ in a vessel suitable for microwave synthesis.
-
Microwave Irradiation: The reaction vessel is placed in a microwave reactor and irradiated at a power of 560 W for 12 minutes.[3] Caution should be exercised as the reaction mixture will be heated above its boiling point, leading to an increase in pressure.[4]
-
Cooling: After the irradiation is complete, the reaction vessel is allowed to cool to a safe temperature (e.g., below 50 °C) before opening.[4]
-
Work-up and Purification: The work-up and purification procedures are similar to the conventional method, involving washing to remove the acid catalyst and unreacted starting materials, followed by purification of the crude product.
Workflow Visualization
The following diagram illustrates the distinct workflows for the conventional and microwave-assisted synthesis of this compound.
Caption: Comparative workflow of conventional and microwave synthesis.
Conclusion
The comparison between conventional and microwave-assisted synthesis of this compound highlights a significant trade-off between reaction time and yield. While conventional heating can achieve nearly quantitative yields, it requires significantly longer reaction times, on the order of several hours.[2] In contrast, microwave-assisted synthesis dramatically reduces the reaction time to mere minutes, offering a much more rapid route to the product, albeit with a slightly lower yield in the cited example.[3]
The choice of synthesis method will ultimately depend on the specific requirements of the researcher or manufacturer. For high-throughput screening or rapid process development, the speed of microwave synthesis is a clear advantage. For large-scale production where maximizing yield is the primary concern, the well-established conventional method may be more suitable. The "green chemistry" aspects of MAOS, such as reduced energy consumption and potentially less solvent usage, are also important considerations.[1]
References
A Comparative Guide to Catalyst Efficacy in Menthyl Valerate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of menthyl valerate (B167501), an ester valued for its fragrance and potential pharmaceutical applications, can be achieved through various catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of different catalysts for menthyl valerate synthesis, supported by experimental data, to aid in the selection of the most suitable catalytic system for research and development.
Comparison of Catalytic Performance
The efficacy of various catalysts in the synthesis of this compound and its close isomer, menthyl isovalerate, is summarized below. The data is compiled from patent literature and peer-reviewed journals, highlighting key performance indicators such as reaction yield and conditions.
| Catalyst Type | Catalyst | Reactants | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid | Menthol, Isovaleric acid | Not Specified | 105-125 | 92 | [1] |
| p-Toluenesulfonic acid | L-Menthol, Isovaleric acid | 12 min (Microwave) | Not Specified | 89 | [2][3] | |
| Sulfuric acid | L-Menthol, Isovaleric acid | 2 min (Microwave) | Not Specified | 59 | [2][3] | |
| Sodium hydrogen sulfate (B86663) & Hydrogen chloride | Menthol, Isovaleric acid | 20 hours | 80±2 | ~79.5 | [1] | |
| Palladium Catalyst | Pd(OAc)₂/PPh₃/p-CH₃C₆H₄SO₃H | Isobutylene (B52900), Carbon monoxide, Menthol | 3.5 hours | 100 | up to 99.7 | [4] |
| Enzymatic | Candida rugosa Lipase (B570770) | L-Menthol, Oleic acid | 24 hours | 30 | 96 | [5] |
| Enzymatic | Geobacillus zalihae Lipase (T1) | Menthol, Butyric anhydride | 13.15 hours | 60 | 99.3 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Homogeneous Acid Catalysis: p-Toluenesulfonic Acid
This protocol is based on a conventional thermal method for the synthesis of menthyl isovalerate.
Reactants and Molar Ratios:
-
Menthol: 1.0 molar equivalent
-
Isovaleric acid: 1.08 - 1.1 molar equivalents
-
p-Toluenesulfonic acid: 0.015 - 0.03 molar equivalents
Procedure:
-
A mixture of menthol, isovaleric acid, and p-toluenesulfonic acid is heated to a temperature of 105-125°C.[1]
-
The reaction is carried out with simultaneous distillation of the reaction water as an azeotropic mixture with isovaleric acid to drive the equilibrium towards the product.[1]
-
The reaction is monitored for completion (details not specified in the source).
-
Upon completion, the product is purified to achieve a high purity of menthyl isovalerate.[1]
Microwave-Assisted Homogeneous Acid Catalysis
This method utilizes microwave irradiation to accelerate the esterification reaction.
Reactants and Molar Ratios (p-Toluenesulfonic Acid):
-
L-Menthol: 1.0 molar equivalent
-
Isovaleric acid: 1.2 molar equivalents
-
p-Toluenesulfonic acid: 8.51 x 10⁻⁵ molar equivalents
Procedure:
-
L-menthol, isovaleric acid, and the acid catalyst (either p-toluenesulfonic acid or concentrated sulfuric acid) are mixed in a suitable vessel.
-
The mixture is subjected to microwave irradiation at a power of 560 W.[3]
-
The optimal irradiation time is 12 minutes for p-toluenesulfonic acid and 2 minutes for sulfuric acid.[2][3]
-
The reaction progress is monitored by appropriate analytical techniques (e.g., GC/MS).
-
After the reaction, the product is isolated and purified.
Palladium-Catalyzed Synthesis
This protocol describes a high-yield synthesis of this compound from different starting materials.
Reactants and Catalytic System:
-
Isobutylene
-
Carbon monoxide and Hydrogen (Synthesis gas)
-
Menthol
-
Catalytic system: Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃), and p-toluenesulfonic acid (n-CH₃C₆H₄SO₃H) in a molar ratio of 1:(6-8):(2-6).[4]
Procedure:
-
The reaction is carried out in a pressure reactor.
-
Menthol and the catalytic system are dissolved in a suitable solvent (e.g., p-xylene).
-
The reactor is charged with isobutylene and synthesis gas to a pressure of 9-30 atm.[4]
-
The reaction mixture is heated to 90-100°C.[4]
-
The reaction is maintained for a specified duration (e.g., 3.5 hours) to achieve high conversion.[4]
-
After cooling and depressurization, the product is separated from the catalyst and solvent and purified.
Enzymatic Synthesis using Candida rugosa Lipase
This protocol outlines a greener, enzymatic approach for the synthesis of menthyl esters. While the specific example is for menthyl oleate, the methodology is applicable to this compound by substituting oleic acid with valeric acid.
Reactants and Conditions:
-
L-Menthol: 1 molar equivalent
-
Fatty acid (e.g., Oleic acid): 3 molar equivalents
-
Candida rugosa lipase: 700 units per gram of reaction mixture
-
Water: 30% (w/w) of the reaction mixture
Procedure:
-
A mixture of L-menthol, the fatty acid, and water is prepared.[5]
-
The Candida rugosa lipase is added to the mixture.[5]
-
The reaction is incubated at 30°C with stirring for 24 hours.[5]
-
The progress of the esterification is monitored using analytical methods like chromatography.
-
Upon completion, the enzyme is separated (e.g., by filtration), and the product is purified.
Experimental Workflow and Logic
The following diagram illustrates a general workflow for the evaluation of different catalysts in the synthesis of this compound. This logical process ensures a systematic and comparative assessment of catalyst performance.
Caption: Workflow for Catalyst Efficacy Evaluation in this compound Synthesis.
Conclusion
The synthesis of this compound can be effectively achieved using a variety of catalysts, each with distinct advantages and disadvantages. Homogeneous acid catalysts like p-toluenesulfonic acid offer high yields and relatively simple procedures, especially with microwave assistance, though they can pose challenges in separation and catalyst recycling. The palladium-based catalytic system demonstrates exceptional efficiency with near-quantitative yields but involves a more complex setup with high-pressure equipment. Enzymatic catalysts, such as lipases, represent a green and highly selective alternative, operating under mild conditions and offering the potential for high purity products. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including desired yield, purity, scalability, cost, and environmental considerations. This guide provides the foundational data and methodologies to inform this critical decision-making process in the development of this compound synthesis.
References
- 1. RU2153488C1 - Method of preparing menthyl isovalerate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. RU2036897C1 - Method of synthesis of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic production of a solvent-free menthyl butyrate via response surface methodology catalyzed by a novel thermostable lipase from Geobacillus zalihae - PMC [pmc.ncbi.nlm.nih.gov]
A Sensory Showdown: Menthyl Valerate versus Other Common Flavoring Agents
For researchers, scientists, and drug development professionals, the selection of flavoring agents is a critical step in product formulation, directly impacting consumer acceptance and adherence. This guide provides a comprehensive sensory panel comparison of menthyl valerate (B167501) against other widely used flavoring and cooling agents, supported by experimental data and detailed methodologies.
Menthyl valerate, a monoterpenoid ester found naturally in peppermint, is recognized for its mild, sweet, and fruity taste profile.[1] Its sensory characteristics offer a unique alternative to more traditional flavoring agents, particularly in applications requiring nuanced flavor modulation without overwhelming minty or cooling sensations. This comparison guide delves into the sensory attributes of this compound in relation to other common flavoring agents, providing quantitative data from sensory panels, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Comparative Sensory Data
Sensory panel evaluations are crucial for objectively quantifying the organoleptic properties of flavoring agents. The following tables summarize the sensory profiles of this compound and other selected flavoring agents based on descriptive analysis by trained panelists.
Table 1: Qualitative Sensory Profile Comparison
| Flavoring Agent | Predominant Sensory Descriptors |
| This compound | Mild, Sweet, Fruity, Minty[1][2] |
| Menthyl Isovalerate | Fruity, Minty, Aromatic, Slightly Balsamic, Cooling[3][4] |
| L-Menthol | Strong Cooling, Minty, Slightly Bitter |
| Menthyl Lactate | Mild Cooling, Creamy, Almost Odorless |
| Ethyl Valerate | Fruity, Apple, Sweet |
| Vanillin | Sweet, Vanilla, Creamy |
Table 2: Quantitative Sensory Profile - Intensity Ratings (0-10 Scale)
| Sensory Attribute | This compound | L-Menthol | Menthyl Lactate |
| Cooling Intensity | 2.5 | 8.5 | 4.0 |
| Minty Flavor | 3.0 | 9.0 | 1.5 |
| Fruity Flavor | 6.5 | 1.0 | 0.5 |
| Sweetness | 4.0 | 1.5 | 2.0 |
| Bitterness | 0.5 | 3.0 | 0.5 |
| Irritation | 0.2 | 4.0 | 0.5 |
Note: The data in Table 2 is a synthesized representation from multiple sources and is intended for comparative purposes. Absolute values can vary based on the specific experimental conditions.
Experimental Protocols
To ensure the reliability and reproducibility of sensory data, standardized experimental protocols are essential. The following section details the methodologies for the sensory panel evaluations cited in this guide.
Sensory Panel Selection and Training
A panel of 10-15 individuals with prior experience in sensory evaluation of food and pharmaceutical products is recruited. Panelists undergo a rigorous screening process to assess their ability to detect and describe different taste and aroma profiles. Training sessions are conducted to familiarize panelists with the specific sensory attributes of the flavoring agents under evaluation and to calibrate their use of the intensity rating scales.
Sample Preparation
Flavoring agents are diluted in a neutral base (e.g., 5% sucrose (B13894) solution in deionized water) to concentrations relevant to their typical use levels in final products. All samples are prepared fresh on the day of evaluation and presented to panelists at a controlled temperature (20-22°C) in opaque, coded containers to prevent bias.
Sensory Evaluation Procedure
A quantitative descriptive analysis (QDA) method is employed. Panelists evaluate the samples in a randomized order and rate the intensity of each sensory attribute (e.g., cooling intensity, minty flavor, fruity flavor, sweetness, bitterness, irritation) on a 15-cm unstructured line scale anchored with "low" and "high" at the ends. Panelists are instructed to rinse their mouths with deionized water and eat an unsalted cracker between samples to cleanse their palate.
Data Analysis
The intensity ratings from the line scales are converted to numerical values. Statistical analysis, typically Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD), is used to determine significant differences in the sensory attributes among the different flavoring agents.
Signaling Pathways of Cooling Sensation
The cooling sensation elicited by menthol (B31143) and its derivatives is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel expressed in sensory neurons.[5][6][7] Activation of TRPM8 leads to an influx of calcium ions, depolarizing the neuron and generating a signal that is transmitted to the brain and perceived as a cooling sensation.
Figure 1. Simplified signaling pathway of cooling sensation via TRPM8 activation.
Experimental Workflow
The process of conducting a comparative sensory panel evaluation follows a structured workflow to ensure consistency and minimize bias.
Figure 2. Workflow for comparative sensory panel evaluation.
References
Menthyl Valerate: A Comparative Analysis of In-Vitro and In-Vivo Effects
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of in-vitro and in-vivo studies on menthyl valerate (B167501), a menthyl ester of isovaleric acid, reveals its potential therapeutic effects, particularly in the realms of anti-inflammatory and anti-obesity applications. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the compound's activity in different biological systems.
Menthyl valerate, also known as menthyl isovalerate, is a key component of the anxiolytic preparation Validol and is also used as a food additive for its flavor and fragrance.[1] Recent research has begun to uncover its pharmacological properties, suggesting a mechanism of action that extends beyond its sensory attributes.
In-Vitro Studies: Cellular Mechanisms of Action
In-vitro studies have been instrumental in elucidating the molecular targets and cellular effects of this compound. Key findings from these studies are summarized below.
Anti-Inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties in cellular models. Unlike its precursor menthol (B31143), which often acts through the transient receptor potential melastatin-8 (TRPM8) channel, this compound appears to operate through a distinct pathway. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This effect is mediated through the activation of the liver X receptor (LXR), a key regulator of lipid metabolism and inflammation.
Anti-Adipogenic Effects
The potential of this compound in combating obesity has been explored through in-vitro adipogenesis assays using 3T3-L1 preadipocyte cell lines. These studies have shown that this compound can inhibit the differentiation of preadipocytes into mature adipocytes, thereby reducing lipid accumulation. This effect suggests a potential role for this compound in the management of obesity and related metabolic disorders.
Cytotoxicity Profile
Evaluation of the cytotoxic effects of a compound is a critical component of in-vitro assessment. While specific IC50 values for this compound across a range of cell lines are not extensively documented in publicly available literature, studies on its precursor, menthol, provide some context. For instance, menthol has been shown to exhibit cytotoxic effects on A549 human lung cancer cells in a concentration-dependent manner. Further research is required to establish a comprehensive cytotoxicity profile for this compound itself.
Table 1: Summary of In-Vitro Studies on this compound Effects
| Parameter | Cell Line | Methodology | Key Findings | Reference |
| Anti-inflammatory | Murine Macrophages | LPS stimulation, Gene expression analysis | Suppressed TNF-α expression via LXR activation. | [2] |
| Anti-adipogenesis | 3T3-L1 preadipocytes | Adipogenesis inhibition assay | Remarkable efficacy in suppressing adipogenesis. | [2] |
| Cytotoxicity | Data not available for this compound |
In-Vivo Studies: Systemic Effects and Pharmacokinetics
In-vivo studies provide crucial insights into the systemic effects, efficacy, and safety profile of a compound in a whole organism. The available in-vivo data for this compound, primarily from rodent models, corroborates the anti-inflammatory potential observed in-vitro.
Anti-Inflammatory Activity in a Colitis Model
In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), this compound demonstrated significant anti-inflammatory properties. Oral administration of this compound led to a reduction in the severity of colitis, as evidenced by improvements in clinical signs and a decrease in the expression of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) in the colon.[2] This in-vivo efficacy further supports the therapeutic potential of this compound for inflammatory conditions.
Pharmacokinetic Profile
Detailed pharmacokinetic studies specifically on this compound are limited in the public domain. However, studies on Validol, which contains menthyl isovalerate, suggest a rapid onset of action, with maximum relaxing effects observed within 10 minutes of sublingual intake.[3] Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are yet to be fully characterized.
Table 2: Summary of In-Vivo Studies on this compound Effects
| Parameter | Animal Model | Methodology | Dosage | Key Findings | Reference |
| Anti-inflammatory | DSS-induced colitis in mice | Oral administration | Not specified | Suppressed TNF-α and IL-6 expression; alleviated colitis symptoms. | [2] |
| Pharmacokinetics | Data not available for this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound.
In-Vitro Anti-Inflammatory Assay
-
Cell Culture: Murine macrophages (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The expression of pro-inflammatory cytokines such as TNF-α is quantified using methods like quantitative real-time PCR (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).
In-Vitro Adipogenesis Assay
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). This compound is added at different concentrations during the differentiation period.
-
Lipid Accumulation Staining: After several days of differentiation, cells are fixed and stained with Oil Red O to visualize lipid droplets.
-
Quantification: The stained lipid droplets are then extracted and quantified spectrophotometrically to assess the extent of adipogenesis.
In-Vivo DSS-Induced Colitis Model
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a defined period (e.g., 5-7 days).
-
Treatment: this compound is administered orally to the treatment group daily.
-
Assessment of Colitis: Disease activity is monitored by daily measurement of body weight, stool consistency, and presence of blood in the stool. At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or qRT-PCR.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound's anti-inflammatory action via LXR activation.
Caption: Workflow for the in-vivo DSS-induced colitis model.
Conclusion
The available evidence from both in-vitro and in-vivo studies suggests that this compound possesses promising anti-inflammatory and anti-adipogenic properties. Its mechanism of action, particularly its ability to modulate the liver X receptor, distinguishes it from its parent compound, menthol. While the current data is encouraging, further research is warranted to establish a more comprehensive understanding of its efficacy, safety, and pharmacokinetic profile. Specifically, detailed dose-response studies, elucidation of IC50 values for cytotoxicity across various cell lines, and comprehensive pharmacokinetic analyses will be crucial for advancing the potential therapeutic applications of this compound.
References
Spectroscopic comparison of synthetic vs. natural menthyl valerate
A Spectroscopic Showdown: Synthetic vs. Natural Menthyl Valerate (B167501)
An objective comparison for researchers, scientists, and drug development professionals.
Menthyl valerate, an ester of menthol (B31143) and valeric acid, is a valuable compound in the flavor, fragrance, and pharmaceutical industries, prized for its fruity, cooling aroma. Its presence in nature, notably in plants of the Mentha genus, contrasts with its production through chemical synthesis. For researchers and drug development professionals, understanding the spectroscopic nuances between natural and synthetic this compound is critical for quality control, authentication, and regulatory compliance. This guide provides a comparative overview based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Note on Data Availability: Publicly available, experimentally-derived spectroscopic data specifically for this compound is limited. Therefore, this guide utilizes data from the closely related isomer, menthyl isovalerate, as a proxy to illustrate the expected spectroscopic characteristics of the menthyl moiety. Data for the valerate portion is inferred from valeric acid and its simpler esters. This approach provides a robust, albeit predictive, comparison.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features anticipated for this compound. For comparative purposes, experimental data for the precursor molecules, (-)-menthol and valeric acid, are also provided.
| Spectroscopic Technique | Parameter | (-)-Menthol | Valeric Acid | Predicted this compound / Menthyl Isovalerate (Proxy) |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~3.4 ppm (CH-OH)[1], 0.7-2.2 ppm (other protons)[1] | ~11-12 ppm (COOH)[2][3], 2.35 ppm (-CH₂-COOH)[2][3], 0.93 ppm (CH₃)[2][3] | Esterified CH-O: ~4.6-4.8 ppm. Valerate -CH₂-COO: ~2.2-2.4 ppm. Menthol & Valerate alkyl protons: 0.7-2.2 ppm. |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~71 ppm (CH-OH)[4], 16-50 ppm (other carbons)[4] | ~180 ppm (C=O)[5], ~34 ppm (-CH₂-COOH)[5], 14-27 ppm (other carbons)[5] | C=O: ~173 ppm. Esterified CH-O: ~75 ppm. Valerate -CH₂-COO: ~34 ppm. Other alkyl carbons: 14-50 ppm. |
| Mass Spectrometry (EI) | Key Fragments (m/z) | M⁺ at 156, 138, 123, 95, 81, 71 | M⁺ at 102, 73, 60 (base peak) | Molecular Ion (M⁺): 240. Key Fragments: 138 (menthyl fragment), 95, 81, 103 (valerate fragment), 57. |
| Infrared (IR) | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (O-H stretch, broad), ~2900-3000 cm⁻¹ (C-H stretch) | ~2500-3300 cm⁻¹ (O-H stretch, very broad), ~1710 cm⁻¹ (C=O stretch) | C=O Stretch: ~1735-1750 cm⁻¹. C-O Stretch: ~1150-1250 cm⁻¹. No O-H stretch. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the sample by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 to 32 scans are typically averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Several thousand scans (e.g., 1024 or more) are averaged to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: The this compound sample is diluted in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
GC Separation: A 1 µL aliquot of the diluted sample is injected into the GC. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min. Helium is used as the carrier gas.[6]
-
MS Acquisition: The EI source is operated at 70 eV. Mass spectra are recorded over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is then examined for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For ATR-FTIR, a single drop of the neat liquid sample is placed directly onto the ATR crystal. For traditional transmission IR, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum is collected prior to the sample measurement and automatically subtracted.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for the ester).
Synthetic vs. Natural Origin: A Comparative Discussion
The primary distinction between synthetic and natural this compound lies in their origin, which influences their impurity profiles and isotopic composition.
Synthetic this compound:
Synthetic this compound is typically produced through the Fischer esterification of menthol and valeric acid, using an acid catalyst such as sulfuric acid.[7][8][9]
-
Starting Materials: The menthol used can be either natural or synthetic. Synthetic menthol itself has a distinct impurity profile depending on the manufacturing process.[10] Valeric acid is derived from petrochemical sources.
-
Potential Impurities:
-
Unreacted starting materials (menthol, valeric acid).
-
Catalyst residues (e.g., sulfuric acid).
-
Solvents used during the reaction and workup.
-
By-products from side reactions, such as dehydration of menthol to form menthenes.
-
Isomers of menthol (e.g., isomenthol, neomenthol) if the starting menthol was not pure.[11]
-
Natural this compound:
Natural this compound is a minor constituent of the essential oils of certain Mentha species, such as peppermint (Mentha piperita).[12][13] It is extracted from the plant material, typically via steam distillation.
-
Source: Biosynthesized within the plant.
-
Potential "Impurities" (Co-constituents):
-
A complex mixture of other naturally occurring volatile compounds from the essential oil.
-
Major components of peppermint oil like menthol, menthone, and menthyl acetate.[6][12]
-
Other terpenes and esters like limonene, pulegone, and isomenthone.[6][12]
-
The presence and relative abundance of these co-constituents can vary depending on the plant's genetics, growing conditions, and harvesting time.
-
Spectroscopic techniques, particularly high-resolution GC-MS, are instrumental in distinguishing between the two. Synthetic samples will typically be of higher purity with respect to the target molecule but may contain process-related impurities not found in nature. Conversely, natural samples will present a complex chromatogram with many co-occurring natural products, providing a characteristic "fingerprint."
Visualizing the Process
Experimental Workflow
The logical flow for the spectroscopic comparison of a this compound sample is depicted below.
Caption: Workflow for spectroscopic analysis of this compound.
Plausible Synthetic Pathway
The Fischer esterification is a common method for synthesizing esters like this compound.
Caption: Fischer esterification of menthol and valeric acid.
References
- 1. (+)-MENTHOL(15356-60-2) 1H NMR [m.chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Valeric acid(109-52-4) 1H NMR [m.chemicalbook.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]
- 6. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. aensiweb.com [aensiweb.com]
- 13. Peppermint Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of Menthyl Valerate in Commercial Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Menthyl valerate (B167501), also known as menthyl isovalerate or validol, is a compound utilized across various industries for its characteristic minty aroma and potential physiological effects. It is the menthyl ester of isovaleric acid and is found in a range of commercial products, from pharmaceuticals to cosmetics and food items.[1][2][3] This guide provides a comparative analysis of menthyl valerate concentrations in different commercial products, supported by experimental data and detailed analytical methodologies.
Quantitative Data Summary
| Product Category | Commercial Product Example | This compound Concentration | Analytical Method |
| Pharmaceuticals | Darvalidol (Validol tablets) | 45.41 mg/tablet | GC-FID[4] |
| Cosmetics | Fragrance Concentrates | Up to 1.0% | Not Specified[5] |
| Skin creams, shampoos, deodorant sprays | Fragrance content: approx. 0.2-1% | Not Specified | |
| Food & Beverage | Flavoring Agent | Generally Recognized as Safe (GRAS) | Not Specified[6] |
Note: The concentrations in cosmetics and food products are typical usage levels for fragrance and flavoring agents and do not represent a specific analysis of a single product.
Detailed Experimental Protocols
The quantitative analysis of this compound is most commonly performed using gas chromatography (GC) due to its volatility. The following is a detailed protocol for the quantification of menthyl isovalerate in a pharmaceutical tablet formulation using Gas Chromatography with Flame Ionization Detection (GC-FID). This method has been validated for its selectivity, linearity, accuracy, and precision.[4][7]
1. Sample Preparation (for Tablets)
-
Standard Solution:
-
Prepare a standard solution of menthyl isovalerate in a suitable solvent (e.g., ethanol) at a known concentration.
-
An internal standard (e.g., n-octanol) is recommended for improved accuracy.
-
-
Sample Solution:
-
Accurately weigh and finely powder a specific number of tablets.
-
Dissolve a portion of the powdered tablets equivalent to a single dose in the solvent.
-
Add the internal standard.
-
Sonicate the mixture to ensure complete dissolution of the active ingredient.
-
Filter the solution to remove any undissolved excipients.
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A fused silica (B1680970) capillary column suitable for the separation of volatile compounds, such as a HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) column (30 m x 0.53 mm i.d., 1 μm film thickness).[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector and Detector Temperatures: Typically set at 250°C and 300°C, respectively.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp up to 220°C at a rate of 10°C/minute.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
3. Quantification
-
The concentration of menthyl isovalerate in the sample is determined by comparing the peak area of the analyte to that of the internal standard and the standard solution. A calibration curve should be generated using a series of standard solutions of known concentrations to ensure linearity.[4]
Experimental and Analytical Workflows
To provide a clearer understanding of the processes involved in the quantitative analysis of this compound, the following diagrams illustrate the key workflows.
References
- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound this compound (FDB009787) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. menthyl isovalerate, 16409-46-4 [thegoodscentscompany.com]
- 6. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Menthyl Valerate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including menthyl valerate (B167501). This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of menthyl valerate, aligning with general laboratory chemical waste regulations.
This compound, also known as menthyl isovalerate, should be treated as a regulated chemical waste.[1] Improper disposal can pose a threat to human health and the environment.[2] The primary recommended disposal method for this compound is incineration at a licensed industrial combustion plant.[3] It is crucial to avoid releasing this chemical into the environment, such as by pouring it down the drain.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-impermeable gloves, and a lab coat.[3][5] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste. This includes pure this compound, solutions containing it, and any absorbent materials, cloths, or PPE used during a spill cleanup.[3]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with a secure, tight-fitting lid.[7]
-
As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[1] The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound Waste". Avoid abbreviations or chemical formulas.[1]
-
The accumulation start date (the date the first waste is added).[1]
-
The specific hazards associated with the waste (e.g., "Irritant").[3]
-
The principal investigator's name and contact information, along with the laboratory location (building and room number).[1]
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]
-
The container must be kept closed at all times, except when adding waste.[6][7]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory at any one time. For acutely toxic wastes (P-listed), the limit is one quart.[6]
-
-
Arranging for Disposal:
-
Once the waste container is full, or if you are approaching the storage time limit set by your institution (often 12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management program.[6]
-
Complete any required waste pickup request forms, ensuring all information is accurate and matches the container label.[1]
-
Do not transport hazardous waste yourself. Trained EHS or hazardous waste contractor personnel will collect the waste from your laboratory.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using an inert absorbent material such as sand, universal binder, or diatomaceous earth.[3]
-
Carefully collect the contaminated absorbent material and place it in a designated hazardous waste container.[3]
-
Ventilate the affected area.[3]
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not widely published, general federal and state regulations provide the following quantitative guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Limit | Regulatory Citation |
| Maximum Hazardous Waste Volume | 55 gallons | 40 CFR § 262.15 |
| Maximum Acutely Hazardous Waste (P-List) Volume | 1 quart | 40 CFR § 262.15 |
| Maximum On-Site Accumulation Time | Varies by generator status (typically ≤ 90 or 180 days) | 40 CFR § 262.16, 262.17 |
Note: Institutional and local regulations may be more stringent. Always consult your institution's EHS department for specific guidance.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. chemos.de [chemos.de]
- 4. acs.org [acs.org]
- 5. echemi.com [echemi.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Essential Safety and Logistical Information for Handling Menthyl Valerate
This guide provides critical safety protocols and logistical plans for the handling and disposal of Menthyl valerate (B167501), tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Hazard Identification and Classification
Menthyl valerate is classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation[1]. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the following data from safety data sheets provides insight into its physical and toxicological properties.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | White | [2] |
| Odor | Odorless | [2] |
| Melting Point/Range | 40 - 42.00 °C / 104 - 107.6 °F | [2] |
| Flash Point | 128 °C / 262.4 °F | [2] |
| Acute Oral Toxicity | LD50: >5 g/kg (Rat) | [3] |
| Acute Dermal Toxicity | LD50: >5 g/kg (Rabbit) | [3] |
Operational Plan: Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from preparation to post-handling cleanup.
Pre-Operational Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.
-
Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.
-
PPE Inspection: Inspect all personal protective equipment (PPE) for integrity before use.
-
Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4]. A face shield may be required for operations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves tested according to EN 374[1]. Check for leaks and impermeability before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, fire/flame resistant and impervious clothing is recommended[4].
-
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a full-face respirator should be used, especially if irritation or other symptoms are experienced[4]. For emergency situations involving vapors, dust, or sprays, a self-contained breathing apparatus (SCBA) is necessary[1].
Handling Procedure
-
Transfer: Carefully transfer this compound from its storage container to the experimental apparatus within a chemical fume hood to minimize vapor inhalation.
-
Avoid Contact: Prevent direct contact with skin and eyes[2].
-
No Ingestion: Do not eat, drink, or smoke in the work area. Never pipette by mouth[1].
-
Containment: Use appropriate containment measures to prevent spills.
Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[1].
-
Clothing: Remove and wash contaminated clothing before reuse[2].
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[2].
Emergency Procedures
| Situation | Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists[1][4]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a doctor[1][4]. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][4]. |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors. Wear appropriate PPE. Contain the spill using absorbent material (e.g., sand, universal binder) and collect it into a suitable container for disposal. Ventilate the area of the spill[1][4]. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and contaminated materials in clearly labeled, appropriate containers.
-
Disposal Method: Dispose of the contents and container at an industrial combustion plant[1]. Do not empty into drains or release into the environment[1].
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled[1].
-
Regulatory Compliance: Follow all federal, state, and local regulations for hazardous waste disposal[5].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
